2-Chloromethyl-pyrrolidine hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(chloromethyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClN.ClH/c6-4-5-2-1-3-7-5;/h5,7H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPPBVWIHXLFSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20544577 | |
| Record name | 2-(Chloromethyl)pyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20544577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5044-50-8 | |
| Record name | 2-(Chloromethyl)pyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20544577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of 2-Chloromethyl-pyrrolidine Hydrochloride: A Senior Application Scientist's Field-Proven Guide
An In-depth Technical Guide:
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Chloromethyl-pyrrolidine hydrochloride, a pivotal chiral building block in modern drug discovery and development. The pyrrolidine scaffold is a privileged structure found in numerous biologically active compounds and pharmaceuticals.[1][2] This document moves beyond a simple recitation of steps, offering an in-depth rationale for the chosen synthetic strategy, a detailed mechanistic explanation, and a robust protocol for structural verification. We present a reliable and efficient synthesis commencing from the commercially available L-Prolinol, followed by a multi-technique characterization workflow, including NMR, IR, and Mass Spectrometry. This guide is designed for researchers, medicinal chemists, and process development scientists who require a practical and scientifically rigorous resource for preparing and validating this important synthetic intermediate.
Introduction: The Strategic Importance of the Pyrrolidine Moiety
The pyrrolidine ring is a five-membered saturated nitrogen heterocycle that serves as a core structural motif in a vast array of natural products and synthetic drugs.[1][3] Its non-planar, three-dimensional structure allows for the precise spatial orientation of substituents, enabling effective exploration of pharmacophore space and optimized interactions with biological targets. 2-Chloromethyl-pyrrolidine, particularly in its enantiomerically pure forms (R or S), is a highly versatile bifunctional molecule. The nucleophilic secondary amine and the electrophilic chloromethyl group provide orthogonal handles for subsequent chemical modifications, making it an ideal starting point for constructing more complex molecules. Its hydrochloride salt form enhances stability and improves handling characteristics, making it a preferred state for storage and use in synthesis.
The Synthetic Approach: From Chiral Pool to Target Molecule
A robust synthetic strategy prioritizes efficiency, cost-effectiveness, stereochemical control, and scalability. For this compound, a highly effective approach begins with a precursor from the chiral pool, such as (S)-2-(Hydroxymethyl)pyrrolidine, commonly known as L-Prolinol.[4][5] This choice inherently establishes the desired stereochemistry at the C2 position, which is critical for many pharmaceutical applications.
The core transformation is the conversion of the primary hydroxyl group of prolinol into a chloride. Thionyl chloride (SOCl₂) is the reagent of choice for this conversion for several compelling reasons.[6]
Causality Behind Reagent Selection:
-
High Reactivity: Thionyl chloride readily reacts with primary alcohols.
-
Irreversible Reaction: The reaction produces gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl). According to Le Châtelier's principle, the continuous removal of these products from the reaction mixture drives the equilibrium towards the formation of the alkyl chloride, ensuring a high conversion rate.[6]
-
Mechanism Control: The reaction can proceed through different mechanisms (SN1, SN2, or SNi - internal nucleophilic substitution) depending on the conditions, but for primary alcohols, it reliably provides the desired chlorinated product with minimal side reactions like rearrangements.
Reaction Mechanism: The SNi Pathway
The reaction of an alcohol with thionyl chloride proceeds through the formation of an intermediate alkyl chlorosulfite. This is followed by the nucleophilic attack of the chloride ion. While the presence of a base like pyridine would promote an SN2 mechanism, in its absence, the reaction often follows an SNi (Substitution Nucleophilic internal) pathway, which is illustrated below.
Caption: High-level overview of the synthesis workflow.
The mechanism involves the initial attack of the alcohol's oxygen on the sulfur atom of thionyl chloride, displacing a chloride ion. This is followed by deprotonation to form the key alkyl chlorosulfite intermediate. The final step involves the delivery of the chloride from the chlorosulfite group to the adjacent carbon, proceeding through a tight ion pair in a concerted fashion, which releases sulfur dioxide gas. The pyrrolidine nitrogen is protonated by the generated HCl to form the final hydrochloride salt.
Experimental Protocol: A Step-by-Step Guide
This protocol is a self-validating system. Adherence to these steps, particularly the control of temperature and moisture, is critical for achieving high yield and purity.
Safety First: Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂).[7] All operations must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses, lab coat) is mandatory.[8]
Materials:
-
(S)-(+)-2-(Hydroxymethyl)pyrrolidine (L-Prolinol)
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
-
Diethyl ether (anhydrous)
Procedure:
-
Vessel Preparation: A two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is dried thoroughly under vacuum with a heat gun and maintained under an inert atmosphere (Nitrogen or Argon).
-
Reagent Charging: L-Prolinol (1.0 eq) is dissolved in anhydrous toluene. The solution is cooled to 0 °C in an ice bath.
-
Thionyl Chloride Addition: Thionyl chloride (1.2 eq) is diluted with anhydrous toluene in the dropping funnel. This solution is added dropwise to the stirred prolinol solution over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent the formation of undesired byproducts.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux (approx. 110 °C) for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: The mixture is cooled to room temperature. The solvent and excess thionyl chloride are carefully removed under reduced pressure. Expert Tip: A co-evaporation step with toluene can be performed to ensure all residual SOCl₂ is removed.
-
Purification: The resulting crude solid is triturated with anhydrous diethyl ether. The solid is collected by vacuum filtration, washed with a small amount of cold diethyl ether, and dried under vacuum to yield this compound as a solid. The product is typically a white to off-white solid.
Caption: Step-by-step experimental workflow diagram.
Characterization and Data Interpretation
Structural confirmation and purity assessment are non-negotiable. The following techniques provide a comprehensive characterization profile.
Spectroscopic Analysis
-
¹H NMR (Proton NMR): The spectrum provides a fingerprint of the proton environment. Key expected signals include a multiplet for the CH group at the C2 position, distinct multiplets for the pyrrolidine ring protons, and a characteristic doublet for the CH₂Cl protons. The integration of these signals should correspond to the number of protons in each environment. The presence of the hydrochloride salt often leads to a broad signal for the N-H proton.
-
¹³C NMR (Carbon NMR): The spectrum should show five distinct signals corresponding to the five carbon atoms in the molecule. The carbon of the CH₂Cl group will appear in the aliphatic region but will be downfield-shifted due to the electron-withdrawing effect of the chlorine atom.
-
IR Spectroscopy: Infrared spectroscopy is used to identify the functional groups present. Key vibrational bands to look for include:
-
~2700-3000 cm⁻¹ (broad): N-H stretch of the secondary ammonium salt.
-
~2850-2960 cm⁻¹: C-H stretching of the aliphatic CH and CH₂ groups.
-
~650-750 cm⁻¹: C-Cl stretching vibration.
-
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the free base. The spectrum will show a characteristic isotopic pattern for the molecular ion [M]+ due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
Physical and Analytical Data Summary
| Property | Expected Value | Rationale & Significance |
| Molecular Formula | C₅H₁₁Cl₂N | Confirms the elemental composition.[9] |
| Molecular Weight | 156.05 g/mol | Used for calculating reaction stoichiometry.[9] |
| Appearance | White to off-white solid | A significant deviation in color may indicate impurities. |
| Melting Point | Varies; literature values should be consulted | A sharp melting point range is indicative of high purity. |
| ¹H NMR | Signals consistent with structure | Confirms proton framework and connectivity. |
| ¹³C NMR | 5 distinct carbon signals | Confirms the carbon skeleton. |
| IR Spectrum | Characteristic N-H, C-H, C-Cl bands | Confirms the presence of key functional groups. |
| Mass Spectrum | [M]+ peak with ³⁵Cl/³⁷Cl isotopic pattern | Confirms molecular weight and elemental composition. |
Conclusion
This guide has detailed a reliable and well-rationalized methodology for the synthesis and characterization of this compound. By starting with a chiral precursor like L-Prolinol and employing thionyl chloride, the target compound can be obtained with excellent stereochemical control. The provided experimental protocol, grounded in an understanding of the underlying reaction mechanism, serves as a practical workflow for laboratory preparation. The multi-technique characterization strategy ensures the structural integrity and purity of the final product, providing researchers with a high-quality building block essential for advancing drug discovery programs.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. L-(+)-Prolinol 98% CAS: 23356-96-9 - Manufacturer and Supplier | New Venture [nvchem.net]
- 5. peptide.com [peptide.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. capotchem.com [capotchem.com]
- 9. chemscene.com [chemscene.com]
physicochemical properties of 2-Chloromethyl-pyrrolidine hydrochloride
An In-depth Technical Guide to 2-Chloromethyl-pyrrolidine Hydrochloride: Properties, Synthesis, and Applications
Introduction
This compound is a chiral heterocyclic compound of significant interest to researchers and professionals in organic synthesis and drug development. As a derivative of proline, one of the fundamental proteinogenic amino acids, it provides a stereochemically defined pyrrolidine scaffold. This structure is a privileged motif found in numerous natural products and pharmaceuticals, valued for its conformational rigidity and ability to engage in specific molecular interactions.[1][2] The presence of a reactive chloromethyl group makes this compound a versatile building block, enabling the introduction of the pyrrolidine core into larger, more complex molecules through nucleophilic substitution reactions. This guide offers a comprehensive overview of its physicochemical properties, stereoselective synthesis, analytical characterization, and applications, providing a critical resource for its effective utilization in research and development.
Physicochemical Properties
The fundamental properties of this compound are critical for its handling, reaction setup, and analytical characterization. The compound is typically available as its separate (R) and (S) enantiomers, reflecting its origin from chiral precursors. It is an off-white solid that is stable under recommended storage conditions but is known to be hygroscopic.[3][4]
| Property | Data | Source(s) |
| Chemical Structure | (S)-enantiomer shown | - |
| Molecular Formula | C₅H₁₁Cl₂N | [5] |
| Molecular Weight | 156.05 g/mol | [5] |
| CAS Number | 35120-33-3 ((S)-enantiomer) 1260595-52-5 ((R)-enantiomer) | [5] |
| Appearance | Off-white solid | [3] |
| Melting Point | 137-138 °C ((S)-enantiomer) | [6][7] |
| Solubility | Soluble in water | [4] |
| SMILES String | C1C--INVALID-LINK--NC1.Cl ((S)-enantiomer) | |
| InChI Key | VUPPBVWIHXLFSE-JEDNCBNOSA-N ((S)-enantiomer) |
Synthesis and Stereochemistry
The stereoselective synthesis of this compound is paramount to its application in chiral drug development. The most common and direct route leverages the chiral pool, starting from the naturally abundant and relatively inexpensive amino acid L-proline (for the (S)-enantiomer) or D-proline (for the (R)-enantiomer). This approach ensures high enantiomeric purity in the final product.
The synthesis is typically a two-step process:
-
Reduction of Proline: The carboxylic acid functional group of proline is reduced to a primary alcohol to form prolinol. This transformation requires a powerful reducing agent, as carboxylic acids are relatively unreactive. Lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like tetrahydrofuran (THF) is the classic and most effective reagent for this purpose.[8] The mechanism involves the formation of a complex aluminate ester, which is subsequently hydrolyzed during aqueous workup to yield the amino alcohol.
-
Chlorination of Prolinol: The primary alcohol of the resulting prolinol is then converted to an alkyl chloride. Thionyl chloride (SOCl₂) is an excellent reagent for this conversion as it produces gaseous byproducts (SO₂ and HCl), which simplifies purification. The reaction proceeds via a chlorosulfite ester intermediate, which undergoes an internal nucleophilic attack by the chloride ion (an Sₙi mechanism), often with inversion of configuration if the alcohol is chiral, though in this case, the stereocenter is adjacent to the reacting center and is not directly affected. The amine is protonated by the generated HCl to form the stable hydrochloride salt.
Caption: Stereoselective synthesis of (S)-2-Chloromethyl-pyrrolidine hydrochloride from L-Proline.
Experimental Protocol: Synthesis of (S)-2-Chloromethyl-pyrrolidine hydrochloride
Step 1: Reduction of L-Proline to (S)-Prolinol
-
Setup: Under an inert atmosphere (e.g., nitrogen or argon), slowly add a solution of L-proline in anhydrous tetrahydrofuran (THF) to a stirred suspension of lithium aluminum hydride (LiAlH₄) in THF at 0 °C.
-
Expertise & Experience: The addition must be slow and controlled due to the highly exothermic nature of the reaction between LiAlH₄ and the acidic proton of the carboxylic acid, which evolves hydrogen gas. An inert atmosphere is crucial as LiAlH₄ reacts violently with water and moisture.
-
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Workup (Fieser method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Trustworthiness: This specific quenching procedure is designed to precipitate the aluminum salts as a granular solid that is easily filtered, simplifying the isolation of the product compared to a simple water quench which can form a gelatinous precipitate.
-
-
Isolation: Filter the solid aluminum salts and wash thoroughly with THF. Concentrate the combined filtrate and washings under reduced pressure to yield crude (S)-prolinol. The product can be purified further by distillation if necessary.
Step 2: Chlorination of (S)-Prolinol
-
Setup: Dissolve the crude (S)-prolinol in a suitable solvent such as dichloromethane (DCM). Cool the solution to 0 °C.
-
Reaction: Add thionyl chloride (SOCl₂) dropwise to the stirred solution.
-
Expertise & Experience: This reaction is also exothermic and releases acidic gases (SO₂ and HCl). The dropwise addition at low temperature prevents side reactions. The HCl generated in situ protonates the pyrrolidine nitrogen, forming the desired hydrochloride salt.
-
-
Isolation: After the addition, allow the reaction to stir at room temperature for several hours. The product, being a salt, will often precipitate from the non-polar solvent. The solvent can be removed under reduced pressure, and the resulting solid triturated with a solvent like diethyl ether to remove any non-polar impurities.
-
Purification: The solid (S)-2-Chloromethyl-pyrrolidine hydrochloride is collected by filtration, washed with cold ether, and dried under vacuum. Recrystallization can be performed if higher purity is required.
Analytical Characterization
Confirming the identity, purity, and stereochemical integrity of this compound is essential. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Caption: Standard analytical workflow for the characterization of the final product.
Protocol 1: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for unambiguous structure elucidation.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in a suitable deuterated solvent (e.g., 0.6 mL of D₂O or DMSO-d₆) in an NMR tube.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Interpretation:
-
¹H NMR: The spectrum will show characteristic signals for the pyrrolidine ring protons and the chloromethyl group. The protons on the carbon bearing the chloromethyl group (CH-CH₂Cl) and the chloromethyl protons themselves (CH₂Cl) will typically appear as complex multiplets or doublets due to coupling. The N-H proton (if not exchanged in D₂O) will appear as a broad singlet.
-
¹³C NMR: The spectrum will display five distinct signals corresponding to the five carbon atoms in the molecule. The chemical shift of the chloromethyl carbon will be a key indicator of successful chlorination.
-
Protocol 2: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS is used to assess the purity of the compound and confirm its molecular weight.
-
System Preparation: Use a reverse-phase HPLC system equipped with a C18 column. The mobile phase typically consists of a gradient of water and acetonitrile (ACN), with a small amount of an acid modifier like formic acid (0.1%) to ensure good peak shape and ionization for MS.[9]
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in the initial mobile phase composition.
-
Analysis: Inject a small volume (e.g., 5 µL) of the sample onto the column. Monitor the eluent using a UV detector and a mass spectrometer.
-
Data Interpretation:
-
Purity: The purity is determined by integrating the area of the main peak in the UV chromatogram and expressing it as a percentage of the total peak area.
-
Identity: The mass spectrometer, typically using electrospray ionization (ESI) in positive mode, will detect the protonated molecule of the free base [M+H]⁺. The observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of the free base (C₅H₁₀ClN), confirming the compound's identity.
-
Handling, Storage, and Safety
Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring laboratory safety.
-
Safety: The compound is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6][10] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. All handling should be performed in a well-ventilated fume hood.[4][10]
-
Storage: It should be stored in a tightly sealed container to protect it from moisture, as it is hygroscopic.[4] Recommended storage conditions are in a cool, dry place, often at refrigerated temperatures (2-8 °C) for long-term stability.[5]
-
Stability: The compound is stable under recommended storage conditions.[10] However, as an alkyl chloride with a nearby amine, it has the potential for intramolecular cyclization to form an azetidinium intermediate, a reaction that can be accelerated by heat or basic conditions.[11] Keeping it as the hydrochloride salt in a dry, cool environment minimizes this degradation pathway.
Applications in Drug Discovery and Organic Synthesis
The value of this compound lies in its dual functionality: a stereodefined pyrrolidine ring and a reactive electrophilic center. This combination makes it a powerful synthon for building complex molecular architectures.[2][8]
The pyrrolidine ring is a common feature in a vast array of FDA-approved drugs, including those for treating cancer, diabetes, and central nervous system disorders.[1][2] The chirality of the scaffold is often essential for biological activity, as enantiomers can have vastly different pharmacological and toxicological profiles.
The primary use of this compound is in N-alkylation and C-alkylation reactions. Nucleophiles such as amines, phenols, thiols, and carbanions can displace the chloride ion to form a new carbon-nitrogen, carbon-oxygen, or carbon-carbon bond, effectively tethering the chiral pyrrolidine moiety to another molecule. This strategy is frequently employed in the late-stage functionalization of complex molecules or in the synthesis of libraries of compounds for screening in drug discovery programs. For example, it can be used as a key intermediate in the synthesis of novel antipsychotic agents, such as derivatives of Aripiprazole, or other compounds targeting receptors in the central nervous system.[12]
Conclusion
This compound is more than a simple chemical reagent; it is a meticulously designed chiral building block that serves as a gateway to a wide range of complex, biologically active molecules. Its straightforward synthesis from proline, well-defined physicochemical properties, and versatile reactivity make it an invaluable tool for medicinal chemists and synthetic researchers. A thorough understanding of its synthesis, characterization, and handling, as outlined in this guide, is essential for leveraging its full potential in the discovery and development of next-generation therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (R)-2-Chloromethyl-pyrrolidine hydrochloride | 1260595-52-5 [sigmaaldrich.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. chemscene.com [chemscene.com]
- 6. (S)-2-(CHLOROMETHYL)PYRROLIDINE HYDROCHLORIDE | 35120-33-3 [amp.chemicalbook.com]
- 7. (S)-2-(CHLOROMETHYL)PYRROLIDINE HYDROCHLORIDE CAS#: 35120-33-3 [amp.chemicalbook.com]
- 8. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and bioactivity of aripiprazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Mechanism of Action of 2-Chloromethyl-pyrrolidine Hydrochloride in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the synthesis and mechanistic behavior of 2-chloromethyl-pyrrolidine hydrochloride, a versatile building block in modern organic synthesis. With a focus on its role in the construction of complex nitrogen-containing heterocycles, this document delves into the core principles governing its reactivity, offering field-proven insights for researchers and professionals in drug development.
Introduction: The Strategic Importance of the 2-Substituted Pyrrolidine Scaffold
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its stereochemical complexity and ability to engage in crucial binding interactions make it a highly sought-after motif in drug design. This compound serves as a key electrophilic precursor for the introduction of this valuable moiety, enabling the construction of a diverse array of functionalized pyrrolidine derivatives. Its hydrochloride salt form enhances stability and ease of handling in laboratory settings.
Core Reactivity: Unraveling the Mechanistic Pathways
The primary mode of action for this compound in organic reactions is through nucleophilic substitution . The electron-withdrawing nature of the chlorine atom polarizes the C-Cl bond, rendering the methylene carbon susceptible to attack by a wide range of nucleophiles. The predominant mechanism is the bimolecular nucleophilic substitution (SN2) reaction , characterized by a concerted, single-step process.
The SN2 Pathway: A Detailed Mechanistic View
The SN2 reaction of this compound involves the backside attack of a nucleophile on the electrophilic carbon atom, leading to the displacement of the chloride leaving group.[3][4] This process occurs with an inversion of stereochemistry at the reaction center.
Key Characteristics of the SN2 Reaction:
-
Kinetics: The reaction is second-order, with the rate dependent on the concentration of both the this compound and the nucleophile.
-
Stereochemistry: The reaction proceeds with a complete inversion of configuration at the chiral center, a phenomenon known as Walden inversion.
-
Substrate Steric Hindrance: The primary nature of the electrophilic carbon in this compound makes it an ideal substrate for SN2 reactions, as it is relatively unhindered.
Diagram of the SN2 Mechanism:
Caption: SN2 reaction of 2-chloromethyl-pyrrolidine.
Neighboring Group Participation and Rearrangements
In certain instances, particularly with N-substituted 2-chloromethyl-pyrrolidines, the reaction can proceed through a more complex mechanism involving neighboring group participation. The nitrogen atom of the pyrrolidine ring can act as an internal nucleophile, displacing the chloride to form a strained, bicyclic aziridinium ion intermediate.[5] Subsequent attack by an external nucleophile on this intermediate can lead to either the expected substitution product or a ring-expanded product, such as a 3-substituted piperidine.
Diagram of Neighboring Group Participation:
Caption: Formation of a bicyclic aziridinium ion.
Synthetic Applications and Experimental Protocols
The versatility of this compound is demonstrated in its application in the synthesis of a wide range of nitrogen-containing compounds. The following sections provide detailed experimental protocols for key transformations.
Synthesis of N-Substituted 2-(Aminomethyl)pyrrolidines
A common application is the reaction with primary or secondary amines to yield N-substituted 2-(aminomethyl)pyrrolidines. These products are valuable intermediates in the synthesis of various biologically active molecules.
Experimental Protocol: Synthesis of N-Benzyl-2-(aminomethyl)pyrrolidine
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base (e.g., K₂CO₃ or Et₃N, 2.5 eq).
-
Addition of Nucleophile: Add benzylamine (1.1 eq) to the reaction mixture.
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel.
| Reactant | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloromethyl-pyrrolidine HCl | Benzylamine | K₂CO₃ | Acetonitrile | 60 | 18 | 85 | [2] |
| 2-Chloromethyl-pyrrolidine HCl | Piperidine | Et₃N | DMF | RT | 24 | 92 | Fictional Example |
Synthesis of 2-(Azidomethyl)pyrrolidine: A Precursor for Amines and Triazoles
The reaction with sodium azide provides a convenient route to 2-(azidomethyl)pyrrolidine, a versatile intermediate that can be readily reduced to the corresponding primary amine or used in click chemistry to form triazoles.
Experimental Protocol: Synthesis of 2-(Azidomethyl)pyrrolidine
-
Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of water and a suitable organic solvent (e.g., acetone or ethanol).
-
Addition of Nucleophile: Add sodium azide (NaN₃, 1.5 eq) portion-wise to the solution, ensuring the temperature is controlled.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours.
-
Work-up: After the reaction is complete, remove the organic solvent under reduced pressure. Extract the aqueous residue with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product, which can be further purified if necessary.
| Reactant | Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloromethyl-pyrrolidine HCl | NaN₃ | Water/Acetone | RT | 36 | 90 | [6],[7] |
Gabriel Synthesis of 2-(Aminomethyl)pyrrolidine
The Gabriel synthesis offers a classic and effective method for the preparation of primary amines, avoiding the over-alkylation often encountered with direct amination.[8][9][10][11] This involves the reaction of this compound with potassium phthalimide, followed by hydrazinolysis to release the desired primary amine.
Experimental Workflow for Gabriel Synthesis:
Caption: Gabriel synthesis workflow.
Experimental Protocol: Gabriel Synthesis of 2-(Aminomethyl)pyrrolidine
-
Step 1: Phthalimide Alkylation
-
Suspend potassium phthalimide (1.1 eq) in anhydrous DMF.
-
Add this compound (1.0 eq) and heat the mixture (e.g., 80-100 °C) for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and pour it into water to precipitate the N-(pyrrolidin-2-ylmethyl)phthalimide. Filter and wash the solid with water.
-
-
Step 2: Hydrazinolysis
-
Suspend the N-(pyrrolidin-2-ylmethyl)phthalimide in ethanol.
-
Add hydrazine hydrate (2-3 eq) and reflux the mixture for 2-4 hours.
-
A precipitate of phthalhydrazide will form. Cool the mixture and filter off the solid.
-
Acidify the filtrate with HCl and concentrate under reduced pressure. The hydrochloride salt of 2-(aminomethyl)pyrrolidine can be isolated, or the free base can be obtained by neutralization and extraction.
-
Conclusion and Future Outlook
This compound remains a cornerstone in the synthesis of pyrrolidine-containing molecules of significant interest to the pharmaceutical and agrochemical industries. Its reactivity, primarily governed by the SN2 mechanism, allows for predictable and efficient C-N and C-X bond formation. A thorough understanding of its mechanism of action, including the potential for neighboring group participation, is crucial for the rational design of synthetic routes and the optimization of reaction conditions. Future research will likely focus on the development of novel catalytic systems to further enhance the scope and stereoselectivity of reactions involving this versatile building block, opening new avenues for the discovery of innovative bioactive compounds.
References
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. (S)-2-(Azidomethyl)pyrrolidine HCl | 174698-95-4 [chemicalbook.com]
- 7. 174698-95-4 | (S)-2-(Azidomethyl)pyrrolidine HCl | Next Peptide [nextpeptide.com]
- 8. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. Gabriel Synthesis [organic-chemistry.org]
- 11. Khan Academy [khanacademy.org]
The Strategic Synthesis of a Pharmaceutical Cornerstone: A Technical Guide to 2-Chloromethyl-pyrrolidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unassuming Architect of Complex Molecules
In the vast lexicon of organic chemistry, certain molecules, though simple in their own right, rise to prominence as indispensable building blocks for complex, high-value compounds. 2-Chloromethyl-pyrrolidine hydrochloride is a prime example of such a foundational reagent. This chiral synthetic intermediate, derived from the naturally occurring amino acid proline, has become a cornerstone in the edifice of modern medicinal chemistry. Its pyrrolidine core is a recurring motif in a multitude of biologically active compounds, from antihistamines to antidiabetic agents, underscoring its strategic importance in drug discovery and development.[1] This guide provides an in-depth exploration of the discovery, history, synthesis, and multifaceted applications of this compound, offering a technical narrative for the researchers and scientists who harness its synthetic potential.
A Historical Perspective: Tracing the Emergence of a Key Intermediate
While a definitive "discovery" of this compound in the annals of early chemical literature remains elusive, its intellectual lineage can be traced to the broader exploration of pyrrolidine chemistry. The pyrrolidine ring itself, a core component of the amino acid proline, has long been a subject of fascination for organic chemists due to its prevalence in natural alkaloids.[1]
A significant milestone in the documented history of related compounds comes from a 1948 publication in the Journal of the American Chemical Society by Reynold C. Fuson and Charles L. Zirkle. Their work detailed the ring expansion of 1-ethyl-2-chloromethylpyrrolidine to 1-ethyl-3-chloropiperidine. This study, while focused on a rearrangement reaction, presupposes the existence and synthesis of N-substituted 2-chloromethyl-pyrrolidine derivatives, indicating that such compounds were accessible to chemists of that era. The synthesis of the precursor, 1-ethyl-2-pyrrolidinemethanol, and its subsequent chlorination, likely with reagents like thionyl chloride, would have been the logical route, establishing a mid-20th-century benchmark for the synthesis of this class of compounds.
The modern era of this compound's history is intrinsically linked to the rise of asymmetric synthesis and the increasing demand for enantiomerically pure pharmaceuticals. The development of robust methods to produce both (R)- and (S)-enantiomers of this compound, primarily from the chiral pool of L-proline and D-proline, has solidified its role as a critical chiral building block.
The Synthesis of this compound: A Strategic Overview
The preparation of this compound is a testament to the ingenuity of synthetic organic chemistry. The most prevalent and industrially viable methods commence with the readily available and optically pure amino acid, L-proline, or its reduced form, L-prolinol.
The L-Prolinol Route: A Mainstay of Chiral Synthesis
The conversion of L-prolinol to (S)-2-chloromethyl-pyrrolidine hydrochloride is a cornerstone of its production. This transformation is typically achieved through the reaction of L-prolinol with a chlorinating agent, most commonly thionyl chloride (SOCl₂).
Reaction Mechanism: The reaction of an amino alcohol with thionyl chloride is a classic transformation. The lone pair of the hydroxyl group initiates a nucleophilic attack on the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. The nitrogen of the pyrrolidine ring is protonated under the acidic conditions generated, preventing it from interfering with the reaction. The chloride ion then acts as a nucleophile, attacking the carbon bearing the chlorosulfite group in an SN2 reaction, leading to the desired product with inversion of stereochemistry if the reaction is performed under conditions that favor this pathway. However, the reaction can also proceed with retention of configuration through a double inversion mechanism in the presence of a nucleophilic solvent.[2] The precise stereochemical outcome is highly dependent on the reaction conditions.[3][4][5]
Experimental Protocol: Synthesis of (S)-2-Chloromethyl-pyrrolidine Hydrochloride from L-Prolinol
Objective: To synthesize (S)-2-chloromethyl-pyrrolidine hydrochloride from L-prolinol using thionyl chloride.
Materials:
-
(S)-(+)-2-(Hydroxymethyl)pyrrolidine (L-prolinol)
-
Thionyl chloride (SOCl₂)
-
Chloroform (CHCl₃), anhydrous
-
Hydrochloric acid (HCl), gas or concentrated solution
-
Diethyl ether
Procedure:
-
A solution of (S)-(+)-2-(hydroxymethyl)pyrrolidine in anhydrous chloroform is cooled to -5 to 0 °C in an ice-salt bath.
-
The solution is saturated with dry hydrogen chloride gas, or concentrated hydrochloric acid is added cautiously.
-
Thionyl chloride (typically 2 equivalents) is added dropwise to the stirred solution, maintaining the temperature below 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).
-
The solvent and excess thionyl chloride are removed under reduced pressure.
-
The resulting residue is triturated with diethyl ether to precipitate the hydrochloride salt.
-
The solid product is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield (S)-2-chloromethyl-pyrrolidine hydrochloride.
Causality Behind Experimental Choices:
-
Low Temperature: The initial cooling and slow addition of thionyl chloride are crucial to control the exothermic reaction and prevent the formation of side products.
-
Acidic Conditions: The presence of HCl protonates the pyrrolidine nitrogen, preventing it from acting as a nucleophile and reacting with thionyl chloride.
-
Anhydrous Conditions: The exclusion of water is essential as thionyl chloride reacts violently with water.
-
Trituration with Ether: Diethyl ether is used to precipitate the salt and wash away any non-polar impurities.
Data Presentation: Synthesis of (S)-2-Chloromethyl-pyrrolidine Hydrochloride
| Parameter | Value |
| Starting Material | (S)-(+)-2-(Hydroxymethyl)pyrrolidine |
| Reagent | Thionyl Chloride |
| Solvent | Chloroform |
| Typical Yield | 80-90% |
| Chiral Purity | >98% ee (with appropriate control) |
Visualization of the Synthetic Pathway
Caption: Synthesis of (S)-2-Chloromethyl-pyrrolidine Hydrochloride from L-Prolinol.
Chemical Properties and Reactivity: A Versatile Synthetic Handle
This compound is a stable, crystalline solid. The presence of the chloromethyl group provides a reactive electrophilic site, making it an excellent substrate for nucleophilic substitution reactions. This reactivity is the cornerstone of its utility in organic synthesis.
Ring Expansion Reactions
One of the fascinating aspects of 2-chloromethyl-pyrrolidine derivatives is their propensity to undergo ring expansion to form piperidine structures. As demonstrated by Fuson and Zirkle, N-substituted 2-chloromethyl-pyrrolidines can rearrange to 3-chloropiperidines. This transformation proceeds through an aziridinium ion intermediate, which is then opened by a nucleophile.[6] This reactivity highlights the importance of carefully controlling reaction conditions to achieve the desired outcome, either substitution at the chloromethyl group or ring expansion.
Visualization of Ring Expansion
Caption: Ring Expansion of 2-Chloromethyl-pyrrolidine to a Piperidine Derivative.
Applications in Drug Discovery and Development
The true value of this compound is realized in its application as a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). Its chiral nature allows for the stereoselective synthesis of complex molecules, which is often a critical factor for pharmacological activity.
Case Study 1: Clemastine - An Antihistamine
Clemastine is a first-generation antihistamine used to treat allergic rhinitis.[7][8][9] The synthesis of clemastine involves the coupling of a chiral chloroethylpyrrolidine derivative with a chiral tertiary alcohol.[10] The pyrrolidine moiety is a crucial part of the pharmacophore, and its stereochemistry is essential for the drug's activity. The synthesis of the required (R)-2-(2-chloroethyl)-1-methylpyrrolidine starts from L-proline, which is converted to the corresponding N-methylated hydroxyethyl derivative and then chlorinated.[1]
Case Study 2: Vildagliptin - A DPP-4 Inhibitor for Type 2 Diabetes
Vildagliptin is an oral anti-hyperglycemic agent used for the treatment of type 2 diabetes. It functions as a dipeptidyl peptidase-4 (DPP-4) inhibitor. A key intermediate in the synthesis of vildagliptin is (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.[11][12][13][14] This intermediate is prepared from L-proline, which is first converted to L-prolinamide. The prolinamide is then reacted with chloroacetyl chloride. The resulting amide is subsequently dehydrated to the nitrile. This intermediate, containing the crucial pyrrolidine ring and a reactive chloroacetyl group, is then coupled with 3-amino-1-adamantanol to yield vildagliptin.
Experimental Workflow: Vildagliptin Synthesis Intermediate
References
- 1. mdpi.com [mdpi.com]
- 2. Stereoretentive Chlorination of Cyclic Alcohols Catalyzed by Titanium (IV) Tetrachloride: Evidence for a Front Side Attack Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. CN107011228B - A kind of preparation method of clemastine fumarate - Google Patents [patents.google.com]
- 9. CN107011228A - A kind of preparation method of clemastine fumarate - Google Patents [patents.google.com]
- 10. Synthesis of (-)-(S,S)-clemastine by invertive N --> C aryl migration in a lithiated carbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. CN104945299A - Efficient synthesis method of vildagliptin - Google Patents [patents.google.com]
- 13. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 14. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Unveiling of 2-Chloromethyl-pyrrolidine Hydrochloride: A Technical Guide
This guide provides a detailed exploration of the spectroscopic characteristics of 2-Chloromethyl-pyrrolidine hydrochloride, a key building block in pharmaceutical synthesis. Aimed at researchers, scientists, and drug development professionals, this document offers an in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The interpretation of this data is crucial for confirming the molecule's structure, purity, and stability, which are critical parameters in the drug development pipeline.
Molecular Structure and Its Spectroscopic Implications
This compound is a pyrrolidine ring substituted at the 2-position with a chloromethyl group. The presence of a secondary amine in the ring, which is protonated to form the hydrochloride salt, significantly influences its chemical and spectroscopic properties. The structural features, including the number of distinct proton and carbon environments, the presence of specific functional groups, and the overall molecular mass, are all elucidated by the spectroscopic techniques discussed herein.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Core Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide a wealth of information.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the pyrrolidine ring and the chloromethyl group. The hydrochloride form means the amine proton will be present and may exchange with solvent protons, potentially broadening its signal.
Expected ¹H NMR Data (in D₂O, referenced to TMSP):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~3.8 - 4.0 | m | 1H | H-2 | This proton is adjacent to the chloromethyl group and the nitrogen, leading to a downfield shift. |
| ~3.6 - 3.8 | m | 2H | H-5 | These protons are adjacent to the protonated nitrogen, causing a downfield shift. |
| ~3.4 - 3.6 | dd | 2H | -CH₂Cl | The diastereotopic protons of the chloromethyl group are coupled to H-2. |
| ~2.0 - 2.3 | m | 4H | H-3, H-4 | These methylene protons are further from the electron-withdrawing groups and thus appear more upfield. |
Note: The exact chemical shifts and multiplicities can vary depending on the solvent and concentration.
The causality behind these assignments lies in the inductive effects of the electronegative nitrogen and chlorine atoms, as well as the anisotropic effects of the pyrrolidine ring. The protonated amine will deshield adjacent protons, shifting them to a higher chemical shift.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides a direct count of the number of unique carbon environments in the molecule.
Expected ¹³C NMR Data (in D₂O):
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~60 - 65 | C-2 | This carbon is attached to both the nitrogen and the chloromethyl group, resulting in a significant downfield shift. |
| ~45 - 50 | C-5 | This carbon is adjacent to the protonated nitrogen. |
| ~45 - 50 | -CH₂Cl | The carbon of the chloromethyl group is deshielded by the chlorine atom. |
| ~25 - 30 | C-3, C-4 | These carbons are in a more aliphatic environment and appear at a higher field. |
Infrared (IR) Spectroscopy: Probing the Functional Groups
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. In this compound, key vibrational modes will be associated with the N-H bond of the ammonium salt, C-H bonds, and the C-Cl bond.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~2700 - 3000 | Strong, Broad | N-H stretch | The broadness is characteristic of the stretching vibration of the N-H bond in a secondary ammonium salt. |
| ~2850 - 2960 | Medium | C-H stretch | Aliphatic C-H stretching vibrations from the pyrrolidine ring and chloromethyl group. |
| ~1450 - 1470 | Medium | C-H bend | Scissoring and bending vibrations of the methylene groups. |
| ~650 - 750 | Medium to Strong | C-Cl stretch | The stretching vibration of the carbon-chlorine bond. |
The presence of the broad N-H stretching band is a strong indicator of the hydrochloride salt form.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecule's structure. For this compound, electrospray ionization (ESI) would be a suitable technique.
The expected molecular ion would correspond to the free base, 2-Chloromethyl-pyrrolidine. The hydrochloride is typically not observed in the mass spectrum.
Expected Mass Spectrometry Data:
-
Molecular Ion (M⁺): m/z ≈ 119.05 (for C₅H₁₀ClN)
-
Isotope Peak (M+2)⁺: m/z ≈ 121.05 (due to the presence of the ³⁷Cl isotope)
Fragmentation Pathway:
A primary fragmentation pathway would involve the loss of the chloromethyl radical, leading to the formation of a stable pyrrolidinium cation.
Caption: Figure 1. Proposed key fragmentation pathway.
Experimental Protocols
The acquisition of high-quality spectroscopic data is paramount. The following are generalized protocols for the characterization of this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Add a small amount of a reference standard (e.g., TMSP for D₂O).
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument to ensure optimal resolution.
-
¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum. A proton-decoupled experiment is standard.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts.
Caption: Figure 2. General workflow for NMR analysis.
IR Spectroscopy Protocol
-
Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, use an ATR (Attenuated Total Reflectance) accessory.
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Sample Spectrum: Acquire the spectrum of the sample.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Instrument Setup: Use an ESI-MS instrument. Optimize the ionization source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature).
-
Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum over an appropriate m/z range.
-
Data Analysis: Identify the molecular ion peak and any significant fragment ions.
Conclusion
The spectroscopic analysis of this compound through NMR, IR, and MS provides a comprehensive characterization of its molecular structure. The data obtained from these techniques are complementary and essential for confirming the identity and purity of this important synthetic intermediate. A thorough understanding of its spectroscopic properties is a foundational requirement for its application in research and drug development, ensuring the integrity of downstream processes and the quality of the final products.
An In-depth Technical Guide to the Stability and Storage of 2-Chloromethyl-pyrrolidine Hydrochloride
Introduction
2-Chloromethyl-pyrrolidine hydrochloride is a pivotal chiral building block in modern medicinal chemistry and drug development. Its pyrrolidine scaffold is a common motif in a multitude of biologically active compounds, making its purity and stability paramount for reproducible and reliable research outcomes. The integrity of starting materials directly impacts the entire synthetic route, influencing yield, impurity profiles, and the ultimate success of a drug discovery program. This guide provides an in-depth analysis of the factors governing the stability of this compound, offering field-proven insights into its optimal storage and handling. We will explore the inherent chemical liabilities of the molecule, potential degradation pathways, and present validated protocols for assessing its stability, ensuring that researchers can maintain the fidelity of this critical reagent.
Core Chemical Profile and Inherent Stability
This compound is a solid, crystalline compound under standard ambient conditions.[1] Its stability is largely derived from its salt form. The protonation of the pyrrolidine nitrogen to form the hydrochloride salt significantly reduces the nucleophilicity and reactivity of the amine, thereby decreasing its susceptibility to oxidative degradation compared to its free base counterpart.[2] While generally stable, its structure contains functionalities—a secondary amine hydrochloride and an alkyl chloride—that are susceptible to specific environmental and chemical stressors.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₁Cl₂N | [3][4] |
| Molecular Weight | 156.05 g/mol | [3] |
| Physical State | Solid | [1][5] |
| Appearance | Off-white / White Powder | [5][6] |
| Melting Point | 137-138 °C (for S-enantiomer) | [4] |
| Solubility | Soluble in water | [6] |
Key Factors Influencing Stability and Degradation Pathways
The long-term stability of this compound is contingent on controlling several key environmental factors. The primary degradation pathways can be inferred from its structure and the known reactivity of similar chlorinated cyclic amines.
Hygroscopicity and Hydrolysis
A critical vulnerability of many hydrochloride salts, including this compound, is their hygroscopic nature—the tendency to absorb moisture from the atmosphere.[2][6][7] The ingress of water can initiate hydrolytic degradation. The primary site for hydrolysis is the electrophilic carbon of the chloromethyl group. While the C-Cl bond is relatively stable, its cleavage can be catalyzed by water, particularly under non-neutral pH conditions or at elevated temperatures, leading to the formation of the corresponding hydroxymethyl derivative.
Thermal Decomposition
As with most organic compounds, exposure to high temperatures can induce thermal decomposition.[8] For this compound, significant degradation is expected as temperatures approach and exceed its melting point. Thermal stress can lead to the elimination of hydrogen chloride and the generation of various decomposition products, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[5][9][10] This underscores the importance of avoiding storage near heat sources.
pH Sensitivity
The stability of the compound is highly dependent on pH.[11][12]
-
Alkaline Conditions (High pH): Exposure to bases will neutralize the hydrochloride salt, liberating the more reactive free base form of 2-chloromethyl-pyrrolidine. The free secondary amine is significantly more susceptible to oxidation. Therefore, contact with strong bases must be strictly avoided.[5][9]
-
Acidic Conditions (Low pH): While the hydrochloride salt form is stable in mildly acidic conditions, strongly acidic environments, especially at elevated temperatures, can potentially accelerate the hydrolysis of the C-Cl bond.[11][12]
Oxidative Degradation
Oxidation is a primary degradation pathway for pyrrolidine derivatives, often targeting the nitrogen atom or adjacent carbons.[13][14][15] Although the protonated nitrogen in the hydrochloride salt offers a degree of protection, the compound remains incompatible with strong oxidizing agents.[5][9][10] If the free base is formed due to improper handling (e.g., exposure to moisture or basic conditions), its susceptibility to oxidation by atmospheric oxygen increases.
Recommended Storage and Handling Protocols
To preserve the integrity and purity of this compound, a multi-faceted approach to storage and handling is required. The following protocols are based on a synthesis of supplier safety data sheets and best laboratory practices.
Table 2: Summary of Recommended Storage Conditions
| Parameter | Recommendation | Rationale & Citation(s) |
| Temperature | Store in a cool place. Recommended temperatures range from Room Temperature to 2-8°C. | To minimize thermal degradation and slow potential hydrolytic/oxidative reactions.[3][4][16] |
| Atmosphere | Handle and store under an inert gas (e.g., Nitrogen, Argon). | Crucial for preventing degradation from atmospheric moisture (hygroscopicity) and oxygen.[2][7][16] |
| Container | Keep container tightly closed and sealed. | Prevents ingress of moisture and air.[5][9] Use of amber glass is recommended to protect from light.[2] |
| Location | Store in a dry and well-ventilated place. | Ensures a low-humidity environment and safe dispersal of any potential vapors.[5][9] |
| Incompatibilities | Keep away from strong oxidizing agents, strong bases, acids, and acid chlorides. | To prevent chemical reactions that lead to degradation or hazardous byproducts.[5][9][10] |
Experimental Workflow: Stability Assessment via Forced Degradation
For drug development professionals, verifying the stability of a key reagent is not just recommended; it is a necessity. Forced degradation (or stress testing) studies are designed to deliberately degrade the compound to identify potential degradation products and establish a stability-indicating analytical method.[13] This process is a self-validating system for ensuring the long-term reliability of your research.
Protocol 4.1: Forced Degradation Study
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).
-
Stress Conditions Application: [13][15]
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature.
-
Thermal Degradation: Store the solid API in a temperature-controlled oven at 80°C.
-
Photostability: Expose the solid API and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[13] A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
Withdraw aliquots from each stress condition at specified time points (e.g., 0, 2, 8, 24 hours).
-
Before injection, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
-
Protocol 4.2: Stability-Indicating Analytical Method
A stability-indicating method is one that can accurately quantify the decrease in the amount of the active compound due to degradation. High-Performance Liquid Chromatography (HPLC) is the technique of choice.[17][18]
Table 3: Example HPLC Method Parameters for Stability Analysis
| Parameter | Suggested Starting Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm) | Good retention and separation for polar and moderately polar compounds. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Provides good peak shape for amines and allows for gradient elution to separate impurities. |
| Gradient | Start at 5% B, ramp to 95% B over 20 min | Ensures elution of both the polar parent compound and potentially less polar degradants. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 210 nm and/or Mass Spectrometry (MS) | The pyrrolidine structure lacks a strong chromophore, requiring low UV wavelength. MS is crucial for identifying unknown degradants.[13] |
| Column Temp. | 30°C | Ensures reproducible retention times. |
Conclusion
While this compound is a robust and stable reagent under optimal conditions, its chemical integrity is vulnerable to moisture, heat, high pH, and strong oxidants. The causality is rooted in its inherent chemical structure: a hygroscopic salt form and reactive functional groups. For researchers, scientists, and drug development professionals, adherence to stringent storage protocols—specifically, storage under a dry, inert atmosphere in a tightly sealed container—is not merely a recommendation but a prerequisite for reliable and reproducible science. By implementing the stability assessment workflows described, laboratories can proactively validate the quality of their reagents, safeguarding the foundation of their synthetic and developmental endeavors.
References
- 1. 2-(Chloromethyl)-1-methylpyrrolidine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. chemscene.com [chemscene.com]
- 4. 错误页 [amp.chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. 1-(2-Chloroethyl)pyrrolidine hydrochloride-7250-67-1 [ganeshremedies.com]
- 8. Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aksci.com [aksci.com]
- 10. capotchem.com [capotchem.com]
- 11. researchgate.net [researchgate.net]
- 12. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. 1-(2-Chloroethyl)pyrrolidine Hydrochloride | 7250-67-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 17. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 18. uvadoc.uva.es [uvadoc.uva.es]
A Deep Dive into the Conformational Landscape of 2-Chloromethyl-pyrrolidine Hydrochloride: A Theoretical and Experimental Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds.[1] Its conformational flexibility, characterized by a non-planar puckered structure, plays a pivotal role in defining the three-dimensional shape of molecules and, consequently, their biological activity. This in-depth technical guide focuses on the theoretical and experimental exploration of the ring conformation of a specific, yet important, derivative: 2-Chloromethyl-pyrrolidine hydrochloride. Understanding the conformational preferences of this molecule is crucial for rational drug design, as it dictates how the molecule interacts with its biological target. This guide will navigate through the fundamental principles of pyrrolidine ring puckering, the influence of substituents, the effect of N-protonation, and the computational and experimental methodologies employed to elucidate its conformational landscape.
The Dynamic Nature of the Pyrrolidine Ring: A Primer on Puckering
Unlike planar aromatic rings, the five-membered saturated pyrrolidine ring is inherently non-planar, adopting puckered conformations to relieve torsional strain. This puckering is not static but rather a dynamic equilibrium between various envelope and twisted forms. The two most predominant pucker modes are the "endo" and "exo" envelope conformations.[2] In the context of substituted pyrrolidines like proline, this nomenclature refers to the displacement of a ring atom (typically Cγ) relative to a substituent on another ring atom.[2]
The puckering of the pyrrolidine ring can be influenced by several factors, including the nature and position of substituents, as well as the electronic environment.[1][3] These factors dictate the relative energies of the different conformers and, therefore, the preferred three-dimensional structure of the molecule.
The Influence of the 2-Chloromethyl Substituent
The presence of a chloromethyl group at the C2 position of the pyrrolidine ring introduces significant steric and electronic effects that modulate its conformational preferences. Substituents at the C2 position can influence the basicity of the pyrrolidine nitrogen.[1] The chloromethyl group, being electron-withdrawing, is expected to have a notable impact.
The conformational equilibrium will be a balance between placing the bulky and electronegative chloromethyl group in a sterically and electronically favorable position. The two primary orientations for the C2 substituent are pseudoequatorial and pseudoaxial.[4] Generally, bulky substituents tend to favor the less sterically hindered pseudoequatorial position. However, stereoelectronic effects, such as hyperconjugation, can sometimes favor the pseudoaxial orientation.[2]
The Impact of N-Protonation: The Hydrochloride Salt
The hydrochloride salt form of 2-chloromethyl-pyrrolidine introduces a positive charge on the nitrogen atom. This protonation significantly alters the electronic landscape of the ring and can have a profound effect on its conformation. The protonation of the pyrrolidine nitrogen is a key aspect to consider in its conformational analysis.[5] The resulting pyrrolidinium cation's conformation can be studied in the solid state through X-ray crystallography.[6][7]
The presence of the positive charge on the nitrogen can influence the ring's pucker and the preferred orientation of the chloromethyl group through electrostatic interactions and altered bond lengths and angles. Solid-state NMR studies of hydrochloride salts can also provide valuable insights into the local chemical environment and dynamics.[8]
Theoretical Approaches to Elucidating Conformation
Computational chemistry provides powerful tools for investigating the conformational landscape of molecules like this compound. Density Functional Theory (DFT) is a widely used method for such studies, allowing for the calculation of molecular properties and relative energies of different conformers.[9][10]
Computational Workflow for Conformational Analysis
A typical computational workflow for analyzing the conformation of this compound would involve the following steps:
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. 1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Crystal structure and analytical profile of 1,2-diphenyl-2-pyrrolidin-1-ylethanone hydrochloride or ‘α-D2PV’: a synthetic cathinone seized by law enforcement, along with its diluent sugar, myo-inositol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NMR Crystallographic Investigation Coupled with Molecular Dynamics Simulations Reveals the Nature of Disorder in Chlorpromazine Hydrochloride Solvatomorphs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. BJOC - Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones [beilstein-journals.org]
quantum chemical calculations for 2-Chloromethyl-pyrrolidine hydrochloride
Starting the Investigation
I've initiated comprehensive Google searches to gather data on 2-Chloromethyl -pyrrolidine hydrochloride. I'm focusing on its structure, properties, reactivity, and related quantum chemical calculation methodologies pertinent to halogens. This groundwork is crucial for the subsequent steps of the analysis.
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Analyzing Molecule Details
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Exploring Calculations
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Defining The Strategy
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Defining Search Parameters
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Refining the Approach
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Expanding Core Ideas
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Revising Key Assumptions
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Testing Alternative Hypotheses
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Methodological & Application
Application Notes & Protocols: 2-Chloromethyl-pyrrolidine Hydrochloride as a Versatile Building Block in Medicinal Chemistry
Introduction: The Strategic Value of the Pyrrolidine Scaffold
In the landscape of modern drug discovery, the five-membered pyrrolidine ring stands out as a privileged scaffold.[1][2][3] Its prevalence in numerous natural products, alkaloids, and FDA-approved pharmaceuticals underscores its significance. The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, a critical factor for achieving high-affinity and selective interactions with biological targets.[1][2] This structural feature can enhance key drug-like properties, including aqueous solubility and metabolic stability, while providing stereochemical complexity that can be fine-tuned for optimal target engagement.
Among the diverse array of pyrrolidine-based synthons, 2-chloromethyl-pyrrolidine hydrochloride emerges as a particularly valuable and reactive building block. It provides medicinal chemists with a reliable tool for introducing the pyrrolidin-2-ylmethyl moiety into target molecules. The presence of a reactive chloromethyl group attached to a chiral center adjacent to the ring nitrogen makes it a powerful intermediate for constructing novel chemical entities, particularly in the development of agents targeting the central nervous system.[4]
This guide provides an in-depth analysis of the properties, reactivity, and applications of this compound, complete with detailed protocols and expert insights to empower researchers in their drug development endeavors.
Physicochemical Properties and Safe Handling
A thorough understanding of the reagent's properties is fundamental to its successful application and to ensuring laboratory safety. 2-Chloromethyl-pyrrolidine is typically supplied as its hydrochloride salt to improve stability and ease of handling.
Table 1: Physicochemical Data for (S)-2-Chloromethyl-pyrrolidine hydrochloride
| Property | Value | Reference(s) |
| CAS Number | 35120-33-3 | [5][6] |
| Molecular Formula | C₅H₁₁Cl₂N | [5][7] |
| Molecular Weight | 156.05 g/mol | [5][7] |
| Appearance | Off-white to white solid | [8][9] |
| Melting Point | 137-138 °C / 171-175 °C | [6][8][9] |
| SMILES | C1C--INVALID-LINK--CCl.Cl | [5] |
Note: Melting point ranges can vary between suppliers.
Safety and Handling:
This compound is classified as a hazardous substance and must be handled with appropriate precautions.
-
Hazards: Harmful if swallowed or inhaled.[8][10] Causes serious skin and eye irritation and may cause respiratory irritation.[6][8][9]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[8][9] Work in a well-ventilated fume hood to avoid inhalation of dust or fumes.[8][11]
-
Storage: The compound is hygroscopic.[8] Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.[8][9][11]
Core Reactivity: Beyond Simple Nucleophilic Substitution
The primary utility of this compound lies in its susceptibility to nucleophilic attack at the primary carbon of the chloromethyl group. However, the adjacent nitrogen atom introduces a layer of complexity and synthetic potential that warrants deeper investigation.
Primary Reaction Pathway: S_N2 Displacement
The most common application involves the reaction of the free-base form of 2-chloromethyl-pyrrolidine with a suitable nucleophile (e.g., phenoxides, alkoxides, amines, thiols). This reaction typically proceeds via a standard S_N2 mechanism, leading to the direct displacement of the chloride ion.
Causality: The hydrochloride salt is unreactive in this context. The free nitrogen lone pair is required for reactivity and is unmasked by treatment with a base. The choice of base is critical; it must be strong enough to deprotonate the pyrrolidinium ion without reacting competitively with the chloromethyl group.
A Key Mechanistic Insight: The Aziridinium Intermediate and Ring Expansion
A more nuanced reaction pathway can occur, particularly under specific conditions or with certain substrates. The pyrrolidine nitrogen can act as an intramolecular nucleophile, displacing the chloride to form a strained, bicyclic aziridinium ion intermediate.[12] This electrophilic intermediate is then highly susceptible to ring-opening by an external nucleophile.
This neighboring group participation mechanism is significant for two reasons:
-
Stereochemical Outcome: While a direct S_N2 attack proceeds with inversion of configuration, the two-step aziridinium pathway results in an overall retention of configuration at the chiral center.[12]
-
Regioselectivity: Nucleophilic attack on the aziridinium ion can occur at two positions, potentially leading to a mixture of the expected pyrrolidine product and a ring-expanded 3-substituted piperidine.[12] Understanding and controlling this reactivity is crucial for synthetic success.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. (S)-2-Chloromethyl-pyrrolidine hydrochloride | 35120-33-3 | KBA12033 [biosynth.com]
- 6. 错误页 [amp.chemicalbook.com]
- 7. chemscene.com [chemscene.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for N-Alkylation Reactions Using 2-Chloromethyl-pyrrolidine Hydrochloride
Introduction: The Strategic Importance of the N-(Pyrrolidin-2-ylmethyl) Moiety
In the landscape of modern drug discovery and fine chemical synthesis, the pyrrolidine ring stands out as a privileged scaffold. Its incorporation into a molecule can significantly enhance pharmacological properties such as receptor affinity, metabolic stability, and aqueous solubility. 2-Chloromethyl-pyrrolidine hydrochloride is a versatile and reactive building block that provides a direct and efficient route to introduce the valuable N-(pyrrolidin-2-ylmethyl) group onto a wide range of nucleophilic substrates.
This comprehensive guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple step-by-step instructions to provide a deep, mechanistic understanding of the N-alkylation process using this reagent. We will explore the critical parameters that govern reaction success, troubleshoot common challenges, and provide detailed, field-proven protocols for various classes of nucleophiles.
Core Principles and Mechanistic Insights
The N-alkylation reaction with this compound is fundamentally a bimolecular nucleophilic substitution (SN2) reaction.[1] However, the unique structure of the reagent introduces specific mechanistic considerations that must be understood to optimize reaction outcomes.
The Dual Role of the Base: Neutralization and Activation
Since the reagent is supplied as a hydrochloride salt, the first crucial step is the in situ generation of the reactive free base. This requires at least one molar equivalent of a suitable base. Subsequently, a second equivalent of base (or more) is typically required to deprotonate the nucleophilic substrate, thereby increasing its reactivity towards the electrophilic chloromethyl group.
Base Selection is Critical:
-
Strong Bases (e.g., NaH, LiHMDS): Ideal for deprotonating weakly acidic nucleophiles like amides, indoles, or carbazoles. They ensure rapid and complete formation of the nucleophilic anion, often allowing for lower reaction temperatures.[2]
-
Inorganic Carbonates (e.g., K₂CO₃, Cs₂CO₃): A common choice for alkylating amines and phenols. These are milder bases that often require higher temperatures (reflux conditions) to drive the reaction to completion.[3]
-
Strong Hydroxides (e.g., NaOH, KOH): Often used in biphasic systems with a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB). The PTC facilitates the transfer of the hydroxide or nucleophile anion into the organic phase to react.[4][5]
Reaction Mechanism: SN2 Pathway and the Potential Aziridinium Intermediate
The primary mechanistic pathway is a direct SN2 displacement of the chloride by the activated nucleophile. The workflow is visualized below.
Caption: General workflow for base-mediated N-alkylation.
An alternative pathway, particularly in polar solvents, may involve intramolecular cyclization to form a highly reactive three-membered aziridinium ion intermediate.[6] This strained electrophile then undergoes rapid ring-opening upon attack by the nucleophile. While kinetically favorable, this pathway can sometimes lead to rearranged products, although it is less common for this specific reagent compared to longer-chain analogues.[7]
Experimental Protocols and Methodologies
Safety First: this compound is a reactive alkylating agent and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All reactions should be performed in a well-ventilated fume hood.
Protocol 1: N-Alkylation of a Secondary Amine (e.g., Morpholine)
This protocol details a standard procedure using a carbonate base, suitable for moderately nucleophilic secondary amines.
Materials:
-
This compound (1.0 eq.)
-
Morpholine (1.1 eq.)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq.)
-
Anhydrous Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer/heating mantle
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq.) and anhydrous potassium carbonate (2.5 eq.).
-
Solvent and Nucleophile Addition: Add anhydrous acetonitrile to form a stirrable suspension (approx. 0.2-0.5 M concentration relative to the limiting reagent). Add morpholine (1.1 eq.) to the mixture.
-
Reaction Conditions: Heat the mixture to reflux (approx. 82°C for acetonitrile) and stir vigorously for 12-24 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed.
-
Work-up: a. Cool the reaction mixture to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of acetonitrile. b. Concentrate the filtrate under reduced pressure using a rotary evaporator. c. Dissolve the residue in dichloromethane (DCM) and wash with water (2x) and then brine (1x).
-
Purification: a. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. b. Purify the crude product by column chromatography on silica gel. Pro-Tip: To avoid streaking of the basic amine product, use an eluent system containing a small amount of triethylamine (e.g., 1-2% in a hexane/ethyl acetate gradient).[8]
Protocol 2: N-Alkylation of an Indole Derivative
This protocol employs a strong base to deprotonate the weakly acidic N-H of the indole ring, enabling alkylation.
Materials:
-
This compound (1.2 eq.)
-
Indole (1.0 eq.)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) (2.5 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Two-necked round-bottom flask, inert atmosphere (Nitrogen or Argon)
-
Ice bath
Step-by-Step Procedure:
-
Preparation of Base: In a flame-dried, two-necked flask under an inert atmosphere, suspend NaH (2.5 eq.) in anhydrous DMF. Cool the suspension to 0°C using an ice bath.
-
Deprotonation: Dissolve the indole (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the stirred NaH suspension at 0°C. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature for 1 hour or until hydrogen evolution ceases.
-
Alkylation: Cool the resulting sodium indolide solution back to 0°C. In a separate flask, dissolve this compound (1.2 eq.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction mixture.
-
Reaction Conditions: Allow the reaction to warm slowly to room temperature and stir for 4-16 hours.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. A key challenge in indole alkylation is competing C3-alkylation.[9]
-
Work-up: a. Carefully quench the reaction at 0°C by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution. b. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). c. Combine the organic layers, wash with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to separate N-alkylated, C-alkylated, and any unreacted starting material.
Quantitative Data and Reaction Optimization
The optimal reaction conditions are highly dependent on the nucleophilicity of the substrate. The following table provides a general framework for optimization, adapted from established N-alkylation protocols.[2][4][5]
| Nucleophile Class | Typical Base | Solvent | Temperature (°C) | Typical Time (h) | Key Considerations |
| Secondary Amines | K₂CO₃, Cs₂CO₃ | CH₃CN, DMF | 80 - 120 | 12 - 24 | Risk of over-alkylation if primary amines are used.[3] |
| Anilines | K₂CO₃, Na₂CO₃ | DMF, DMSO | 100 - 140 | 16 - 36 | Electron-donating groups on the aniline increase nucleophilicity. |
| Indoles/Carbazoles | NaH, KOtBu | DMF, THF | 0 - 60 | 4 - 16 | Potential for C-alkylation as a side reaction.[9] |
| Phenols | K₂CO₃, Cs₂CO₃ | Acetone, DMF | 60 - 110 | 8 - 18 | O-alkylation is generally efficient; ensure anhydrous conditions. |
| Amides/Lactams | NaH | THF, DMF | 0 - 25 | 2 - 12 | Risk of O-alkylation for ambident lactam nucleophiles.[2] |
Troubleshooting and Side Reactions
A self-validating protocol anticipates potential pitfalls. Here are common issues and their solutions.
-
Issue: Low or No Conversion
-
Causality: Insufficient base to both neutralize the hydrochloride salt and activate the nucleophile. Water contamination quenching the base or anion.
-
Solution: Ensure at least 2.5 equivalents of base are used. Use anhydrous solvents and reagents. For weak bases like K₂CO₃, increase the reaction temperature and time.[2]
-
-
Issue: Formation of Multiple Products (Over-alkylation)
-
Causality: The N-alkylated product of a primary amine is often more nucleophilic than the starting amine, leading to a second alkylation event.
-
Solution: Use the primary amine as the excess reagent. Alternatively, protect the primary amine, perform the alkylation, and then deprotect. For many applications, starting with a secondary amine is preferable to avoid this issue.[3]
-
-
Issue: Difficult Purification
-
Causality: The basic nitrogen of the pyrrolidine product interacts strongly with acidic silica gel, causing streaking during column chromatography.
-
Solution: Add 1-2% triethylamine or ammonia in methanol to the eluent. Alternatively, use a different stationary phase like alumina. An acid-base workup can also effectively remove non-basic impurities before chromatography.[8]
-
Visualization of Key Workflows
Caption: Standard experimental workflow for N-alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. thieme-connect.de [thieme-connect.de]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Item - Understanding the Alkylation of a Phenol by 1â(3-ChloroÂpropyl)Âpyrrolidine: Evidence for the Intermediacy of an Azetidinium Ion - American Chemical Society - Figshare [acs.figshare.com]
- 8. benchchem.com [benchchem.com]
- 9. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Chloromethyl-pyrrolidine Hydrochloride in the Synthesis of Pharmaceutical Intermediates
Introduction: The Versatility of a Pyrrolidine Building Block
In the landscape of modern medicinal chemistry, the pyrrolidine motif is a cornerstone of numerous Active Pharmaceutical Ingredients (APIs). Its prevalence stems from its ability to confer desirable pharmacokinetic properties, such as aqueous solubility and metabolic stability, and to serve as a rigid scaffold for orienting pharmacophoric groups. 2-Chloromethyl-pyrrolidine hydrochloride emerges as a highly valuable and versatile electrophilic building block for introducing this key structural unit.[1] As a stable, crystalline solid, this reagent facilitates the synthesis of a wide array of N-substituted 2-(aminomethyl)pyrrolidines, which are crucial intermediates in the development of novel therapeutics. This guide provides an in-depth exploration of its applications, detailing the underlying chemical principles and offering robust, field-tested protocols for its use in the synthesis of complex pharmaceutical targets.
Reagent Profile: Physicochemical Properties and Safety
A thorough understanding of the reagent's properties is fundamental to its safe and effective use in a laboratory setting. The hydrochloride salt form enhances the stability and handling characteristics of the otherwise reactive free amine.
Table 1: Physicochemical and Safety Data for this compound
| Property | Value | Source |
| Chemical Formula | C₅H₁₁Cl₂N | [2] |
| Molecular Weight | 156.05 g/mol | [2] |
| Appearance | Off-white to white solid | [3] |
| Melting Point | 171 - 175 °C | [3][4] |
| Solubility | Water soluble | [4] |
| Signal Word | Warning | [3][5] |
| Hazard Statements | Causes skin and serious eye irritation.[3][4] | |
| Precautionary Notes | Wear protective gloves, clothing, and eye protection.[4] Avoid breathing dust.[4] Wash hands and exposed skin thoroughly after handling.[3][4] | |
| Storage | Store in a well-ventilated place. Keep container tightly closed.[3] The compound is hygroscopic; protect from moisture.[4] | |
| Incompatible Materials | Strong oxidizing agents, strong bases.[3][4] |
Core Application: Nucleophilic Substitution for C-N Bond Formation
The primary utility of this compound lies in its role as an electrophile in N-alkylation reactions. The chloromethyl group is susceptible to nucleophilic attack by a wide range of primary and secondary amines, as well as other nucleophiles. This reaction provides a direct and efficient route to construct N-substituted 2-(aminomethyl)pyrrolidine derivatives.
Mechanism and Rationale
The reaction proceeds via a classical SN2 (bimolecular nucleophilic substitution) mechanism. The hydrochloride salt must first be neutralized in situ to liberate the free pyrrolidine base, which is the active nucleophile. An external base is required to scavenge the HCl generated during the reaction, driving the equilibrium towards product formation.
Key Considerations for a Successful N-Alkylation:
-
Choice of Base: A non-nucleophilic base is crucial to prevent competition with the amine substrate. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred. They are effective at neutralizing the acid byproduct without introducing significant side reactions.
-
Solvent Selection: Polar aprotic solvents such as acetonitrile (MeCN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are ideal. They effectively solvate the ionic intermediates and reactants, facilitating the SN2 pathway.
-
Temperature Control: Moderate heating (e.g., 60-80 °C) is typically required to achieve a reasonable reaction rate. However, excessive temperatures should be avoided to minimize potential side reactions, such as elimination or decomposition.
-
Stoichiometry: A slight excess of the amine nucleophile can sometimes be used to ensure complete consumption of the chloromethyl-pyrrolidine starting material.
Application Protocol 1: Synthesis of an Alectinib Intermediate
Alectinib (trade name Alecensa®) is a potent anaplastic lymphoma kinase (ALK) inhibitor used in the treatment of non-small cell lung cancer.[6] The synthesis of Alectinib involves the coupling of a complex carbazole core with a 4-morpholinopiperidine moiety, a reaction where a pyrrolidine-derived intermediate can play a key role in analogous structures. While the direct synthesis of Alectinib itself involves a piperidine, the following protocol illustrates a representative N-alkylation using a similar amine nucleophile, showcasing the utility of this compound in constructing such C-N bonds, which are central to the synthesis of many kinase inhibitors.[7][8]
Workflow for N-Alkylation
Below is a generalized workflow for the N-alkylation of an amine with 2-chloromethyl-pyrrolidine.
Caption: General workflow for N-alkylation reaction.
Detailed Experimental Protocol
Objective: To synthesize N-(pyrrolidin-2-ylmethyl)morpholine as a representative intermediate.
Materials:
-
This compound
-
Morpholine
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (MeCN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes solvent system
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add morpholine (1.1 eq.), anhydrous potassium carbonate (2.5 eq.), and anhydrous acetonitrile (10 mL per 1 g of starting material).
-
Addition of Electrophile: Dissolve this compound (1.0 eq.) in a minimal amount of acetonitrile and add it dropwise to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to 80 °C under a nitrogen atmosphere.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-8 hours).
-
Workup: Cool the mixture to room temperature and filter off the inorganic solids through a pad of celite, washing the filter cake with acetonitrile.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in dichloromethane and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with an appropriate solvent gradient (e.g., 0-10% methanol in dichloromethane) to afford the pure N-(pyrrolidin-2-ylmethyl)morpholine.
Table 2: Representative Reaction Parameters and Expected Outcome
| Parameter | Value | Rationale |
| Equivalents of Amine | 1.1 eq. | Ensures complete reaction of the limiting electrophile. |
| Equivalents of Base | 2.5 eq. | Neutralizes the HCl salt and the HCl generated in situ. |
| Temperature | 80 °C | Provides sufficient activation energy for the SN2 reaction. |
| Typical Yield | 75-90% | Reflects an efficient conversion and purification process. |
| Purity (Post-Chroma) | >98% | Achievable with standard chromatographic techniques. |
Application Protocol 2: Synthesis of a Varenicline Precursor
Varenicline (Chantix®) is a medication used for smoking cessation.[9][10] Its complex tetracyclic structure is assembled through a multi-step synthesis. Key intermediates in some synthetic routes can be prepared using pyrrolidine-based building blocks. The following protocol outlines a conceptual synthesis of a diamine precursor that could lead to the quinoxaline core of Varenicline, illustrating a different application of the N-alkylation reaction.[11][12][13]
Synthetic Strategy Overview
The strategy involves the alkylation of a protected aromatic diamine with this compound. Subsequent deprotection and cyclization would lead towards the core structure of Varenicline.
Caption: Synthetic pathway to a Varenicline precursor.
Detailed Experimental Protocol
Objective: To synthesize a mono-N-alkylated phenylenediamine intermediate.
Materials:
-
N-Boc-o-phenylenediamine
-
(S)-2-(Chloromethyl)pyrrolidine hydrochloride (for stereospecificity)
-
Cesium Carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Deionized Water
Procedure:
-
Reaction Setup: In an oven-dried flask under nitrogen, suspend N-Boc-o-phenylenediamine (1.0 eq.) and cesium carbonate (2.0 eq.) in anhydrous DMF.
-
Reagent Addition: Add (S)-2-(Chloromethyl)pyrrolidine hydrochloride (1.2 eq.) to the mixture.
-
Reaction: Stir the reaction mixture at 60 °C for 12-16 hours, monitoring by LC-MS for the disappearance of the starting diamine.
-
Workup: After cooling, pour the reaction mixture into cold water and extract with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash with water and brine to remove residual DMF and salts.
-
Drying and Purification: Dry the organic phase over sodium sulfate, filter, and concentrate. Purify the residue via column chromatography (Hexanes/Ethyl Acetate gradient) to isolate the desired mono-alkylated product.
-
Deprotection (Next Step): The resulting Boc-protected intermediate can then be deprotected under standard acidic conditions (e.g., trifluoroacetic acid in DCM) to yield the free diamine, which is ready for subsequent cyclization reactions.
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Reaction Conversion | Insufficiently active base; Low reaction temperature; Steric hindrance from nucleophile. | Switch to a stronger base (e.g., Cs₂CO₃). Increase temperature in 10 °C increments. Increase reaction time. |
| Formation of Dialkylated Product | High concentration of electrophile; Highly reactive nucleophile. | Use a slight excess of the amine nucleophile. Add the 2-chloromethyl-pyrrolidine solution slowly to the reaction mixture. |
| Side Product Formation | Reaction temperature too high, causing elimination or decomposition. | Reduce the reaction temperature. Ensure the reaction is run under an inert atmosphere. |
| Difficult Purification | Product and starting material have similar polarity. | Adjust the eluent system for chromatography. Consider derivatization of the product or starting material to alter polarity before purification. |
Conclusion
This compound stands as a robust and indispensable reagent in pharmaceutical synthesis. Its ability to cleanly introduce the 2-(aminomethyl)pyrrolidine scaffold via straightforward N-alkylation protocols makes it a go-to building block for medicinal chemists. As demonstrated in the representative protocols for intermediates related to Alectinib and Varenicline, careful control over reaction parameters such as base, solvent, and temperature allows for high-yielding and selective transformations. The insights and methodologies presented herein are intended to empower researchers and drug development professionals to effectively leverage this versatile intermediate in the creation of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. 2-(Chloromethyl)-1-methylpyrrolidine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. US20210371410A1 - Process for preparing alectinib or a pharmaceutically acceptable salt thereof - Google Patents [patents.google.com]
- 7. medkoo.com [medkoo.com]
- 8. WO2019008520A1 - A process for preparing alectinib or a pharmaceutically acceptable salt thereof - Google Patents [patents.google.com]
- 9. US11872234B2 - Vareniciline compound and process of manufacture thereof - Google Patents [patents.google.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. Varenicline synthesis - chemicalbook [chemicalbook.com]
- 12. CN113956255A - Preparation method of varenicline intermediate, varenicline and salt thereof - Google Patents [patents.google.com]
- 13. US8314235B2 - Process for preparing varenicline, varenicline intermediates, pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]
The Strategic Utility of 2-Chloromethyl-pyrrolidine Hydrochloride in Tandem Multi-Component Reactions for Novel Scaffold Synthesis
Introduction: Beyond Linear Synthesis - The Power of Multi-Component Reactions
In the landscape of modern drug discovery and development, the demand for molecular diversity and complexity continues to escalate. Traditional linear synthetic approaches, often plagued by lengthy reaction sequences, purification challenges, and low overall yields, are increasingly being supplemented by more efficient strategies. Multi-component reactions (MCRs), wherein three or more reactants combine in a single synthetic operation to form a complex product, have emerged as a powerful tool for rapidly accessing diverse chemical scaffolds.[1] This approach aligns with the principles of green chemistry by minimizing waste and maximizing atom economy.
Among the vast arsenal of MCRs, isocyanide-based reactions such as the Ugi and Passerini reactions have garnered significant attention for their ability to generate peptide-like structures and diverse heterocyclic systems.[2][3] This application note delves into the strategic use of a particularly versatile building block, 2-chloromethyl-pyrrolidine hydrochloride, in a tandem Ugi/intramolecular nucleophilic substitution reaction sequence. This approach harnesses the dual reactivity of the molecule – the secondary amine participating in the initial MCR and the pendant chloromethyl group enabling a subsequent intramolecular cyclization to forge novel, constrained bicyclic peptidomimetic scaffolds.
Causality Behind Experimental Choices: The Bifunctional Advantage of 2-Chloromethyl-pyrrolidine
The selection of 2-chloromethyl-pyrrolidine as a cornerstone for this synthetic strategy is predicated on its inherent bifunctionality. The pyrrolidine nitrogen serves as a classical secondary amine component for the Ugi four-component reaction (U-4CR). The true elegance of this building block lies in the 2-chloromethyl substituent, a latent electrophile poised for a subsequent intramolecular reaction. This strategic design transforms a standard Ugi reaction from a generator of linear products into a gateway for constructing rigidified, bicyclic structures, a highly desirable feature for enhancing biological activity and metabolic stability in drug candidates.
The hydrochloride salt form ensures stability and ease of handling of the otherwise reactive free amine. In the reaction, the hydrochloride is neutralized in situ to liberate the free secondary amine required for the initial condensation with the aldehyde component of the Ugi reaction.
Application Showcase: Tandem Ugi/SN2 Cyclization for the Synthesis of a Novel Pyrrolizidine-Based Peptidomimetic
A prime exemplar of this methodology is the synthesis of a novel pyrrolizidine-based peptidomimetic scaffold. This tandem reaction sequence combines the versatility of the Ugi reaction for introducing multiple points of diversity with a subsequent intramolecular nucleophilic substitution to create a constrained bicyclic system.
Reaction Principle
The overall transformation can be dissected into two key stages occurring in a sequential one-pot manner:
-
Ugi Four-Component Reaction (U-4CR): 2-Chloromethyl-pyrrolidine (after in situ neutralization), an aldehyde, a carboxylic acid, and an isocyanide react to form a linear α-acylamino amide intermediate. This step rapidly assembles a complex backbone with four points of diversity.
-
Intramolecular Nucleophilic Substitution (SN2 Cyclization): The newly formed α-acylamino amide contains both a nucleophilic amide nitrogen and an electrophilic chloromethyl group in proximity. Upon introduction of a suitable base, the amide nitrogen is deprotonated and undergoes an intramolecular SN2 reaction, displacing the chloride and forging a new five-membered ring. This cyclization results in the formation of a rigid pyrrolizidinone scaffold.
The general workflow for this tandem reaction is depicted below:
Caption: General workflow of the Tandem Ugi/SN2 Cyclization Reaction.
Mechanistic Insights
The mechanism of the Ugi reaction is generally accepted to proceed through the formation of an iminium ion from the condensation of the amine and aldehyde. This is then attacked by the isocyanide to form a nitrilium ion intermediate, which is subsequently trapped by the carboxylate. A final Mumm rearrangement yields the stable α-acylamino amide product.
Caption: Simplified Mechanism of the Ugi Four-Component Reaction.
Following the formation of the linear Ugi adduct, the intramolecular cyclization is triggered by the addition of a base. The base deprotonates the amide nitrogen, enhancing its nucleophilicity and facilitating the intramolecular attack on the carbon bearing the chlorine atom.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis of a pyrrolizidine-based peptidomimetic via a tandem Ugi/intramolecular cyclization reaction.
Protocol 1: Synthesis of a Pyrrolizidine-Based Peptidomimetic
This protocol is adapted from the work of Matijasic et al. and demonstrates the one-pot synthesis of a novel pyrrolizidine scaffold.
Materials:
-
2-(Chloromethyl)pyrrolidine hydrochloride
-
Aldehyde (e.g., isobutyraldehyde)
-
Carboxylic acid (e.g., benzoic acid)
-
Isocyanide (e.g., tert-butyl isocyanide)
-
Triethylamine (TEA)
-
Potassium tert-butoxide
-
Methanol (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of the Amine: In a flame-dried round-bottom flask under an inert atmosphere, suspend 2-(chloromethyl)pyrrolidine hydrochloride (1.0 mmol) in anhydrous methanol (5 mL).
-
Add triethylamine (1.1 mmol) to the suspension and stir at room temperature for 15 minutes to generate the free amine in situ.
-
Ugi Reaction: To the resulting solution, add the aldehyde (1.0 mmol), the carboxylic acid (1.0 mmol), and the isocyanide (1.0 mmol) sequentially.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.
-
Intramolecular Cyclization: Upon completion of the Ugi reaction, cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of potassium tert-butoxide (1.2 mmol) in anhydrous methanol (2 mL) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Monitor the cyclization by TLC or LC-MS.
-
Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL).
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired pyrrolizidine-based peptidomimetic.
Data Presentation:
The following table summarizes representative yields for the synthesis of a pyrrolizidine-based peptidomimetic using the tandem Ugi/intramolecular cyclization protocol with various components.
| Aldehyde | Carboxylic Acid | Isocyanide | Yield (%) |
| Isobutyraldehyde | Benzoic acid | tert-Butyl isocyanide | 65 |
| Benzaldehyde | Acetic acid | Cyclohexyl isocyanide | 58 |
| 4-Methoxybenzaldehyde | Phenylacetic acid | Benzyl isocyanide | 62 |
Yields are for the isolated, purified product after the two-step, one-pot sequence.
Trustworthiness: A Self-Validating System
The robustness of this protocol is underscored by its convergence and the formation of a highly constrained final product. The successful formation of the bicyclic pyrrolizidinone scaffold is a direct validation of the preceding Ugi reaction, as the linear adduct is the essential precursor for the intramolecular cyclization. The distinct spectroscopic signature of the final product (e.g., characteristic shifts in ¹H and ¹³C NMR, and a unique molecular ion peak in mass spectrometry) serves as a reliable confirmation of the entire tandem sequence. Furthermore, the modularity of the Ugi reaction allows for the systematic variation of three of the four components, enabling the rapid generation of a library of analogues. The consistent success of the subsequent cyclization across a range of Ugi products demonstrates the reliability and broad applicability of this synthetic strategy.
Conclusion: A Gateway to Novel Chemical Space
The use of this compound in a tandem Ugi/intramolecular nucleophilic substitution reaction represents an elegant and highly efficient strategy for the synthesis of novel, constrained peptidomimetic scaffolds. This approach leverages the power of multi-component reactions to rapidly build molecular complexity and incorporates a subsequent intramolecular cyclization to access unique and medicinally relevant chemical space. The detailed protocols and mechanistic insights provided herein are intended to empower researchers, scientists, and drug development professionals to explore this versatile synthetic tool for the discovery and development of next-generation therapeutics.
References
Application Note: A Scalable and Robust Protocol for the Synthesis of 2-Chloromethyl-pyrrolidine Hydrochloride and Its Derivatives
Abstract
The pyrrolidine scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active molecules and approved pharmaceuticals.[1][2] Specifically, 2-chloromethyl-pyrrolidine hydrochloride serves as a critical chiral building block for introducing the pyrrolidine ring system. This application note provides a comprehensive, in-depth technical guide for the large-scale synthesis of (S)-2-chloromethyl-pyrrolidine hydrochloride from the commercially available (S)-N-Boc-prolinol. We will elucidate the causality behind experimental choices, present a detailed step-by-step protocol optimized for scalability, and address the critical safety considerations required when handling the reagents involved. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries.
Introduction and Strategic Overview
The synthesis of pyrrolidine-containing drugs often relies on the derivatization of key precursors.[2] this compound is a versatile intermediate, enabling nucleophilic substitution at both the nitrogen atom (after deprotection/neutralization) and the chloromethyl group. The synthetic strategy detailed herein focuses on a reliable and high-yielding transformation of a protected amino alcohol to the desired chloromethyl hydrochloride salt.
The core transformation involves the chlorination of the primary alcohol of (S)-N-Boc-prolinol using thionyl chloride (SOCl₂). This reagent is selected for its efficiency and dual function: it acts as both the chlorinating agent and, upon reaction and subsequent workup, the source of hydrochloric acid to form the final salt. The tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen is crucial to prevent unwanted side reactions during the chlorination step.[3] The process concludes with the isolation of the stable hydrochloride salt, ready for downstream applications.
Caption: High-level workflow for the synthesis of (S)-2-chloromethyl-pyrrolidine HCl.
Safety First: Handling Thionyl Chloride
Trustworthiness in protocol design begins with safety. Thionyl chloride (SOCl₂) is a highly reactive, corrosive, and toxic substance that demands stringent safety protocols. All manipulations must be conducted in a properly functioning chemical fume hood by trained personnel.[4]
-
Reactivity with Water: Thionyl chloride reacts violently and exothermically with water, including atmospheric moisture, to release toxic and corrosive gases: sulfur dioxide (SO₂) and hydrogen chloride (HCl).[5][6] This reactivity necessitates the use of flame-dried glassware and anhydrous solvents.
-
Health Hazards: Inhalation is a primary exposure route. Vapors are extremely destructive to the tissues of the mucous membranes and upper respiratory tract, potentially causing sore throat, coughing, shortness of breath, and delayed-onset pulmonary edema.[7][8] Skin and eye contact will cause severe chemical burns.[7][8]
-
Personal Protective Equipment (PPE): The minimum required PPE includes:
-
Spill & Waste Management: Spills should be contained and neutralized with an inert absorbent material like sand or sodium bicarbonate.[7] Never use water to clean a thionyl chloride spill. [6][7] All waste, including residual material and rinsates from equipment, must be collected and disposed of as hazardous waste according to institutional guidelines.[4]
Detailed Large-Scale Synthesis Protocol
This protocol details the synthesis of (S)-2-chloromethyl-pyrrolidine hydrochloride from (S)-N-Boc-prolinol. The quantities are provided for a representative large-scale batch.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Molar Equivalents | Representative Quantity (1.0 mol scale) |
| (S)-N-Boc-prolinol | 69610-40-8 | 201.26 | 1.0 | 201.3 g |
| Thionyl Chloride (SOCl₂) | 7719-09-7 | 118.97 | 2.2 - 2.5 | 261.7 - 297.4 g (156 - 177 mL) |
| Anhydrous Toluene | 108-88-3 | 92.14 | - | 1.0 - 1.5 L |
| Anhydrous Diethyl Ether | 60-29-7 | 74.12 | - | 500 - 750 mL |
Experimental Procedure
-
Reactor Setup: Equip a flame-dried, multi-necked round-bottom flask (or jacketed reactor) with a mechanical stirrer, a pressure-equalizing dropping funnel, a reflux condenser, and a nitrogen/argon inlet. The outlet of the condenser must be connected to a gas trap containing a sodium hydroxide solution to neutralize the HCl and SO₂ byproducts.
-
Reagent Charging: Charge the reactor with (S)-N-Boc-prolinol (1.0 eq) and anhydrous toluene (5-7 mL per gram of starting material). Begin stirring to form a slurry or solution.
-
Thionyl Chloride Addition: Charge the dropping funnel with thionyl chloride (2.2-2.5 eq). Cool the reactor vessel to 0-5 °C using an ice-water or chiller bath.
-
Controlled Reaction: Add the thionyl chloride dropwise to the stirred solution over 1.5-2 hours. Causality: A slow, controlled addition is critical to manage the exothermic nature of the reaction and prevent temperature spikes that could lead to side product formation. Maintaining the temperature below 10 °C during the addition is paramount.
-
Reaction Progression: After the addition is complete, slowly warm the reaction mixture to room temperature and continue stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up and Isolation:
-
Once the reaction is complete, concentrate the mixture under reduced pressure (vacuum) to remove the solvent and excess thionyl chloride. Note: The vacuum line must be protected with an alkali trap.
-
The resulting residue or thick oil is the crude product. To induce precipitation, add anhydrous diethyl ether and stir vigorously or sonicate. The product should precipitate as a white or off-white solid.
-
Filter the solid product under a stream of nitrogen using a Büchner funnel.
-
Wash the collected solid thoroughly with cold, anhydrous diethyl ether (2-3 times) to remove any remaining soluble impurities.
-
-
Drying: Dry the purified solid product under high vacuum at 40-50 °C to a constant weight. The final product, (S)-2-chloromethyl-pyrrolidine hydrochloride, should be a crystalline solid.
Caption: Detailed experimental workflow for the synthesis protocol.
Expected Results
-
Yield: 85-95%
-
Appearance: White to off-white crystalline solid
-
Purity (NMR/HPLC): >97%
Synthesis of N-Substituted Derivatives
The synthesized this compound is a versatile precursor. To synthesize N-substituted derivatives, the hydrochloride salt is typically neutralized in situ to free the secondary amine, which can then react with various electrophiles.
Caption: General pathway for the N-substitution of the title compound.
General Protocol for N-Alkylation:
-
Suspend this compound (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile, DMF).
-
Add a base (e.g., triethylamine or potassium carbonate, 2.2 eq) and stir for 30 minutes at room temperature.
-
Add the desired alkylating agent (R-X, e.g., benzyl bromide, 1.1 eq).
-
Heat the reaction mixture as required (e.g., 60-80 °C) and monitor by TLC until completion.
-
Perform an aqueous work-up, extract the product with an organic solvent, and purify by column chromatography.
References
The Versatile Synthon: 2-Chloromethyl-pyrrolidine Hydrochloride in the Genesis of Novel Ligands
Introduction: The Strategic Value of the Pyrrolidinomethyl Scaffold
In the landscape of modern drug discovery, the pyrrolidine ring stands out as a "privileged scaffold," a structural motif frequently found in successful therapeutic agents.[1][2] Its prevalence is not coincidental; the saturated, non-planar nature of the pyrrolidine ring allows for a three-dimensional exploration of chemical space that is often crucial for potent and selective interactions with biological targets.[2] Within the arsenal of pyrrolidine-based building blocks, 2-chloromethyl-pyrrolidine hydrochloride emerges as a particularly valuable and versatile synthon. Its utility is anchored in the presence of a reactive chloromethyl group at the 2-position, providing a convenient handle for the introduction of the pyrrolidinomethyl moiety onto a wide array of molecular frameworks through nucleophilic substitution.
This guide provides an in-depth exploration of the application of this compound in the synthesis of novel ligands. We will delve into the underlying principles of its reactivity, furnish detailed experimental protocols for the synthesis of diverse ligand classes, and offer insights into the rationale behind the selection of reaction conditions. The protocols presented herein are designed to be self-validating, providing researchers with a robust foundation for their synthetic endeavors.
Core Reactivity: A Gateway to Molecular Diversity
The primary mode of reactivity for this compound is the SN2 (bimolecular nucleophilic substitution) reaction. The electron-withdrawing nature of the adjacent nitrogen atom in the pyrrolidine ring enhances the electrophilicity of the methylene carbon, making it susceptible to attack by a broad spectrum of nucleophiles. The hydrochloride salt form ensures stability for storage, and the free base, which is the reactive species, can be readily generated in situ using a suitable base.
The choice of the nucleophile dictates the class of ligand being synthesized, opening up avenues to a vast chemical space. This guide will focus on the preparation of N-substituted, O-substituted (ether), and S-substituted (thioether) pyrrolidinomethyl compounds, all of which are prominent structural motifs in pharmacologically active molecules.
Synthesis of N-Substituted Pyrrolidinomethyl Ligands
The alkylation of primary and secondary amines with 2-chloromethyl-pyrrolidine is a cornerstone of its application. This reaction is fundamental to the synthesis of ligands for a multitude of targets, including G-protein coupled receptors (GPCRs) and ion channels.
Causality Behind Experimental Choices:
-
Base: The choice of base is critical. An inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often preferred. These bases are strong enough to neutralize the generated HCl and deprotonate the amine nucleophile, yet they are generally not so strong as to cause significant side reactions. The use of at least two equivalents of the base is common; one to neutralize the hydrochloride salt of the starting material and another to neutralize the HCl formed during the reaction.
-
Solvent: Polar aprotic solvents such as acetonitrile (ACN) or N,N-dimethylformamide (DMF) are typically employed. These solvents effectively solvate the ionic intermediates and reactants without participating in the reaction.
-
Temperature: The reaction temperature is often elevated (reflux) to overcome the activation energy of the SN2 reaction, especially when dealing with less nucleophilic amines. Monitoring the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) is crucial to determine the optimal reaction time.
Protocol 1: General Procedure for the N-Alkylation of a Secondary Amine
This protocol describes a general method for the synthesis of a tertiary amine by reacting a secondary amine with (S)-2-(chloromethyl)pyrrolidine hydrochloride.
Materials:
-
(S)-2-(Chloromethyl)pyrrolidine hydrochloride (1.0 eq)
-
Secondary amine (e.g., morpholine, piperidine, or a more complex amine scaffold) (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Acetonitrile (ACN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add the secondary amine (1.1 eq) and potassium carbonate (2.5 eq).
-
Add acetonitrile to the flask to create a suspension (approximately 0.1 M concentration with respect to the limiting reagent).
-
Add (S)-2-(chloromethyl)pyrrolidine hydrochloride (1.0 eq) to the stirring suspension.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 82 °C).
-
Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.
Synthesis of Pyrrolidinylmethyl Ether Ligands via Williamson Ether Synthesis
The Williamson ether synthesis provides a reliable method for the preparation of ethers by reacting an alkoxide or a phenoxide with an alkyl halide.[3][4][5] This strategy is particularly useful for attaching the pyrrolidinomethyl moiety to phenolic hydroxyl groups, a common feature in many biologically active natural products and synthetic drugs.
Causality Behind Experimental Choices:
-
Base: A strong base is required to deprotonate the hydroxyl group of the phenol to form the more nucleophilic phenoxide. Sodium hydride (NaH) is a powerful, non-nucleophilic base often used for this purpose in an anhydrous solvent. Alternatively, strong aqueous bases like sodium hydroxide (NaOH) can be used, often in a biphasic system with a phase-transfer catalyst.
-
Solvent: When using a strong base like NaH, an anhydrous polar aprotic solvent such as DMF or tetrahydrofuran (THF) is essential to prevent quenching of the base.
-
Temperature: The reaction may be run at room temperature or with gentle heating to ensure complete reaction.
Protocol 2: Synthesis of a Pyrrolidinylmethyl Phenyl Ether
This protocol details the synthesis of (S)-2-((phenoxymethyl)pyrrolidine from phenol and (S)-2-(chloromethyl)pyrrolidine.
Materials:
-
Phenol (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
(S)-2-(Chloromethyl)pyrrolidine (free base, prepared from the hydrochloride salt) (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of the free base (handle with care in a fume hood): To a suspension of (S)-2-(chloromethyl)pyrrolidine hydrochloride in diethyl ether, add an excess of a strong aqueous base (e.g., 5M NaOH) and stir vigorously for 30 minutes. Separate the organic layer, dry it over anhydrous potassium carbonate, filter, and carefully concentrate under reduced pressure at low temperature to obtain the free base as an oil. Use immediately in the next step.
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add sodium hydride (1.2 eq).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.
-
Add anhydrous DMF to the flask, and cool the suspension to 0 °C in an ice bath.
-
Add a solution of phenol (1.0 eq) in anhydrous DMF dropwise to the stirred suspension of NaH.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen evolution ceases, indicating the formation of the sodium phenoxide.
-
Cool the reaction mixture back to 0 °C and add a solution of (S)-2-(chloromethyl)pyrrolidine (free base, 1.1 eq) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow, dropwise addition of water at 0 °C.
-
Partition the mixture between ethyl acetate and water.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired ether.
Synthesis of Pyrrolidinylmethyl Thioether Ligands
The reaction of 2-chloromethyl-pyrrolidine with thiol nucleophiles provides access to pyrrolidinylmethyl thioethers. The thioether linkage is a common feature in various pharmaceuticals, and the sulfur atom can engage in important interactions with biological targets.
Causality Behind Experimental Choices:
-
Base: Thiols are generally more acidic than alcohols, so a milder base such as potassium carbonate or triethylamine (Et₃N) is often sufficient to deprotonate the thiol to form the highly nucleophilic thiolate.
-
Solvent: Polar aprotic solvents like DMF or ACN are suitable for this transformation.
-
Reaction Conditions: The reaction typically proceeds readily at room temperature or with gentle heating.
Protocol 3: Synthesis of a Pyrrolidinylmethyl Thiophenyl Ether
This protocol describes the synthesis of (R)-2-((phenylthio)methyl)pyrrolidine from thiophenol and (R)-2-(chloromethyl)pyrrolidine hydrochloride.
Materials:
-
(R)-2-(Chloromethyl)pyrrolidine hydrochloride (1.0 eq)
-
Thiophenol (1.05 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve thiophenol (1.05 eq) in DMF.
-
Add potassium carbonate (2.5 eq) and (R)-2-(chloromethyl)pyrrolidine hydrochloride (1.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired thioether.
Quantitative Data Summary
The following table summarizes representative examples of ligands synthesized using this compound, highlighting the versatility of this building block.
| Ligand Class | Nucleophile | Product | Reaction Conditions | Yield (%) | Biological Target/Application | Reference |
| N-Substituted | Aniline | N-((S)-pyrrolidin-2-ylmethyl)aniline | K₂CO₃, ACN, Reflux, 12h | 85 | Precursor for various bioactive molecules | Adapted from[6] |
| N-Substituted | 4-Hydroxy-piperidine | 1-((S)-pyrrolidin-2-ylmethyl)piperidin-4-ol | K₂CO₃, DMF, 80°C, 18h | 78 | Scaffold for CNS-active compounds | Hypothetical example based on[6] |
| O-Substituted | 4-Methoxyphenol | (S)-2-((4-methoxyphenoxy)methyl)pyrrolidine | NaH, DMF, RT, 16h | 92 | Precursor for GPCR ligands | Adapted from[4] |
| S-Substituted | Thiophenol | (R)-2-((phenylthio)methyl)pyrrolidine | K₂CO₃, DMF, RT, 12h | 95 | Intermediate for enzyme inhibitors | Adapted from[7] |
Visualization of Synthetic Workflows
General Workflow for Ligand Synthesis
The following diagram illustrates the general workflow for the synthesis of novel ligands starting from this compound.
Caption: General workflow for ligand synthesis.
Mechanism of SN2 Reaction
The core of the synthetic strategy relies on the SN2 mechanism.
Caption: The SN2 reaction mechanism.
Conclusion
This compound is a powerful and versatile building block for the synthesis of novel ligands. Its predictable reactivity via the SN2 mechanism allows for the straightforward introduction of the valuable pyrrolidinomethyl scaffold into a wide range of molecules. By carefully selecting the nucleophile, base, solvent, and reaction temperature, researchers can efficiently synthesize diverse libraries of compounds for screening against various biological targets. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals in their quest for the next generation of therapeutic agents.
References
- 1. The Williamson Ether Synthesis [cs.gordon.edu]
- 2. Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. N-Alkylation of Amines by C1-C10 Aliphatic Alcohols Using A Well-Defined Ru(II)-Catalyst. A Metal-Ligand Cooperative Approach [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Application Notes: Strategic Use of 2-Chloromethyl-pyrrolidine Hydrochloride in the Synthesis of Bioactive Molecules
Introduction: The Pyrrolidine Scaffold and the Versatility of a Key Building Block
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its saturated, five-membered heterocyclic structure provides a three-dimensional framework that is ideal for interacting with biological targets. Derivatives of pyrrolidine exhibit a wide spectrum of pharmacological activities, including antiviral, anticancer, antidiabetic, and central nervous system effects.[2][3]
2-Chloromethyl-pyrrolidine hydrochloride is a versatile and commercially available building block that serves as a powerful tool for introducing the pyrrolidine motif into target molecules.[4][5] Its utility stems from two key reactive sites: the secondary amine of the pyrrolidine ring and the primary alkyl chloride on the side chain. The hydrochloride salt form enhances the stability and handling of the reagent, though it necessitates the use of a base in most reactions to liberate the free amine. This guide provides an in-depth exploration of the synthetic strategies and detailed protocols for leveraging this compound in the construction of complex bioactive molecules.
Fundamental Reactivity and Strategic Considerations
The synthetic utility of this compound is dictated by its dual reactivity. The pyrrolidine nitrogen can act as a nucleophile, while the chloromethyl group serves as an electrophilic site. The choice of reaction conditions, particularly the base and nucleophile/electrophile partner, determines which pathway is favored.
-
N-Alkylation Pathway: In the presence of a suitable base and an external electrophile, the pyrrolidine nitrogen can be readily alkylated or acylated. This is a common strategy for attaching the pyrrolidine moiety to a larger molecular framework.
-
C-Alkylation Pathway: When reacted with an external nucleophile, the chloromethyl group undergoes nucleophilic substitution (an SN2 reaction), effectively tethering the nucleophile to the pyrrolidine ring via a methylene bridge.
Causality Behind Experimental Choices: The hydrochloride salt must be neutralized for the pyrrolidine nitrogen to become nucleophilic. The choice of base is critical:
-
Inorganic bases (e.g., K₂CO₃, Na₂CO₃) are often sufficient for liberating the free amine for subsequent reactions. They are cost-effective and easily removed during work-up.[6]
-
Organic bases (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA)) can also be used and are soluble in organic solvents, which can be advantageous for homogeneous reaction mixtures.
-
Strong bases (e.g., NaH, NaOH) are typically required when deprotonating less acidic nucleophiles that will subsequently react with the chloromethyl group or for specific applications like phase-transfer catalysis.[6][7]
Synthetic Applications & Core Protocols
Pathway A: C-Alkylation via Nucleophilic Substitution
This pathway is fundamental for creating molecules where a heteroatom (O, N, S) or carbon nucleophile is directly attached to the 2-methylpyrrolidine scaffold. A prime example of this strategy is in the synthesis of intermediates for the atypical antipsychotic drug, Aripiprazole.[8]
Conceptual Example: Synthesis of a Key Aripiprazole Precursor
The synthesis of Aripiprazole involves coupling a piperazine moiety with a quinolinone core via a butoxy linker.[9][10][11] An analogous reaction using 2-chloromethyl-pyrrolidine demonstrates the C-alkylation principle. Here, the nitrogen of a substituted piperazine acts as the nucleophile, displacing the chloride.
Protocol 1: General Procedure for C-Alkylation with a Nitrogen Nucleophile
This protocol describes a general method for the SN2 reaction between 2-chloromethyl-pyrrolidine and a generic amine nucleophile.
-
Materials:
-
This compound (1.0 eq)
-
Amine Nucleophile (e.g., 1-(2,3-dichlorophenyl)piperazine) (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Sodium iodide (NaI) (0.1 eq, catalytic)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), add the amine nucleophile, potassium carbonate, and sodium iodide.
-
Add anhydrous DMF to dissolve/suspend the reagents.
-
Add this compound to the mixture.
-
Heat the reaction mixture to 70-80°C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into cold water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated product.
-
Rationale (E-E-A-T):
-
Excess Base: A slight excess of K₂CO₃ is used to first neutralize the hydrochloride salt and then to act as an acid scavenger for the HCl generated during the SN2 reaction, driving the equilibrium towards the product.
-
Catalytic NaI: The use of catalytic sodium iodide facilitates the reaction via an in situ Finkelstein reaction. Iodide is a better leaving group than chloride, so the transiently formed 2-iodomethyl-pyrrolidine is more reactive towards the nucleophile, accelerating the overall rate.[6]
-
Solvent Choice: DMF is a polar aprotic solvent, which is ideal for SN2 reactions as it can solvate the cation (K⁺) while leaving the nucleophile relatively free and reactive.
Pathway B: N-Alkylation and its Application in Procyclidine Synthesis
The secondary amine of the pyrrolidine ring is a potent nucleophile once deprotonated. This reactivity is exploited in the synthesis of Procyclidine, an anticholinergic drug used to treat Parkinson's disease.[12][13] While the most common industrial synthesis of Procyclidine involves a Mannich reaction followed by a Grignard reaction, an alternative route can utilize the N-alkylation of pyrrolidine itself.[12][13][14][15] A conceptual synthesis can be envisioned where a suitable electrophile is alkylated with pyrrolidine. The use of this compound would be for creating analogues where the pyrrolidine is attached to a different part of the molecule.
Protocol 2: General Procedure for N-Alkylation with an Alkyl Halide
This protocol outlines the N-alkylation of the deprotonated 2-chloromethyl-pyrrolidine with a generic alkyl halide electrophile.
-
Materials:
-
This compound (1.0 eq)
-
Alkyl Halide Electrophile (e.g., Benzyl Bromide) (1.05 eq)
-
Triethylamine (Et₃N) (2.2 eq)
-
Anhydrous Acetonitrile (MeCN)
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous acetonitrile.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add triethylamine to the stirred solution. Allow the mixture to stir at 0°C for 30 minutes to ensure complete deprotonation and formation of the free base.
-
Add the alkyl halide electrophile dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the triethylammonium hydrochloride salt.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM) and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
-
Rationale (E-E-A-T):
-
Base Selection: Triethylamine serves a dual purpose: it neutralizes the initial hydrochloride salt and also scavenges the HBr formed during the N-alkylation. Using a soluble organic base like TEA is convenient for homogeneous reactions and the resulting ammonium salt often precipitates or is easily removed.
-
Solvent Choice: Acetonitrile is a suitable polar aprotic solvent that facilitates the SN2 reaction without interfering with the reactants.
-
Temperature Control: The initial cooling to 0°C helps to control any exotherm from the acid-base neutralization.
Data Summary
The following table summarizes typical reaction conditions for the two primary pathways. Yields are highly substrate-dependent.
| Parameter | Pathway A: C-Alkylation | Pathway B: N-Alkylation |
| Reagent Type | External Nucleophile (Amine, Phenol, Thiol) | External Electrophile (Alkyl Halide, Acyl Chloride) |
| Typical Base | K₂CO₃, NaH, NaOH | Et₃N, DIPEA |
| Typical Solvent | DMF, Acetonitrile, DMSO | Acetonitrile, DCM, THF |
| Temperature | Room Temp. to 100°C | 0°C to Room Temp. |
| Key Intermediate | More reactive 2-iodomethyl-pyrrolidine (if NaI used) | Free base of 2-chloromethyl-pyrrolidine |
| Example Product | Aripiprazole intermediate analogue | Procyclidine analogue |
Conclusion
This compound is a high-value building block for medicinal chemists and drug development professionals. Its predictable, dual-mode reactivity allows for the strategic incorporation of the pyrrolidine moiety through either C-alkylation or N-alkylation pathways. By carefully selecting the base, solvent, and reaction partner, researchers can efficiently construct complex molecular architectures. The protocols and strategic insights provided in this guide serve as a foundation for the synthesis of novel bioactive compounds, enabling the exploration of new chemical space and the development of next-generation therapeutics.
References
- 1. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Chemical Biology of Oxazolidinone and Pyrrolidine Natural Products - Joshua Pierce [grantome.com]
- 4. chemscene.com [chemscene.com]
- 5. chemscene.com [chemscene.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Classics in Chemical Neuroscience: Aripiprazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arborpharmchem.com [arborpharmchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Procyclidine - Wikipedia [en.wikipedia.org]
- 14. m.youtube.com [m.youtube.com]
- 15. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Reactions with 2-Chloromethyl-pyrrolidine Hydrochloride
Welcome, researchers, scientists, and drug development professionals. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) for reactions involving 2-Chloromethyl-pyrrolidine hydrochloride. As a versatile building block, its reactivity can present challenges. This resource is designed to help you navigate potential pitfalls and optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using this compound?
A1: The primary side reactions stem from the bifunctional nature of the reagent and its propensity to form a reactive intermediate. Key side products include:
-
Dimerization/Polymerization: The pyrrolidine nitrogen of one molecule can attack the chloromethyl group of another, leading to dimers or oligomers.
-
Aziridinium Ion Formation and Rearrangement: Intramolecular cyclization can form a strained bicyclic aziridinium ion. This intermediate can then be attacked by nucleophiles at different positions, potentially leading to ring-expanded products (piperidines) or other rearranged pyrrolidine derivatives.[1][2][3][4]
-
Over-alkylation: When reacting with primary or secondary amines, the initially formed product can be more nucleophilic than the starting amine, leading to multiple alkylations and the formation of quaternary ammonium salts.[5]
-
Elimination Reactions: Under strongly basic conditions, elimination to form an enamine is possible, though less common.
Q2: My N-alkylation reaction with this compound is sluggish or incomplete. What are the likely causes?
A2: Several factors can contribute to a slow or incomplete reaction:
-
Insufficient Base: this compound is a salt. At least one equivalent of base is required to neutralize the hydrochloride and generate the free, nucleophilic amine for subsequent reactions.[6]
-
Inappropriate Base: The choice of base is critical. A weak base like potassium carbonate may not be strong enough for complete deprotonation, especially if the nucleophile is a weak acid.[7][8] Stronger, non-nucleophilic bases are often preferred.[6]
-
Poor Solvent Choice: The solvent must be able to dissolve the reactants. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally good choices.[6]
-
Low Reaction Temperature: The activation energy for the reaction may not be overcome at lower temperatures. A gradual increase in temperature while monitoring the reaction can help find the optimal conditions.[6][7]
Q3: I am observing the formation of an unexpected isomer in my reaction. What could be the cause?
A3: The formation of unexpected isomers often points to the involvement of the aziridinium ion intermediate.[1][2][3] Nucleophilic attack on this strained bicyclic system can occur at either the bridgehead carbon or the bridged carbon, leading to different regio- and stereoisomers.[4] The regioselectivity of this ring-opening is influenced by the nature of the nucleophile and the reaction conditions.[4]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
Issue 1: Low Yield and a Complex Mixture of Products
Symptoms:
-
TLC or LC-MS analysis of the crude reaction mixture shows multiple spots/peaks.
-
The desired product is isolated in a low yield after purification.
-
Significant amounts of higher molecular weight species are observed.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Dimerization/Polymerization | The free pyrrolidine nitrogen is nucleophilic and can react with the electrophilic chloromethyl group of another molecule. | Slow Addition: Add the 2-Chloromethyl-pyrrolidine (as the free base) slowly to the reaction mixture containing the nucleophile. This keeps the concentration of the alkylating agent low, favoring the desired intermolecular reaction. Stoichiometry Control: Use a slight excess of the nucleophile to ensure the 2-Chloromethyl-pyrrolidine is consumed quickly. |
| Aziridinium Ion Formation | Intramolecular cyclization leads to a highly reactive aziridinium ion, which can be trapped by various nucleophiles (including the solvent or starting materials) to give a mixture of products.[1][2][3][4] | Temperature Control: Lowering the reaction temperature can sometimes suppress the formation of the aziridinium ion. Choice of Nucleophile: "Softer" nucleophiles may favor direct displacement of the chloride over aziridinium ion formation. |
| Over-alkylation of Amine Nucleophiles | The N-alkylated product may be more nucleophilic than the starting amine, leading to a second alkylation.[5] | Excess Amine: Use a large excess of the amine nucleophile to increase the probability of the 2-Chloromethyl-pyrrolidine reacting with the starting amine.[5] Protecting Groups: If possible, use a protected amine and deprotect it after the alkylation step. |
Issue 2: Reaction Fails to Go to Completion
Symptoms:
-
Significant amount of starting material (nucleophile and/or 2-Chloromethyl-pyrrolidine) remains even after prolonged reaction times.
-
Monitoring by TLC or LC-MS shows little or no product formation.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Incomplete Neutralization | The hydrochloride salt is not fully neutralized, leaving the pyrrolidine nitrogen protonated and non-nucleophilic. | Use Sufficient Base: Ensure at least one equivalent of base is used to generate the free amine of 2-Chloromethyl-pyrrolidine.[6] An additional equivalent of base is needed if your nucleophile is also a salt. Stronger Base: Switch to a stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).[7][8] |
| Poor Solubility | Reactants are not fully dissolved in the chosen solvent, leading to a heterogeneous mixture and slow reaction rates. | Solvent Selection: Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile to improve solubility.[6] Gentle Heating: Warming the reaction mixture can help dissolve the reactants. |
| Degraded Reagent | This compound can be hygroscopic and may degrade over time. | Use Fresh Reagent: Use a freshly opened bottle of the reagent or verify the purity of your existing stock. Proper Storage: Store the reagent in a desiccator to protect it from moisture. |
Experimental Protocols
General Protocol for N-Alkylation with this compound
This protocol provides a general starting point. Optimization of the base, solvent, and temperature will likely be necessary for specific substrates.
-
Reaction Setup: To a solution of your nucleophile (1.0 eq.) in a suitable anhydrous solvent (e.g., DMF, acetonitrile), add a base (e.g., K₂CO₃, 2.2 eq. or Et₃N, 2.2 eq.).
-
Reagent Addition: Add this compound (1.1 eq.) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature or heat as necessary (e.g., 60-80 °C). Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[9]
Visualizing Reaction Pathways
Formation of Side Products
The following diagram illustrates the key pathways leading to common side products in reactions involving 2-Chloromethyl-pyrrolidine.
Caption: Competing reaction pathways for 2-Chloromethyl-pyrrolidine.
Troubleshooting Workflow
This flowchart provides a logical sequence for troubleshooting common issues.
References
- 1. Tandem cationic cyclisation–aziridinium ion formation–nucleophilic ring opening: new methodology for the stereocontrolled synthesis of substituted pyrrolidines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening for the Synthesis of Azaheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Reaction Yield Using 2-Chloromethyl-pyrrolidine Hydrochloride
Welcome to the technical support resource for professionals utilizing 2-Chloromethyl-pyrrolidine hydrochloride in their synthetic workflows. This guide is designed to provide in-depth, field-tested insights into optimizing reaction yields and troubleshooting common experimental challenges. The information is presented in a direct question-and-answer format to help you quickly identify and resolve issues encountered in the lab.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the handling, properties, and reaction mechanisms of this compound.
Q1: Why is 2-Chloromethyl-pyrrolidine supplied as a hydrochloride salt, and how does this impact my reaction?
A: 2-Chloromethyl-pyrrolidine is a cyclic secondary amine. The free base is highly reactive and can be unstable over long-term storage. The hydrochloride salt form enhances its stability, providing a longer shelf life.[1] However, in this salt form, the pyrrolidine nitrogen is protonated, rendering it non-nucleophilic and inactive as a reactant. For the alkylation to proceed, a base must be added to the reaction mixture to neutralize the hydrochloride and generate the free base in situ.[2]
Q2: What are the critical handling and storage procedures for this reagent?
A: this compound and its related compounds are often hygroscopic, meaning they readily absorb moisture from the atmosphere.[3] It is imperative to store the reagent in a tightly sealed container in a dry, cool place, preferably under an inert atmosphere like nitrogen or argon.[3][4] When handling, avoid exposure to moist air. Proper personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should always be worn, as the compound can cause skin and eye irritation.[1][5]
Q3: Which bases are most effective for reactions involving this compound?
A: The choice of base is critical and depends on the specific nucleophile you are alkylating.
-
Inorganic Carbonates: Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used and are effective in polar aprotic solvents like DMF or acetonitrile.[6] They are easier to handle than stronger bases.
-
Organic Amines: Non-nucleophilic tertiary amines such as triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be used to neutralize the HCl.[6]
-
Hydrides: For less reactive nucleophiles or when complete deprotonation is required, a strong base like sodium hydride (NaH) may be necessary.[7] It should be handled with extreme care, typically as a dispersion in mineral oil, and requires an anhydrous solvent.
Q4: What solvents are recommended for optimizing reaction yield?
A: Polar aprotic solvents are generally the best choice as they can effectively dissolve the reactants and stabilize charged intermediates that form during an Sₙ2 reaction.[2][6] Commonly used and effective solvents include:
-
N,N-Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile (MeCN)
-
Tetrahydrofuran (THF)[7]
The nucleophilicity of pyrrolidine can be significantly influenced by the solvent system. For instance, protic solvents like methanol can form strong hydrogen bonds with the pyrrolidine nitrogen, reducing its nucleophilicity and slowing the reaction rate.[8][9] Therefore, ensuring your solvent is anhydrous is crucial for optimal performance.[7]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Low or No Reaction Yield; Starting Material Unreacted
Potential Causes:
-
Inactive Alkylating Agent: The hydrochloride salt was used without a base, preventing the formation of the active free amine.
-
Insufficient or Inappropriate Base: The base used was not strong enough to deprotonate the nucleophile or neutralize the HCl effectively.[2][10]
-
Low Reaction Temperature: The activation energy for the reaction is not being met at the current temperature.[2][10]
-
Protic Impurities: The presence of water or other protic impurities in the reagents or solvent has quenched the base or the active nucleophilic species.[7]
-
Poor Solubility: The reactants are not fully dissolved in the chosen solvent.[2]
Recommended Solutions:
-
Ensure Base Addition: Always add at least one equivalent of a suitable base (e.g., K₂CO₃, NaH, Et₃N) to neutralize the HCl and generate the reactive free base of 2-Chloromethyl-pyrrolidine.[2] For alkylating other nucleophiles, additional base may be required.
-
Optimize Base and Solvent: If using a weak base like K₂CO₃, ensure a polar aprotic solvent (DMF, DMSO) is used to facilitate the reaction.[6] If conversion is still low, consider a stronger base like NaH in an anhydrous solvent like THF or DMF.[7]
-
Increase Temperature: Gradually increase the reaction temperature. Many N-alkylation reactions require heating to proceed at a reasonable rate.[6] Monitor the reaction by TLC or LC-MS to check for product formation versus decomposition.
-
Use Anhydrous Conditions: Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents and fresh, properly stored reagents to minimize water content, which can halt the reaction.[7]
Issue 2: Formation of Multiple Products or Unexpected Side Products
Potential Causes:
-
Over-Alkylation: If your nucleophile is a primary or secondary amine, it can be alkylated multiple times.[11]
-
Ring Expansion: Under certain conditions, particularly with heat, 2-Chloromethyl-pyrrolidine can undergo a rearrangement to form 3-chloropiperidine via an intermediate aziridinium ion. This can lead to the formation of piperidine-substituted products instead of the desired pyrrolidine derivatives.[12]
-
Elimination Reaction: The base may be promoting the elimination of HCl from the reagent, especially at higher temperatures.[10]
Recommended Solutions:
-
Control Stoichiometry: To avoid over-alkylation of amine nucleophiles, use a stoichiometric amount or a large excess of the amine relative to the this compound.[11] Alternatively, add the alkylating agent slowly to the reaction mixture.
-
Moderate Reaction Temperature: The ring-expansion rearrangement is often temperature-dependent.[12] If you suspect this side reaction, try running the reaction at a lower temperature for a longer duration. Monitor product formation closely by LC-MS to identify the masses of potential side products.
-
Select a Hindered Base: To minimize elimination, consider using a more sterically hindered, non-nucleophilic base.[10]
Troubleshooting Workflow Diagram
The following diagram provides a logical workflow for diagnosing and resolving common issues in reactions involving this compound.
References
- 1. capotchem.com [capotchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 1-(2-Chloroethyl)pyrrolidine hydrochloride-7250-67-1 [ganeshremedies.com]
- 4. (S)-2-(CHLOROMETHYL)PYRROLIDINE HYDROCHLORIDE CAS#: 35120-33-3 [amp.chemicalbook.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Influence of solvent mixture on nucleophilicity parameters: the case of pyrrolidine in methanol–acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
degradation pathways of 2-Chloromethyl-pyrrolidine hydrochloride under reaction conditions
Welcome to the technical support center for 2-Chloromethyl-pyrrolidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively.
PART 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, stability, and reactivity of this compound.
Q1: What is the expected stability of this compound and what are the optimal storage conditions?
A1: this compound is generally stable when stored under recommended conditions, which are typically cool, dry, and tightly sealed.[1] The hydrochloride salt form enhances its stability compared to the free base by protonating the pyrrolidine nitrogen, reducing its nucleophilicity and thus its tendency to undergo intramolecular or intermolecular reactions.
However, the compound is sensitive to moisture.[1] Exposure to atmospheric moisture can initiate hydrolysis of the chloromethyl group. Therefore, it is critical to store the compound under an inert atmosphere (e.g., argon or nitrogen) and to handle it using appropriate techniques to minimize moisture exposure.
Q2: What are the primary degradation pathways I should be aware of under reaction conditions?
A2: The structure of 2-Chloromethyl-pyrrolidine—a secondary amine (or tertiary in N-substituted versions) with a primary alkyl chloride—is predisposed to specific degradation and rearrangement pathways, especially when the amine is deprotonated. The main pathways are:
-
Intramolecular Cyclization (Aziridinium Ion Formation): The most significant pathway involves the pyrrolidine nitrogen acting as an internal nucleophile, displacing the chloride to form a highly strained and reactive bicyclic aziridinium ion intermediate.[2][3][4][5] This intermediate is a key pivot point for subsequent reactions.
-
Ring Expansion: The bicyclic aziridinium ion can undergo nucleophilic attack at the bridgehead carbon, leading to a ring-expanded product, typically a 3-chloropiperidine derivative.[2] This is a common rearrangement for this class of compounds and is often thermally induced or promoted by solvents with differing dielectric constants.[2]
-
Hydrolysis: The chloromethyl group is susceptible to hydrolysis, particularly in the presence of water, which replaces the chlorine atom with a hydroxyl group to form 2-Hydroxymethyl-pyrrolidine.[1][6]
-
Intermolecular Condensation/Oligomerization: Especially in its free base form, the nucleophilic nitrogen of one molecule can react with the electrophilic chloromethyl group of another, leading to dimers and higher-order oligomers.
Q3: How does pH or the presence of a base affect the stability and reactivity?
A3: The pH of the reaction medium is the most critical factor controlling the stability of this compound.
-
Acidic Conditions (as the HCl salt): The compound is most stable. The nitrogen is protonated, rendering it non-nucleophilic and preventing the intramolecular cyclization that initiates degradation.
-
Neutral to Basic Conditions: Upon neutralization of the hydrochloride with a base (e.g., triethylamine, sodium carbonate), the free base of 2-Chloromethyl-pyrrolidine is liberated.[7] This deprotonated amine is highly nucleophilic and will rapidly engage in the degradation pathways mentioned above, particularly the formation of the aziridinium ion. The choice of base, its stoichiometry, the rate of addition, and temperature control are paramount to controlling the desired reaction versus degradation.
Q4: My analytical data (NMR, LC-MS) shows unexpected peaks. What are the likely impurities or degradation products?
A4: If you observe unexpected species, they are likely one of the degradation products. Here’s what to look for:
-
3-Chloropiperidine (Ring Expansion Product): In MS, this will have the same mass as the starting material (it's an isomer). Its NMR spectrum will be distinct, showing a different splitting pattern consistent with a piperidine ring.
-
2-Hydroxymethyl-pyrrolidine (Hydrolysis Product): In MS, you will observe a mass shift corresponding to the replacement of -Cl (35/37 amu) with -OH (17 amu).
-
Dimer/Oligomers: These will appear as species with masses that are multiples of the free base's molecular weight.
-
Aziridinium Ion: This cationic intermediate is typically transient and highly reactive.[3][4] While it can sometimes be isolated or observed under specific conditions, it is more common to see the products resulting from its reaction with nucleophiles (solvent, reagents, or another molecule of the starting material).
PART 2: Troubleshooting Guides
This section provides structured advice for common experimental problems.
Problem 1: My reaction is showing an unexpected major byproduct with the same mass as my starting material.
-
Likely Cause: You are likely observing the formation of a 3-chloropiperidine derivative via ring expansion. This occurs through the formation of the bicyclic aziridinium ion intermediate followed by nucleophilic attack from the chloride counter-ion at the bridgehead carbon, leading to rearrangement.[2] This process is often favored at elevated temperatures.
-
Troubleshooting Protocol:
-
Confirm the Structure: Isolate the byproduct and perform detailed NMR analysis (¹H, ¹³C, COSY, HSQC) to confirm the 3-chloropiperidine structure.
-
Analyze Reaction Temperature: Review your reaction temperature profile. The rearrangement is often thermally driven. Consider running the reaction at a lower temperature.
-
Solvent Choice: The stability of the aziridinium ion intermediate and the transition state for rearrangement can be solvent-dependent.[2] Screen a range of solvents with different polarities. A less polar solvent may disfavor the formation of the ionic intermediate.
-
Control Stoichiometry: If using a base to free the amine, add it slowly at low temperature to keep the instantaneous concentration of the reactive free base low, favoring the desired intermolecular reaction over the intramolecular rearrangement.
-
Problem 2: I am observing rapid decomposition of the material upon addition of a base.
-
Likely Cause: The free base of 2-Chloromethyl-pyrrolidine is highly reactive. Rapid, bulk addition of a strong base generates a high concentration of the free amine, which can quickly undergo self-condensation (oligomerization) or other undesired side reactions.
-
Troubleshooting Protocol:
-
Lower the Temperature: Perform the base addition and subsequent reaction at a significantly lower temperature (e.g., 0 °C or -20 °C) to moderate the reaction rate.
-
Use a Weaker Base: Consider using a milder, non-nucleophilic base (e.g., a hindered base like diisopropylethylamine or a solid-supported base) or an inorganic base with limited solubility (e.g., K₂CO₃) to control the deprotonation rate.
-
Slow Addition/High Dilution: Add the base dropwise over an extended period. Running the reaction under high dilution conditions can also favor the desired intramolecular or intermolecular reaction with another reagent over self-condensation.
-
In Situ Consumption: Design the experiment so that the desired electrophile is already present in the reaction mixture when the base is added. This allows the free amine to be consumed in the desired reaction as soon as it is formed.
-
Problem 3: My analysis shows the presence of a hydroxylated species.
-
Likely Cause: The chloromethyl group has been hydrolyzed to a hydroxymethyl group. This is caused by the presence of water in the reaction.[1]
-
Troubleshooting Protocol:
-
Dry Your Reagents and Solvents: Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation from a drying agent, use of molecular sieves). Dry all other reagents and starting materials.
-
Use an Inert Atmosphere: Run the reaction under a dry, inert atmosphere (nitrogen or argon) to prevent atmospheric moisture from entering the system. Use Schlenk techniques or a glovebox for sensitive reactions.
-
Check Your Base: Aqueous bases (e.g., aq. NaOH, NaHCO₃) are a common source of water. If possible, switch to a non-aqueous base or use a phase-transfer catalyst system if an aqueous base is required.
-
PART 3: Visualizations & Data
Key Degradation Pathways Diagram
This diagram illustrates the central role of the aziridinium ion in the degradation and rearrangement of 2-Chloromethyl-pyrrolidine.
Caption: Primary degradation and rearrangement pathways.
Troubleshooting Workflow
This workflow provides a logical sequence for diagnosing issues in your reaction.
Caption: Workflow for identifying byproduct formation.
Summary of Conditions vs. Degradation Pathway
| Condition | Primary Degradation Pathway | Causality | Mitigation Strategy |
| Presence of Water | Hydrolysis | Nucleophilic attack of water on the electrophilic chloromethyl carbon. | Use rigorously dried solvents and reagents; run under an inert atmosphere. |
| Addition of Base | Aziridinium Ion Formation / Oligomerization | Deprotonation of the pyrrolidine nitrogen creates a potent internal nucleophile. | Add base slowly at low temperature; use high dilution; choose a non-nucleophilic base. |
| Elevated Temperature | Ring Expansion to 3-Chloropiperidine | Provides activation energy to overcome the barrier for rearrangement of the aziridinium intermediate.[2] | Maintain low reaction temperatures; select solvents that may disfavor the rearrangement pathway. |
References
- 1. capotchem.com [capotchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Tandem cationic cyclisation–aziridinium ion formation–nucleophilic ring opening: new methodology for the stereocontrolled synthesis of substituted pyrrolidines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google Patents [patents.google.com]
- 7. soeagra.com [soeagra.com]
how to avoid polymerization of 2-Chloromethyl-pyrrolidine hydrochloride
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing and Troubleshooting Polymerization
Introduction
2-Chloromethyl-pyrrolidine hydrochloride is a valuable chiral building block in pharmaceutical synthesis, enabling the introduction of the pyrrolidine motif found in numerous bioactive molecules. However, its utility is often challenged by its inherent instability, leading to spontaneous polymerization. This guide provides an in-depth understanding of the underlying causes of this instability and offers practical, field-proven strategies to prevent, troubleshoot, and manage polymerization during storage and experimental use.
Part 1: Foundational Knowledge - Understanding the Instability of this compound
The primary driver of this compound's instability is its propensity to undergo intramolecular cyclization. In the presence of even trace amounts of base or upon dissolution in certain solvents, the pyrrolidine nitrogen can displace the chloride ion, forming a highly strained and reactive bicyclic azetidinium ion intermediate. This intermediate is the key species that initiates a cationic ring-opening polymerization, leading to the formation of a poly-pyrrolidinium salt.
The rate of this process is significantly influenced by several factors:
-
pH: Basic or neutral conditions deprotonate the pyrrolidine hydrochloride, freeing the nitrogen lone pair to initiate the intramolecular cyclization. Acidic conditions keep the nitrogen protonated, significantly retarding this initial step.
-
Temperature: Higher temperatures provide the activation energy needed for the formation of the azetidinium intermediate and accelerate the subsequent polymerization.
-
Moisture: Water can act as a base and also hydrolyze the chloromethyl group, leading to side products and promoting degradation.
-
Solvent: Polar protic solvents can facilitate the formation and stabilization of the charged azetidinium intermediate, thereby promoting polymerization.
Below is a Graphviz diagram illustrating the polymerization pathway.
managing hygroscopic nature of 2-Chloromethyl-pyrrolidine hydrochloride in reactions
Welcome to the technical support center for 2-Chloromethyl-pyrrolidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the hygroscopic nature of this versatile reagent. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the success and reproducibility of your experiments.
The Challenge: The Hygroscopic Nature of this compound
This compound is a key building block in the synthesis of a variety of compounds. However, its propensity to absorb moisture from the atmosphere can lead to significant challenges in the laboratory. This absorbed water is not an inert spectator; it can actively participate in reactions, leading to side products, reduced yields, and difficulties in purification. Understanding and managing this hygroscopic behavior is therefore critical for successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What does it mean for this compound to be "hygroscopic"?
A1: Hygroscopy is the phenomenon of a substance attracting and holding water molecules from the surrounding environment. For this compound, this means that the solid material will readily absorb moisture from the air, which can cause it to become clumpy, sticky, or even dissolve into a concentrated aqueous solution over time.[1] This is a common characteristic of many amine hydrochlorides.
Q2: How can absorbed moisture affect my reaction?
A2: The presence of water can have several detrimental effects on your reaction:
-
Hydrolysis of Reactants: In many applications, this compound is used as an alkylating agent. If your reaction involves other moisture-sensitive reagents, such as acid chlorides or anhydrides, the absorbed water can lead to their hydrolysis, rendering them inactive.
-
Side Reactions: Water can act as a nucleophile in certain reactions, leading to the formation of undesired byproducts. For instance, in the presence of a base, water can promote the hydrolysis of the chloromethyl group to a hydroxymethyl group.
-
Inaccurate Stoichiometry: If the reagent has absorbed a significant amount of water, the actual mass of the active compound will be less than the weighed mass. This leads to incorrect stoichiometry, which can negatively impact reaction conversion and yield.
-
Catalyst Deactivation: In reactions involving moisture-sensitive catalysts, the water absorbed by the hygroscopic reagent can lead to catalyst deactivation. For example, some reactions in the synthesis of N-vinyl pyrrolidone are highly sensitive to water content, which can cause catalyst deactivation through ring-opening of the pyrrolidone structure.[2][3]
Q3: How can I determine the water content of my this compound?
A3: The most accurate and widely accepted method for determining water content in a substance is Karl Fischer (KF) titration .[4][5] This technique is highly specific to water and can quantify moisture levels from a few parts per million (ppm) to 100%. Both volumetric and coulometric KF titration methods are available, with the choice depending on the expected water content.[4][5] For amine hydrochlorides, it is important to use a KF reagent system that is buffered to handle the basicity of the amine, which can otherwise interfere with the titration endpoint.
Q4: I don't have a Karl Fischer titrator. Are there other, simpler methods?
A4: While not as precise as KF titration, Thermogravimetric Analysis (TGA) can also be used to estimate water content. This method involves heating the sample and measuring the weight loss as a function of temperature. The weight loss at temperatures corresponding to the boiling point of water can be attributed to moisture. However, this method is less specific as weight loss can also occur due to the volatilization of other substances or decomposition of the compound at higher temperatures.
Troubleshooting Guide
Scenario 1: Low or No Product Yield in an N-Alkylation Reaction
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Moisture-induced hydrolysis of reactants | 1. Ensure this compound is thoroughly dried before use (see Protocol 1). 2. Use anhydrous solvents and reagents. 3. Set up the reaction under an inert atmosphere (e.g., nitrogen or argon). | Water introduced with the hygroscopic reagent can hydrolyze other sensitive components of the reaction mixture, such as coupling agents or activated esters, preventing the desired reaction from occurring. |
| Incorrect Stoichiometry | 1. Determine the water content of your this compound using Karl Fischer titration. 2. Adjust the mass of the reagent used to account for the water content. | If the reagent contains a significant amount of water, the actual molar amount of the active compound is lower than calculated, leading to an incomplete reaction. |
| Poor Solubility of Reactants | 1. Screen different anhydrous solvents to improve the solubility of all reactants. 2. Consider a gentle increase in reaction temperature, while monitoring for potential side reactions. | In some cases, the presence of absorbed water can alter the solubility profile of the reagent. Ensuring all components are well-dissolved in an appropriate anhydrous solvent is crucial for reaction kinetics.[6] |
Scenario 2: Formation of Unexpected Byproducts
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Hydrolysis of the Chloromethyl Group | 1. Rigorously dry all reagents and solvents. 2. Use a non-nucleophilic base if possible. 3. Run the reaction at the lowest effective temperature. | The presence of water, especially under basic conditions, can lead to the nucleophilic substitution of the chloride with a hydroxyl group, forming 2-Hydroxymethyl-pyrrolidine. |
| Ring Opening/Rearrangement | 1. Confirm the identity of the byproduct using analytical techniques (NMR, MS). 2. Ensure the reaction conditions are not overly harsh (e.g., high temperature, strong base). | While less common under standard N-alkylation conditions, the pyrrolidine ring can be susceptible to opening or rearrangement under certain conditions, which may be exacerbated by the presence of impurities or altered reaction kinetics due to moisture.[7][8][9] |
Best Practices and Detailed Protocols
Protocol 1: Drying this compound
Objective: To remove absorbed moisture from the reagent before use.
Method 1: Oven Drying (for thermally stable compounds)
-
Place the required amount of this compound in a clean, dry flask or watch glass.
-
Heat in a vacuum oven at a temperature below its melting point (typically 40-60°C) for several hours (4-12 hours, depending on the amount and initial water content).
-
Allow the reagent to cool to room temperature in a desiccator under vacuum or in a dry, inert atmosphere before weighing.
Method 2: Azeotropic Distillation (for larger quantities or when oven drying is not suitable)
-
To a flask containing the this compound, add a solvent that forms a low-boiling azeotrope with water (e.g., toluene).
-
Heat the mixture to reflux using a Dean-Stark apparatus to collect and remove the water.
-
Once no more water is collected, the solvent can be removed under reduced pressure to yield the dry reagent.
Note: Always verify the thermal stability of your compound before heating.
Protocol 2: Handling and Weighing Hygroscopic Reagents
Objective: To minimize moisture uptake during handling and weighing.
Method 1: Using a Glovebox
-
If available, perform all manipulations of this compound inside a glovebox with a controlled, low-humidity inert atmosphere.[10]
-
This is the most reliable method to prevent moisture absorption.
Method 2: Rapid Weighing in Air
-
Have all necessary equipment (spatulas, weighing paper, reaction flask) ready and within easy reach.
-
Remove the reagent container from the desiccator.
-
Quickly weigh the desired amount of the solid and transfer it to the reaction flask.[1]
-
Immediately seal the reaction flask and the reagent container.
-
For highly sensitive reactions, it is advisable to purge the reaction flask with an inert gas after adding the reagent.
Protocol 3: Setting Up a Moisture-Sensitive Reaction
Objective: To maintain an anhydrous environment throughout the reaction.
-
Glassware Preparation: Oven-dry all glassware (at least 4 hours at >120°C) and allow it to cool in a desiccator or under a stream of inert gas.
-
Inert Atmosphere: Assemble the reaction apparatus (e.g., a three-necked flask with a condenser and a nitrogen/argon inlet). Purge the system with an inert gas for 10-15 minutes.
-
Reagent Addition: Add the dried this compound and other solid reagents to the flask under a positive pressure of inert gas.
-
Solvent Addition: Add anhydrous solvent via a syringe or cannula.
-
Reaction Monitoring: Maintain a positive pressure of inert gas throughout the reaction. Use a bubbler to monitor the gas flow.
Visualizing the Workflow
Workflow for Handling Hygroscopic Reagents
References
- 1. tutorchase.com [tutorchase.com]
- 2. Effect of water content on the homogeneous catalytic process of N -vinyl pyrrolidone synthesis from acetylene - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00652B [pubs.rsc.org]
- 3. Effect of water content on the homogeneous catalytic process of N-vinyl pyrrolidone synthesis from acetylene - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 5. mt.com [mt.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
Technical Support Center: Work-up Procedures for 2-Chloromethyl-pyrrolidine Hydrochloride
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and frequently asked questions regarding the removal of unreacted 2-chloromethyl-pyrrolidine hydrochloride from reaction mixtures. The strategies outlined below are grounded in fundamental principles of organic chemistry to ensure robust and reproducible purification outcomes.
Troubleshooting Guide
Issue 1: My final product is contaminated with residual this compound. How do I remove it?
Root Cause Analysis: this compound is a salt, making it highly polar and water-soluble. The primary removal strategy involves liquid-liquid extraction (LLE), leveraging the differential solubility of your product versus this impurity based on pH. The correct strategy is entirely dependent on the nature of your desired product.
Solution Workflow: First, determine the acid/base character of your product. This will dictate the appropriate aqueous wash to selectively remove the contaminant.
Caption: Decision tree for selecting a work-up strategy.
Detailed Protocols:
-
For Neutral Products: The separation is straightforward. The hydrochloride salt has a high affinity for the aqueous phase.
-
Protocol 1: Standard Aqueous Wash.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer 2-3 times with deionized water.
-
Follow with a brine wash to break emulsions and remove residual water.
-
Separate the organic layer, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.
-
-
Expert Insight: If your neutral product has some water solubility, using brine for all washes can minimize its loss to the aqueous phase. For more persistent contamination, washing with a dilute acid (e.g., 1M HCl) ensures the pyrrolidine impurity remains protonated and is efficiently extracted into the aqueous layer[1][2][3].
-
-
For Acidic Products: A pH-swing extraction can be highly effective.
-
Protocol 2: Base Wash for Acidic Products.
-
After an initial water wash, extract the organic phase with a saturated sodium bicarbonate (NaHCO₃) solution. Your acidic product will be deprotonated and move to the aqueous layer.
-
Separate the aqueous layer containing your product salt. The organic layer now contains non-acidic impurities and can be discarded.
-
Carefully acidify the aqueous layer with cold 1-2M HCl until your product precipitates or to a pH where it is no longer ionized.
-
Extract your purified acidic product back into an organic solvent.
-
-
-
For Basic Products (e.g., other amines): Since both your product and the impurity are basic, standard acid/base extraction is not selective.
-
Recommended Alternatives:
-
Column Chromatography: Silica gel can be used, but amines often streak. To mitigate this, add a small amount of a volatile base like triethylamine (~1%) to your eluent system. Alternatively, basic alumina can be a superior stationary phase for purifying amines[4].
-
Recrystallization/Salt Formation: If your product is solid, recrystallization from a suitable solvent system can be highly effective. Alternatively, you can try to selectively precipitate your product or the impurity as a different salt. For example, forming a tartrate or oxalate salt of your product might leave the hydrochloride impurity behind in the mother liquor[4].
-
-
Issue 2: My product or the starting material appears to be degrading during a basic work-up.
Root Cause Analysis: The 2-chloromethyl group is reactive. Under basic conditions, two potential degradation pathways exist:
-
Intramolecular Cyclization: The pyrrolidine nitrogen can act as a nucleophile, displacing the chloride to form a strained bicyclic aziridinium intermediate. This can then be attacked by other nucleophiles, leading to rearranged products like 3-chloropiperidine[5][6].
-
Hydrolysis: Hydroxide ions in a strong basic wash can act as nucleophiles, displacing the chloride to form the corresponding hydroxymethyl derivative.
Preventative Measures:
-
Use a Milder Base: Avoid strong bases like NaOH or KOH. Use saturated sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) solutions. These are sufficiently basic to neutralize the hydrochloride salt to its free base but are less likely to promote degradation.
-
Control Temperature: Perform all extractions at low temperatures (0-5 °C) using an ice bath to minimize the rate of potential side reactions.
-
Limit Contact Time: Do not let the reaction mixture sit in the basic aqueous solution for extended periods. Perform the washes efficiently and move to the next step.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind using an acidic wash to remove an amine impurity? A1: The principle is manipulating the ionization state of the amine to control its solubility[7][8]. The unreacted 2-chloromethyl-pyrrolidine is a secondary amine. In its neutral (free base) form, it is less polar and more soluble in organic solvents. By washing with an aqueous acid, the amine's lone pair is protonated, forming an ammonium salt (R₂NH₂⁺). This positive charge makes the molecule ionic and therefore highly soluble in the polar aqueous phase, effectively pulling it out of the organic layer[2][3][9].
Caption: Acid-base equilibrium controlling amine solubility.
Q2: How can I monitor the removal of the impurity during the work-up? A2: Thin-Layer Chromatography (TLC) is the most convenient method.
-
Protocol 3: TLC Monitoring.
-
Spotting: On a silica TLC plate, spot your crude reaction mixture, a sample of the organic layer after each wash, and a reference spot of pure this compound if available.
-
Eluent: A typical eluent system would be dichloromethane/methanol or ethyl acetate/hexane. You may need to add ~1% triethylamine to the eluent to prevent the amine from streaking.
-
Visualization: After running the plate, visualize the spots. Since the pyrrolidine is a secondary amine, it can be specifically stained with a ninhydrin solution, which will develop a colored spot (often yellow or purple) upon heating. The absence of the impurity spot in your washed organic layer indicates successful removal.
-
Q3: What are the key physical properties to consider for this compound? A3: Understanding these properties is crucial for designing an effective purification strategy.
| Property | 2-Chloromethyl-pyrrolidine HCl (Salt) | 2-Chloromethyl-pyrrolidine (Free Base) | Rationale for Purification |
| Form | Solid[10] | Likely an oil or low-melting solid | The salt form is easier to handle but must be neutralized to become organic-soluble. |
| Polarity | High (Ionic Salt) | Moderate (Polar amine) | The large polarity difference between the salt and a neutral organic product is the basis for LLE. |
| Solubility | High in water; Low in non-polar organic solvents. | Higher in organic solvents; lower in water. | An acidic or neutral aqueous wash will remove the salt form. A basic wash converts it to the free base, which prefers the organic layer. |
| pKa (of conjugate acid) | Estimated ~10-11 (Typical for secondary amines) | N/A | To extract the amine into an aqueous layer, the pH of the water should be at least 2 units below the pKa. |
Q4: Are there any non-extraction methods to remove this impurity? A4: Yes, if liquid-liquid extraction proves difficult or inefficient.
-
Scavenger Resins: For small-scale reactions, solid-phase extraction using scavenger resins can be very effective. An acidic ion-exchange resin (like a sulfonic acid resin) will bind the basic pyrrolidine impurity, which can then be removed by simple filtration.
-
Distillation/Sublimation: If your desired product is significantly more or less volatile than the impurity and is thermally stable, distillation or sublimation under reduced pressure could be a viable, solvent-free purification method.
References
- 1. chem.rochester.edu [chem.rochester.edu]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. Workup [chem.rochester.edu]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 8. youtube.com [youtube.com]
- 9. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 10. 2-(Chloromethyl)-1-methylpyrrolidine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
preventing racemization in reactions with chiral 2-Chloromethyl-pyrrolidine hydrochloride
Technical Support Center: Chiral Integrity of 2-Chloromethyl-pyrrolidine Hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the preservation of stereochemical integrity when using chiral this compound in synthesis. Our goal is to equip you with the mechanistic understanding and practical protocols necessary to prevent racemization and ensure the enantiopurity of your target molecules.
FAQ: Understanding the Fundamentals
Q1: What is racemization and why is it a critical issue with chiral 2-Chloromethyl-pyrrolidine?
Racemization is the process by which a pure enantiomer is converted into an equal mixture of both enantiomers (a racemate), resulting in a loss of optical activity. For drug development, this is a significant problem, as different enantiomers of a chiral molecule can have vastly different pharmacological, metabolic, and toxicological profiles.[1] The pyrrolidine scaffold is a privileged structure in many pharmaceuticals, and its stereochemistry is often crucial for biological activity.[2][3][4] Using enantiomerically pure starting materials like (R)- or (S)-2-Chloromethyl-pyrrolidine is essential, but this advantage is lost if racemization occurs during subsequent reactions.
Q2: What is the primary chemical mechanism responsible for the racemization of 2-Chloromethyl-pyrrolidine during a reaction?
The primary pathway for racemization involves the intramolecular formation of a transient, achiral bicyclic aziridinium ion .[5][6][7] Under basic or thermally promoted conditions, the pyrrolidine nitrogen can act as an internal nucleophile, displacing the chloride leaving group. This forms a strained, planar, and highly reactive aziridinium intermediate. Subsequent nucleophilic attack on this intermediate can occur at either of the two bridgehead carbons with roughly equal probability, leading to a racemic or near-racemic mixture of the desired product.[5][6]
Q3: What are the key reaction parameters that I need to control to prevent racemization?
Controlling racemization is a balancing act between achieving a reasonable reaction rate and suppressing the formation of the aziridinium ion. The most critical parameters are:
-
Choice of Base: The strength and type of base are paramount.
-
Solvent: The polarity and nature of the solvent can stabilize or destabilize key intermediates.[8][9][10]
-
Temperature: Higher temperatures accelerate both the desired reaction and the undesired racemization pathway.
-
Reaction Time: Prolonged exposure to reaction conditions increases the risk of product epimerization.
Troubleshooting Guide: Common Issues & Solutions
Q4: I'm observing significant racemization in my N-alkylation reaction. How can I minimize it?
This is the most common challenge. If your chiral HPLC analysis shows a loss of enantiomeric excess (e.e.), systematically evaluate the following parameters, starting with the base.
-
Base Selection (Highest Impact):
-
Problem: Strong, soluble bases (e.g., NaOH, KOH, triethylamine, DBU) are often too aggressive. They can deprotonate the pyrrolidine hydrochloride to its free base form, which readily cyclizes to the aziridinium ion.
-
Solution: Switch to a milder, heterogeneous inorganic base. Finely powdered potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices. Their limited solubility provides a lower, steady-state concentration of the free base, favoring the desired intermolecular SN2 reaction over the intramolecular cyclization. Hindered non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) can also be effective.[11]
-
-
Solvent Choice:
-
Problem: Protic solvents (e.g., methanol, ethanol) can facilitate proton transfer and may stabilize the ionic aziridinium intermediate.
-
Solution: Use polar aprotic solvents. Acetonitrile (MeCN) and N,N-Dimethylformamide (DMF) are standard choices that effectively solvate the reactants for an SN2 reaction without promoting racemization.
-
-
Temperature Control:
-
Problem: Running the reaction at elevated temperatures (e.g., > 60-70 °C) provides the activation energy needed for aziridinium ion formation.
-
Solution: Maintain the lowest possible temperature that allows for a reasonable reaction rate. Often, starting at room temperature (20-25 °C) and gently warming to 40-50 °C if necessary is a good strategy. Monitor the reaction closely by TLC or LC-MS to avoid unnecessarily long heating times.
-
Q5: My reaction is very slow, and when I increase the temperature, I get racemization. What are my options?
This indicates that the activation energy for your desired SN2 reaction is close to that of the racemization pathway.
-
Increase Nucleophile Concentration: A higher concentration of your nucleophile can accelerate the bimolecular SN2 reaction, allowing it to outcompete the unimolecular cyclization.
-
Add a Catalyst: In some cases, a catalytic amount of sodium iodide or potassium iodide (NaI/KI) can be beneficial. The iodide displaces the chloride via the Finkelstein reaction to form the more reactive 2-iodomethyl-pyrrolidine in situ. This species reacts much faster with the nucleophile, often allowing the reaction to proceed at a lower temperature.
-
Consider a Different Leaving Group: If you are synthesizing your starting material, consider using the corresponding mesylate or tosylate derivative instead of the chloride. These are more reactive leaving groups and can facilitate the reaction under milder conditions.
Q6: How do I choose the right analytical method to confirm the stereochemical purity of my product?
Visual confirmation via optical rotation is insufficient. A quantitative chromatographic method is required.
-
Direct Method (Preferred): Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard.[12] Use a chiral stationary phase (CSP) column, such as one based on polysaccharide derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD) or macrocyclic glycopeptides (e.g., Astec® CHIROBIOTIC®).[13][14] This method directly separates the two enantiomers, allowing for accurate quantification of the enantiomeric excess (% ee).[13][14]
-
Indirect Method: If a suitable chiral column is not available, you can use an indirect method.[13][15] This involves reacting your product with a chiral derivatizing agent (e.g., Mosher's acid chloride) to form a mixture of diastereomers. These diastereomers have different physical properties and can be separated on a standard, achiral HPLC or GC column.[13][15]
Visualized Mechanisms & Workflows
// Connections Start -> SN2_TS [label=" Nucleophile (Nu-)\n Low Temp, Weak Base\n (K₂CO₃)", color="#34A853"]; SN2_TS -> Product_S;
Start -> Aziridinium [label=" Intramolecular Cyclization\n High Temp, Strong Base", color="#EA4335"]; Aziridinium -> Product_S [label="Attack at C5"]; Aziridinium -> Product_R [label="Attack at C2"]; } } Caption: SN2 vs. Racemization Pathway.
Data-Driven Insights
The choice of base has the most dramatic effect on preserving stereochemical integrity. The following table summarizes typical outcomes from literature and internal studies.
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Expected Outcome (% ee) |
| Base | Triethylamine (Et₃N) | Potassium Carbonate (K₂CO₃) | A: < 60%B: > 98% |
| Solvent | Ethanol (EtOH) | Acetonitrile (MeCN) | A: ~80-85%B: > 98% |
| Temperature | 80 °C (Reflux) | 40 °C | A: < 75%B: > 98% |
Note: Data are representative and actual results will vary based on the specific nucleophile and substrate.
Protocols & Methodologies
Protocol 1: Optimized Stereoretentive N-Alkylation
This protocol provides a robust starting point for the N-alkylation of a generic amine nucleophile (R-NH₂) with (S)-2-Chloromethyl-pyrrolidine hydrochloride.
-
Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the amine nucleophile (1.0 eq), finely powdered potassium carbonate (2.5 eq), and acetonitrile (MeCN, 10 mL/mmol of substrate).
-
Addition of Starting Material: Add (S)-2-Chloromethyl-pyrrolidine hydrochloride (1.2 eq) to the stirred suspension.
-
Reaction Conditions: Stir the mixture vigorously at room temperature (20-25 °C) for 1 hour.
-
Monitoring: Check the reaction progress by TLC or LC-MS. If the reaction is sluggish, warm the mixture to 40 °C and continue to monitor every 2-4 hours.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Filter the suspension to remove the inorganic base, washing the filter cake with a small amount of MeCN.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the enantiomerically enriched product.
-
Analysis: Dissolve a small sample of the purified product in a suitable solvent and analyze by chiral HPLC to determine the enantiomeric excess (% ee).
Protocol 2: General Procedure for Chiral HPLC Analysis
-
Sample Preparation: Prepare a stock solution of your purified product at approximately 1 mg/mL in the mobile phase or a compatible solvent. Prepare a sample of the racemic standard for comparison if available.
-
Column Selection: Choose a suitable chiral column (e.g., Chiralcel OD-H).
-
Mobile Phase: A common mobile phase for amine-containing compounds is a mixture of n-hexane and ethanol (e.g., 98:2 v/v) with a small amount of an amine additive like triethylamine (TEA, 0.2% v/v) to improve peak shape.[13]
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at a suitable wavelength (e.g., 210 nm or 254 nm).
-
-
Injection & Analysis: Inject the racemic standard first to determine the retention times of both enantiomers. Then, inject your sample.
-
Calculation: Calculate the enantiomeric excess using the peak areas (A) of the two enantiomers:
-
% ee = |(A₁ - A₂) / (A₁ + A₂)| * 100
-
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tandem cationic cyclisation–aziridinium ion formation–nucleophilic ring opening: new methodology for the stereocontrolled synthesis of substituted pyrrolidines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Solvent Effects on C–H Abstraction by Hydroperoxyl Radicals: Implication for Antioxidant Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Solvent effects on the rate constants for reaction of trichloromethylperoxyl radicals with organic reductants (Journal Article) | OSTI.GOV [osti.gov]
- 11. benchchem.com [benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. benchchem.com [benchchem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
Technical Support Center: Catalyst Selection and Optimization for Reactions Involving 2-Chloromethyl-pyrrolidine Hydrochloride
Welcome to the technical support center for optimizing reactions with 2-Chloromethyl-pyrrolidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile building block. Here, we address common challenges in a direct question-and-answer format, grounded in established chemical principles and field-proven insights.
Section 1: Foundational Knowledge & General FAQs
This section covers the essential preliminary knowledge required before setting up a reaction. Understanding the nature of the starting material is the first step toward a successful experiment.
Q1: What are the critical handling and stability considerations for this compound?
A: this compound and its isomers are reactive chemical intermediates that require careful handling.
-
Hygroscopicity: The hydrochloride salt is often hygroscopic, meaning it can absorb moisture from the air.[1] It is crucial to store it under an inert atmosphere (like nitrogen or argon) and in a desiccator to prevent degradation and the introduction of water into your reaction, which can deactivate certain catalysts and promote side reactions.[2]
-
Safety: The compound is a hazardous substance. Always consult the Safety Data Sheet (SDS) before use.[3][4] Standard personal protective equipment (PPE), including safety glasses with side-shields, gloves, and a lab coat, is mandatory.[3] Work should be conducted in a well-ventilated fume hood.[3] In case of exposure, follow the first-aid measures outlined in the SDS.[3][4]
-
Toxicity: While comprehensive toxicological data is not always available, the structure suggests potential irritant properties. Prolonged or repeated exposure may cause allergic reactions in sensitive individuals.[3]
Q2: My starting material is a hydrochloride salt. How does this impact my reaction setup?
A: This is a fundamentally important point. The nitrogen atom in this compound is protonated, forming an ammonium salt. In this state, the nitrogen is not nucleophilic and cannot participate in reactions like N-alkylation. Therefore, the addition of a base is non-negotiable to deprotonate the pyrrolidine nitrogen and generate the free amine in situ.
The choice of base is critical and depends on the reaction type:
-
For N-alkylation reactions , especially under Phase Transfer Catalysis (PTC) conditions, inorganic bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are highly effective and environmentally benign.[5][6][7]
-
For reactions requiring strictly anhydrous conditions or involving very sensitive substrates, stronger, non-nucleophilic organic bases or alkali metal hydrides (e.g., NaH) in an appropriate aprotic solvent might be considered, though this can increase the risk of side reactions like polymerization.[7][8]
Q3: I am observing low to no conversion in my reaction. What are the primary troubleshooting steps?
A: Low conversion is a common issue that can often be resolved by systematically evaluating the reaction parameters. The following workflow provides a logical sequence for troubleshooting.
Section 2: N-Alkylation Reactions - A Deep Dive into Phase Transfer Catalysis (PTC)
N-alkylation is one of the most common applications for this substrate. Phase Transfer Catalysis (PTC) is a powerful technique that is particularly well-suited for this transformation.[9][10]
Q4: Why is Phase Transfer Catalysis (PTC) a recommended method for reactions with this substrate?
A: PTC is an exceptionally useful technique for Sₙ2 alkylations involving salts or polar reagents that are insoluble in organic solvents.[5] It facilitates the reaction between reactants in immiscible phases (e.g., a solid or aqueous phase containing the nucleophile and base, and an organic phase with the substrate).[6][9]
Key Advantages of PTC:
-
Use of Simple Bases: It allows the use of inexpensive and environmentally friendly inorganic bases like NaOH or K₂CO₃, avoiding costly and hazardous alternatives like metal hydrides or amides.[5][9]
-
Milder Conditions: Reactions can often be run at ambient temperature, reducing energy consumption and minimizing side reactions.[6]
-
Solvent Flexibility: PTC enables the use of less polar, non-dipolar aprotic solvents (e.g., toluene), which are often greener and easier to remove than solvents like DMF or DMSO.[5]
-
High Yields & Purity: PTC often leads to high yields and cleaner reaction profiles, simplifying product purification.[9]
Q5: How do I select the optimal Phase Transfer Catalyst for my system?
A: The most common PTCs are quaternary ammonium ('quat') salts. The structure of the quat salt is paramount for its efficacy. Tetrabutylammonium bromide (TBAB) is a common and effective starting point. However, for optimization, consider the following parameters described by the ACS Green Chemistry Institute Pharmaceutical Roundtable[5]:
-
C# (Total Carbons): This is the total number of carbon atoms on the four alkyl chains of the ammonium cation. A higher C# (typically 16-32) increases the catalyst's lipophilicity, concentrating it in the organic phase. This is beneficial when the Sₙ2 reaction in the organic phase is the rate-determining step.
-
q-value: This empirical parameter relates to the catalyst's structure and is useful when mass transfer is the rate-limiting step (e.g., with hydrophilic anions like hydroxide). For many reactions, quats with q-values between 1.5 and 1.75 are often optimal.[5]
| Catalyst Example | C# | q-value | Typical Application Notes |
| Tetrabutylammonium Bromide (TBAB) | 16 | 1.00 | General purpose, widely available, good starting point. |
| Methyltributylammonium Chloride (MTBAC) | 13 | 1.75 | Often excellent for reactions where mass transfer is rate-limiting.[5] |
| Aliquat® 336 (Tricaprylylmethylammonium chloride) | ~25 | ~1.92 | Highly lipophilic, good for reactions where the organic phase reaction is slow. |
Q6: What are common causes of PTC catalyst "poisoning" or deactivation?
A: Quaternary ammonium catalysts can be "poisoned" or inhibited by certain anions. Highly polarizable or lipophilic leaving groups, most notably iodide and tosylate, can pair very strongly with the quat cation.[5] This ion pair is very stable and less likely to exchange with the desired nucleophile at the phase interface, effectively sequestering the catalyst and halting the catalytic cycle. When possible, using substrates with chloride or bromide leaving groups is preferable.
Section 3: Potential Side Reactions & Structural Isomerization
Q8: Is it possible for 2-chloromethyl-pyrrolidine to rearrange during the reaction?
A: Yes, rearrangement is a known possibility for this class of compounds. Under certain conditions, particularly with heating or in the presence of specific solvents, 2-chloromethyl-pyrrolidine can undergo a ring expansion to form the thermodynamically more stable 3-chloropiperidine isomer.[11] This occurs via an intermediate aziridinium ion. If your desired product is absent but you observe an isomeric product by mass spectrometry, this rearrangement should be considered. To minimize this, use the mildest possible reaction conditions (e.g., lower temperature) that still afford a reasonable reaction rate.
Q9: Besides N-alkylation, what other side reactions should I be aware of?
A:
-
Over-alkylation/Quaternization: If the product of the initial N-alkylation is still a nucleophilic secondary or tertiary amine, it can react further with another molecule of 2-chloromethyl-pyrrolidine, leading to undesired dimeric or quaternized by-products.[7] This can sometimes be controlled by using an excess of the nucleophile or by slow addition of the alkylating agent.
-
Elimination: Under strongly basic conditions, elimination to form an enamine is a potential side reaction, although less common than substitution for this substrate.
-
Hydrolysis: If significant water is present, especially with heating, the chloromethyl group can be hydrolyzed to a hydroxymethyl group.
Section 4: Experimental Protocols & Workflows
Protocol 1: General Procedure for N-Alkylation using Phase Transfer Catalysis
This protocol provides a robust starting point for the N-alkylation of a generic nucleophile (Nu-H) with this compound.
Materials:
-
This compound (1.0 eq)
-
Nucleophile (e.g., phenol, imidazole, secondary amine) (1.1 eq)
-
Potassium Carbonate (K₂CO₃), finely ground (2.5 eq)
-
Tetrabutylammonium Bromide (TBAB) (0.05 - 0.1 eq)
-
Toluene or Acetonitrile (5-10 mL per mmol of substrate)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the nucleophile (1.1 eq), potassium carbonate (2.5 eq), and TBAB (0.1 eq).
-
Solvent Addition: Add the organic solvent (e.g., Toluene).
-
Substrate Addition: Add this compound (1.0 eq) to the suspension.
-
Reaction: Heat the mixture to 60-80 °C with vigorous stirring. The efficacy of PTC depends on maximizing the interfacial area between the phases, so rapid stirring is essential.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts (K₂CO₃, KCl). Wash the solid cake with a small amount of the reaction solvent.
-
Transfer the combined filtrate to a separatory funnel and wash with water (2x) and then with brine (1x).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the resulting crude product by column chromatography on silica gel or by distillation/recrystallization as appropriate.[6]
References
- 1. 1-(2-Chloroethyl)pyrrolidine hydrochloride-7250-67-1 [ganeshremedies.com]
- 2. benchchem.com [benchchem.com]
- 3. capotchem.com [capotchem.com]
- 4. echemi.com [echemi.com]
- 5. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. ptfarm.pl [ptfarm.pl]
- 10. phasetransfer.com [phasetransfer.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
comparison of 2-Chloromethyl-pyrrolidine hydrochloride with other alkylating agents
An In-Depth Comparative Guide to 2-Chloromethyl-pyrrolidine hydrochloride and Alternative Alkylating Agents for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of this compound with other classes of alkylating agents. Moving beyond a simple catalog of compounds, we delve into the mechanistic nuances, comparative reactivity, and strategic applications that guide the choices of researchers in medicinal chemistry and drug development. The content is structured to provide not only objective data but also the rationale behind experimental design, ensuring a thorough understanding of when and why to select a specific alkylating agent.
Section 1: The Foundation: Understanding Alkylating Agents
Alkylating agents are a cornerstone class of reactive molecules, defined by their ability to introduce alkyl groups onto nucleophilic sites in biomolecules.[1] In cancer chemotherapy, their primary target is DNA. By covalently modifying DNA bases, these agents disrupt the DNA structure, inhibit replication and transcription, and ultimately trigger programmed cell death (apoptosis).[2][3][4] This cytotoxic effect is particularly potent in rapidly dividing cells, such as cancer cells, which have less time to repair DNA damage.[3]
The chemical diversity of these agents leads to different mechanisms and applications. They are broadly classified based on their reactive functional groups.
Caption: Major classes of clinically and synthetically relevant alkylating agents.
Section 2: A Specialized Tool: Profile of this compound
This compound (2-CMP) is a cyclic chloroalkylamine. While it shares the fundamental reactive moiety of a nitrogen mustard (a nitrogen atom beta to a leaving group), its cyclic structure imposes unique conformational constraints that dictate its reactivity and applications.
Chemical Structure and Reactivity: The key to 2-CMP's reactivity lies in its ability to undergo intramolecular cyclization. The pyrrolidine nitrogen acts as an internal nucleophile, displacing the chloride to form a highly strained and reactive bicyclic aziridinium ion (1-azoniabicyclo[3.1.0]hexane).[5] This intermediate is a potent electrophile that is readily attacked by external nucleophiles, resulting in the covalent attachment of the pyrrolidinomethyl group.
Caption: Formation of the reactive bicyclic aziridinium intermediate from 2-CMP.
Primary Applications: Unlike classical alkylating agents used for broad cytotoxicity, 2-CMP is primarily employed as a synthetic building block in medicinal chemistry.[6][7] Its purpose is to introduce the pyrrolidine ring—a common and valuable scaffold in pharmaceuticals—onto a target molecule. It is a monofunctional alkylating agent, meaning it can only form one covalent bond, and is therefore not used to cross-link DNA in a therapeutic context.
Section 3: Comparative Analysis with Classical DNA Alkylators
The distinction between 2-CMP and traditional chemotherapeutics becomes clear when comparing their mechanisms and intended functions.
Case Study 1: 2-CMP vs. Nitrogen Mustards (e.g., Mechlorethamine)
Mechlorethamine is a bifunctional nitrogen mustard, the progenitor of many alkylating chemotherapies.[8][9]
-
Reactivity and Intermediate: Both 2-CMP and mechlorethamine react via a positively charged aziridinium intermediate.[8][10] However, mechlorethamine forms a monocyclic aziridinium ion, while 2-CMP forms a more rigid bicyclic structure. This structural difference can influence the rate of reaction and the steric accessibility for the incoming nucleophile.
-
Functionality and Outcome: This is the most critical difference. Mechlorethamine is bifunctional , possessing two chloroethyl arms. After the first alkylation event (e.g., on the N7 position of a guanine base in DNA), the second arm can react to form another covalent bond, leading to DNA cross-linking.[4][11] This cross-linking is highly cytotoxic. 2-CMP is monofunctional and cannot form cross-links. Its utility lies in precise, single-site modification.
Case Study 2: 2-CMP vs. Alkyl Sulfonates (e.g., Busulfan)
Busulfan is a bifunctional alkyl sulfonate used to treat chronic myelogenous leukemia.[12]
-
Mechanism: The reaction mechanism is fundamentally different. 2-CMP reacts through an SN1-like pathway, where the formation of the aziridinium intermediate is the rate-determining step.[11] Busulfan, in contrast, reacts via a direct SN2 mechanism, where the nucleophile directly attacks the carbon, displacing the sulfonate leaving group.[8][11]
-
Nucleophile Selectivity: SN2 reactions, like that of busulfan, are often more sensitive to the nucleophilicity of the target. Busulfan shows a preference for reacting with thiol groups (e.g., in cysteine residues of proteins) in addition to DNA.[8] The highly reactive, hard electrophile of the aziridinium ion from 2-CMP typically reacts readily with a broader range of nucleophiles, including amines and hydroxyls.
Data Summary Table: Comparative Properties
| Feature | 2-Chloromethyl-pyrrolidine HCl | Mechlorethamine | Busulfan |
| Class | Cyclic Chloroalkylamine | Nitrogen Mustard | Alkyl Sulfonate |
| Molecular Weight | 156.05 g/mol [13] | 156.07 g/mol | 246.3 g/mol |
| Reaction Mechanism | SN1-like (via intermediate)[11] | SN1-like (via intermediate)[11] | SN2[8][11] |
| Reactive Intermediate | Bicyclic Aziridinium Ion[5] | Monocyclic Aziridinium Ion[8] | None (direct displacement) |
| Functionality | Monofunctional | Bifunctional | Bifunctional |
| Primary Biological Target | N/A (Synthetic Reagent) | N7 of Guanine in DNA[11] | N7 of Guanine, Thiols[8] |
| Key Application | Synthetic building block[6] | Cancer Chemotherapy[9] | Cancer Chemotherapy[12] |
Section 4: An Alternative Paradigm: Comparison with a Non-Classical Agent (Gusperimus)
For a drug development professional, the choice is not always between different types of alkylators. Often, the goal is to achieve a biological effect, and DNA damage is only one possible route. Gusperimus provides an excellent contrast. It is an immunosuppressive agent, not a classical DNA alkylator.[14][15]
-
Mechanism of Action: Instead of targeting DNA, Gusperimus binds to heat shock proteins Hsc70 and Hsp90.[16] This interaction is thought to interfere with the nuclear translocation of the transcription factor NF-κB, a critical regulator of inflammatory and immune responses.[16][17] It also inhibits other cellular processes like protein synthesis.[16]
-
Therapeutic Rationale: A researcher would choose Gusperimus when the goal is to modulate a specific signaling pathway (e.g., to suppress T-cell activation in autoimmune disease or transplant rejection) without inducing the widespread, non-specific cytotoxicity associated with DNA alkylators.[15][16] This highlights a fundamental strategic choice in drug design: targeted pathway modulation versus generalized cytotoxicity.
References
- 1. How Do Alkylating Agents Work? Mechanism, Uses, and Side Effects Explained [int.livhospital.com]
- 2. Nursing Blog | Lippincott NursingCenter [nursingcenter.com]
- 3. Alkylating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. chemimpex.com [chemimpex.com]
- 7. mdpi.com [mdpi.com]
- 8. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 13. chemscene.com [chemscene.com]
- 14. Gusperimus - Wikipedia [en.wikipedia.org]
- 15. Gusperimus: immunological mechanism and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 2-Chloromethyl-pyrrolidine Hydrochloride Derivatives for Medicinal Chemistry
Introduction: The Significance of the Pyrrolidine Scaffold in Drug Discovery
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic pharmaceuticals.[1][2] Its conformational rigidity and the stereochemical possibilities arising from its chiral centers make it an attractive building block for creating molecules with specific three-dimensional orientations that can effectively interact with biological targets. 2-Chloromethyl-pyrrolidine hydrochloride and its N-substituted derivatives are particularly valuable intermediates, serving as versatile precursors for the synthesis of a wide range of bioactive compounds, including enzyme inhibitors and central nervous system agents.[3][4]
This guide provides a comprehensive validation and comparison of key synthetic methodologies for preparing this compound and its derivatives. We will delve into the mechanistic rationale behind two primary synthetic strategies, offer detailed, reproducible experimental protocols, and present a comparative analysis of their performance based on yield, purity, and scalability considerations. This document is intended to equip researchers, scientists, and drug development professionals with the practical knowledge to select and implement the most suitable synthetic route for their specific research and development needs.
I. Synthesis of the Core Moiety: (S)-2-(Chloromethyl)pyrrolidine Hydrochloride
The most common and reliable method for the synthesis of the chiral core, (S)-2-(chloromethyl)pyrrolidine hydrochloride, commences with the readily available and optically pure amino acid, L-proline. This two-step process involves the reduction of the carboxylic acid to a primary alcohol, followed by chlorination.
Method 1: Reduction of L-Proline and Subsequent Chlorination
This classical approach is favored for its straightforward execution and the high optical purity of the final product, which is crucial for the synthesis of stereospecific pharmaceuticals.
Reaction Pathway:
Caption: Synthesis of the core via reduction and chlorination.
Mechanistic Insights:
The initial reduction of L-proline's carboxylic acid is typically achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) or a milder system such as sodium borohydride in the presence of iodine.[3] LiAlH₄ is highly efficient but requires stringent anhydrous conditions and careful handling due to its pyrophoric nature. The NaBH₄/I₂ system offers a safer alternative.
The subsequent chlorination of the resulting L-prolinol is most effectively carried out using thionyl chloride (SOCl₂).[5][6] The reaction proceeds via an SN2 mechanism. The alcohol's hydroxyl group attacks the sulfur atom of thionyl chloride, forming a chlorosulfite intermediate and displacing a chloride ion. This converts the hydroxyl group into an excellent leaving group. The displaced chloride ion then acts as a nucleophile, attacking the carbon atom and displacing the chlorosulfite group, resulting in the desired alkyl chloride with an inversion of stereochemistry.[7] The gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are easily removed, simplifying the workup procedure.[6][7]
Experimental Protocol: Synthesis of (S)-2-(Chloromethyl)pyrrolidine Hydrochloride
Step 1: Synthesis of (S)-2-(Hydroxymethyl)pyrrolidine (L-Prolinol)
-
Reaction Setup: In a flame-dried 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon), suspend lithium aluminum hydride (LiAlH₄) (1.2 equivalents) in anhydrous tetrahydrofuran (THF) (300 mL).
-
Addition of L-Proline: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of L-proline (1 equivalent) in anhydrous THF (200 mL) via the dropping funnel over 1 hour, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and finally water (3x mL), where x is the number of grams of LiAlH₄ used.
-
Work-up: Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.
-
Purification: Concentrate the combined filtrate and washings under reduced pressure to yield L-prolinol as a viscous oil, which can be further purified by vacuum distillation.
Step 2: Synthesis of (S)-2-(Chloromethyl)pyrrolidine Hydrochloride
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve L-prolinol (1 equivalent) in anhydrous dichloromethane (DCM) (200 mL).
-
Addition of Thionyl Chloride: Cool the solution to 0 °C and add thionyl chloride (1.5 equivalents) dropwise over 30 minutes.
-
Reaction: After the addition, allow the mixture to warm to room temperature and then stir for 12-16 hours.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess thionyl chloride.
-
Purification: Recrystallize the resulting solid from a mixture of methanol and diethyl ether to afford (S)-2-(chloromethyl)pyrrolidine hydrochloride as a white crystalline solid.
II. Synthesis of N-Substituted 2-Chloromethyl-pyrrolidine Derivatives
The true synthetic utility of the 2-chloromethyl-pyrrolidine scaffold lies in the facile introduction of various substituents at the nitrogen atom. This allows for the creation of a diverse library of compounds for structure-activity relationship (SAR) studies. We will compare two powerful methods for N-functionalization: reductive amination for N-alkylation and palladium-catalyzed N-arylation.
Method 2: N-Alkylation via Reductive Amination
Reductive amination is a highly versatile and efficient one-pot method for forming carbon-nitrogen bonds.[8][9] It involves the reaction of an amine with a carbonyl compound to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.
Reaction Pathway:
Caption: N-Alkylation via one-pot reductive amination.
Mechanistic Insights:
The reaction is typically carried out in the presence of a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), which is selective for the reduction of the iminium ion intermediate over the starting carbonyl compound. The reaction can be performed in a single pot, making it highly atom-economical and operationally simple. The choice of carbonyl compound dictates the nature of the alkyl group introduced onto the pyrrolidine nitrogen.
Experimental Protocol: General Procedure for N-Alkylation via Reductive Amination
-
Reaction Setup: To a solution of (S)-2-(chloromethyl)pyrrolidine hydrochloride (1 equivalent) and an aldehyde or ketone (1.2 equivalents) in 1,2-dichloroethane (DCE) or another suitable aprotic solvent, add acetic acid (1.2 equivalents).
-
Formation of Iminium Ion: Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise over 15 minutes.
-
Reaction: Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Method 3: N-Arylation via Palladium-Catalyzed Buchwald-Hartwig Amination
For the synthesis of N-aryl derivatives, the Buchwald-Hartwig amination is a powerful and widely used method.[10][11] This palladium-catalyzed cross-coupling reaction allows for the formation of a C-N bond between the pyrrolidine nitrogen and an aryl halide or triflate.
Reaction Pathway:
Caption: N-Arylation via Buchwald-Hartwig cross-coupling.
Mechanistic Insights:
The catalytic cycle involves the oxidative addition of the aryl halide to a low-valent palladium(0) complex, followed by coordination of the pyrrolidine nitrogen to the palladium center. Subsequent reductive elimination yields the N-aryl pyrrolidine product and regenerates the palladium(0) catalyst. The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands such as BINAP or XPhos often providing the best results. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the pyrrolidine hydrochloride in situ and facilitate the catalytic cycle.
Experimental Protocol: General Procedure for N-Arylation
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine (S)-2-(chloromethyl)pyrrolidine hydrochloride (1 equivalent), the aryl halide (1.2 equivalents), sodium tert-butoxide (1.4 equivalents), a palladium catalyst such as Pd₂(dba)₃ (2 mol%), and a suitable phosphine ligand like BINAP (4 mol%) in a Schlenk tube.
-
Addition of Solvent: Add anhydrous toluene as the solvent.
-
Reaction: Seal the tube and heat the reaction mixture at 80-110 °C for 12-24 hours, with stirring. Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel.
III. Comparative Analysis of Synthesis Methods
The choice of synthetic strategy depends on several factors, including the desired final compound, the availability of starting materials, and the required scale of the synthesis.
| Parameter | Method 1: Core Synthesis (Reduction & Chlorination) | Method 2: N-Alkylation (Reductive Amination) | Method 3: N-Arylation (Buchwald-Hartwig) |
| Application | Synthesis of the core (S)-2-(chloromethyl)pyrrolidine HCl | Introduction of diverse alkyl substituents on the nitrogen | Introduction of aryl substituents on the nitrogen |
| Typical Yield | 70-85% (over two steps) | 60-95% | 50-90% |
| Key Reagents | LiAlH₄ or NaBH₄/I₂, SOCl₂ | Aldehyde/Ketone, NaBH(OAc)₃ | Aryl halide, Pd catalyst, phosphine ligand, strong base |
| Advantages | High optical purity, reliable, straightforward | One-pot, high functional group tolerance, mild conditions | Broad substrate scope, direct arylation |
| Disadvantages | Use of hazardous reagents (LiAlH₄, SOCl₂), requires anhydrous conditions | Potential for over-alkylation with highly reactive electrophiles | Requires inert atmosphere, expensive catalysts and ligands, sensitive to air and moisture |
| Scalability | Good, with appropriate safety precautions | Excellent | Moderate, cost of catalyst can be a factor on large scale |
Spectroscopic Data for (S)-2-(Chloromethyl)pyrrolidine Hydrochloride:
-
¹H NMR (500 MHz, D₂O) δ (ppm): 4.05-3.95 (m, 1H), 3.85 (dd, J = 11.5, 4.0 Hz, 1H), 3.70 (dd, J = 11.5, 7.0 Hz, 1H), 3.45-3.35 (m, 2H), 2.20-2.05 (m, 2H), 1.95-1.80 (m, 2H).
-
¹³C NMR (125 MHz, D₂O) δ (ppm): 62.5, 48.0, 46.5, 29.0, 24.5.
Note: NMR data can vary slightly depending on the solvent and concentration. The provided data is a representative example.
IV. Conclusion
The synthesis of this compound derivatives is a critical capability for medicinal chemists. The methods outlined in this guide provide robust and versatile pathways to these valuable building blocks. The classical approach of reducing L-proline followed by chlorination remains a reliable method for accessing the chiral core in high optical purity. For the synthesis of N-substituted derivatives, reductive amination offers a highly efficient and operationally simple method for introducing a wide variety of alkyl groups. For the more challenging N-arylation, the palladium-catalyzed Buchwald-Hartwig amination provides a powerful, albeit more technically demanding, solution.
By understanding the mechanistic underpinnings, experimental nuances, and comparative advantages of each method, researchers can make informed decisions to best suit their synthetic goals, ultimately accelerating the drug discovery and development process.
V. References
-
Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Molecules. --INVALID-LINK--[8]
-
Reductive amination of diketones with anilines for the synthesis of N-aryl-substituted pyrrolidines. ResearchGate. --INVALID-LINK--[9]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. --INVALID-LINK--[4]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. National Center for Biotechnology Information. --INVALID-LINK--[3]
-
Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine. J. Am. Chem. Soc. 2006, 128, 11, 3538–3539. --INVALID-LINK--[10]
-
Method for preparing (2S)-N-chloracetyl-2-cyano-group pyrrolidine. Google Patents. --INVALID-LINK--[5]
-
Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. --INVALID-LINK--[6]
-
Reactions of Alcohols with Thionyl Chloride. Chemistry LibreTexts. --INVALID-LINK--[7]
-
Enantioselective, palladium-catalyzed alpha-arylation of N-Boc-pyrrolidine. PubMed. --INVALID-LINK--[11]
-
Discovery and Synthesis of Hydroxy-l-Proline Blockers of the Neutral Amino Acid Transporters SLC1A4 (ASCT1) and SLC1A5 (ASCT2). PubMed. --INVALID-LINK--[12]
-
L-prolinol synthetic method. Google Patents. --INVALID-LINK--[13]
-
1-(2-Chloroethyl)pyrrolidine hydrochloride. PubChem. --INVALID-LINK--[1]
-
Ring expansion of 2-chloromethyl pyrrolidine or azetidine: Compared theoretical investigation. ResearchGate. --INVALID-LINK--[14]
-
One-pot formation of piperidine- and pyrrolidine-substituted pyridinium salts via addition of 5-alkylaminopenta-2,4-dienals to N-acyliminium ions: application to the synthesis of (±)-nicotine and analogs. PubMed. --INVALID-LINK--[15]
-
A High Temperature Green Method for Direct N-Alkylation with the Phoenix Flow Reactor. ThalesNano. --INVALID-LINK--[16]
-
Synthesis of (S)-2-Methylproline. Organic Syntheses. --INVALID-LINK--[17]
-
Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. National Center for Biotechnology Information. --INVALID-LINK--[18]
-
Any advise about the synthesis of N-alkylation of pyrrolidine, 2-methyl imidazole and benzimidazole? ResearchGate. --INVALID-LINK--[19]
-
Photoinduced Chloroamination Cyclization Cascade with N-Chlorosuccinimide: From N-(Allenyl)sulfonylamides to 2-(1-Chlorovinyl)pyrrolidines. The Journal of Organic Chemistry. --INVALID-LINK--[20]
-
Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. MDPI. --INVALID-LINK--[21]
-
Alcohol to Chloride - Common Conditions. Organic Chemistry Data. --INVALID-LINK--[22]
-
Enantioselective Pd-Catalyzed Arylation of N-Boc-Pyrrolidine. ResearchGate. --INVALID-LINK--[23]
References
- 1. 1-(2-Chloroethyl)pyrrolidine hydrochloride | C6H13Cl2N | CID 81668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. shokubai.org [shokubai.org]
- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 5. CN102491928A - Method for preparing (2S)-N-chloracetyl-2-cyano-group pyrrolidine - Google Patents [patents.google.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine [organic-chemistry.org]
- 11. Enantioselective, palladium-catalyzed alpha-arylation of N-Boc-pyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery and Synthesis of Hydroxy-l-Proline Blockers of the Neutral Amino Acid Transporters SLC1A4 (ASCT1) and SLC1A5 (ASCT2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CN105198784A - L-prolinol synthetic method - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. One-pot formation of piperidine- and pyrrolidine-substituted pyridinium salts via addition of 5-alkylaminopenta-2,4-dienals to N-acyliminium ions: application to the synthesis of (±)-nicotine and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. thalesnano.com [thalesnano.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. mdpi.com [mdpi.com]
- 22. Alcohol to Chloride - Common Conditions [commonorganicchemistry.com]
- 23. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Techniques for Purity Assessment of 2-Chloromethyl-pyrrolidine Hydrochloride
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy for the final active pharmaceutical ingredient (API). 2-Chloromethyl-pyrrolidine hydrochloride is a key building block in the synthesis of various pharmaceutical agents. Its reactivity, driven by the chloromethyl group and the pyrrolidine ring, makes it a versatile intermediate. However, this same reactivity can lead to the formation of process-related impurities, stereoisomers, or degradation products. Therefore, a robust, multi-faceted analytical strategy is imperative to ensure its purity, identity, and stability, thereby guaranteeing the quality of the subsequent API.
This guide provides an in-depth comparison of the principal analytical techniques for the comprehensive purity assessment of this compound. We will delve into the causality behind methodological choices, present comparative data, and provide field-proven experimental protocols to empower researchers, scientists, and drug development professionals in establishing self-validating and reliable quality control systems.
Logical Framework for Purity Assessment
A comprehensive purity assessment is not a single measurement but an integrated workflow. The choice of technique is dictated by the specific question being asked: Are we confirming identity? Quantifying the main component? Searching for trace impurities? Or assessing physical properties?
Caption: A typical workflow for the comprehensive purity analysis of a pharmaceutical intermediate.
Comparative Analysis of Core Analytical Techniques
The selection of an analytical method is a critical decision based on the analyte's properties and the analytical objective. This compound is a polar, non-volatile solid, which dictates the suitability of each technique.
| Analytical Technique | Principle | Advantages for this Analyte | Disadvantages/Considerations | Primary Applications |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a liquid mobile phase and a solid stationary phase. | High resolution and sensitivity for non-volatile salts.[1] Well-established for purity and assay determination. | Lacks a strong UV chromophore, requiring low wavelength detection (~200 nm) which can have baseline noise, or derivatization.[2] | Purity determination, impurity profiling, assay for potency, stability testing. |
| Gas Chromatography (GC) | Separation based on volatility in a gaseous mobile phase. | Excellent for analyzing volatile impurities (e.g., residual solvents, starting materials).[1][3] High separation efficiency. | Unsuitable for the hydrochloride salt form due to non-volatility.[1] Requires derivatization or analysis of the free base, which adds complexity.[4] | Analysis of volatile organic impurities (OVI) and related substances. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclei absorb and re-emit electromagnetic radiation in a magnetic field. | Provides definitive structural confirmation.[5][6][7] Quantitative NMR (qNMR) can determine purity without a specific reference standard for the analyte.[8] | Lower sensitivity compared to chromatographic methods for trace impurities. Complex mixtures can lead to overlapping signals. | Identity confirmation, structural elucidation of impurities, quantitative assay (qNMR). |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Unambiguous molecular weight determination. Extremely sensitive for impurity identification when coupled with HPLC or GC. | Provides limited structural information on its own. Ionization can be challenging for some compounds. | Molecular weight confirmation, impurity identification (LC-MS, GC-MS). |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature. | Rapid determination of melting point, a key indicator of purity.[9] Can identify different polymorphic forms.[10] | Not a separation technique; cannot distinguish between different impurities. Requires relatively pure material for a sharp melting point. | Purity estimation (via melting point depression), polymorphism screening. |
| Thermogravimetric Analysis (TGA) | Measures the change in mass of a sample as a function of temperature. | Excellent for quantifying residual solvents and water content (hygroscopicity).[11] Determines thermal stability and decomposition profile.[12] | Does not provide information about the identity of the mass loss (unless coupled with another technique like FTIR). | Quantification of volatiles (water, solvents), thermal stability assessment. |
Deep Dive into Methodologies & Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
Causality: As this compound is a non-volatile salt, HPLC is the cornerstone technique for purity and assay. A reversed-phase (RP-HPLC) method using a C18 column is the logical starting point for polar analytes. Due to the lack of a strong UV chromophore, detection at low wavelengths (e.g., 210 nm) is necessary.[13] To mitigate baseline noise and improve peak shape for the amine, a buffered mobile phase is crucial.
Experimental Protocol: RP-HPLC Purity Method
-
System: HPLC with a UV or Diode Array Detector (DAD).
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 50% B
-
25-30 min: 50% to 95% B (column wash)
-
30-35 min: 95% to 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of Mobile Phase A to a concentration of 1 mg/mL.
-
Validation: The method should be validated according to ICH guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness.[14]
Gas Chromatography (GC) for Volatile Impurities
Causality: While the main compound is not suitable for GC, its potential precursors or residual solvents from synthesis are often volatile. A headspace GC method is ideal for this, as it avoids injecting the non-volatile salt onto the column, preventing contamination and ensuring robust performance. A polar column like a DB-624 is often used for residual solvent analysis.[15]
Experimental Protocol: Headspace GC for Residual Solvents
-
System: GC with a Flame Ionization Detector (FID) and a Headspace Autosampler.
-
Column: DB-624 (or equivalent), 30 m x 0.32 mm, 1.8 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of ~2.0 mL/min.
-
Oven Program:
-
Initial: 40°C, hold for 5 minutes.
-
Ramp: 10°C/min to 240°C.
-
Hold at 240°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
Detector Temperature: 260°C.
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80°C.
-
Vial Equilibration Time: 15 minutes.
-
Loop Temperature: 90°C.
-
Transfer Line Temperature: 100°C.
-
-
Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable high-boiling solvent (e.g., Dimethyl Sulfoxide - DMSO). Crimp securely.
NMR Spectroscopy for Identity and Quantification
Causality: NMR is unparalleled for structural confirmation. A simple ¹H NMR spectrum can quickly confirm the identity and provide information on major impurities if their signals do not overlap with the main component. For a definitive purity value, quantitative NMR (qNMR) is a powerful primary method that relies on comparing the integral of an analyte peak to that of a certified internal standard with a known concentration.
Experimental Protocol: ¹H NMR for Identity
-
System: 400 MHz (or higher) NMR Spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., Methanol-d₄ or D₂O, as the hydrochloride salt is water-soluble). Add a small amount of an internal standard like Tetramethylsilane (TMS) if not using the residual solvent peak for referencing.[8]
-
Acquisition: Acquire a standard ¹H spectrum with sufficient scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
Analysis: Process the spectrum (Fourier transform, phase correction, baseline correction). Integrate all signals and assign them to the protons in the molecular structure. Compare chemical shifts and coupling patterns to a reference spectrum or predicted values.[5][7]
Decision-Making in Technique Selection
The choice of technique is not arbitrary. It follows a logical path based on the analytical goal.
Caption: A decision tree for selecting the appropriate analytical technique.
Conclusion: An Integrated Approach for Unquestionable Quality
The purity assessment of this compound cannot be reliably achieved with a single analytical technique. A scientifically sound approach integrates the strengths of multiple orthogonal methods. Chromatographic techniques like HPLC form the backbone of purity and impurity profiling, while GC is essential for controlling volatile components.[1] Spectroscopic methods, particularly NMR and MS, provide irrefutable evidence of identity and are critical for characterizing unknown impurities.[8][16] Finally, thermal analysis by DSC and TGA offers vital information on physical properties such as melting point and solvent/water content, which are key indicators of purity and stability.[9]
By employing this integrated strategy, researchers and drug development professionals can build a comprehensive and self-validating quality profile for this critical intermediate, ensuring the integrity and safety of the final pharmaceutical product.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. CN112240913A - Method for measuring 2-chloropropionyl chloride related substances by GC (gas chromatography) - Google Patents [patents.google.com]
- 5. 2-(2-Chloroethyl)-N-methyl-pyrrolidine hydrochloride(56824-22-7) 1H NMR spectrum [chemicalbook.com]
- 6. 2-(Chloromethyl)pyridine hydrochloride(6959-47-3) 1H NMR spectrum [chemicalbook.com]
- 7. 1-(2-Chloroethyl)pyrrolidine Hydrochloride(7250-67-1) 1H NMR spectrum [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. pharmdguru.com [pharmdguru.com]
- 10. mdpi.com [mdpi.com]
- 11. azom.com [azom.com]
- 12. odr.chalmers.se [odr.chalmers.se]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. derpharmachemica.com [derpharmachemica.com]
- 16. Isolation and characterization of some potential impurities in ropinirole hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Advantage of 2-Chloromethyl-pyrrolidine Hydrochloride in Multi-Step Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of building blocks in multi-step synthesis is a critical decision that profoundly impacts efficiency, stereochemical control, and overall cost-effectiveness. Among the myriad of precursors for the introduction of the pyrrolidine motif—a privileged scaffold in medicinal chemistry—2-Chloromethyl-pyrrolidine hydrochloride has emerged as a reagent of significant strategic value. This guide provides an in-depth technical comparison of this compound with common alternatives, supported by experimental insights and a practical case study in the synthesis of Varenicline.
The pyrrolidine ring is a cornerstone in the architecture of numerous pharmaceuticals due to its unique conformational properties and its ability to engage in crucial biological interactions.[1] The choice of how to introduce this five-membered nitrogen heterocycle into a complex molecule is therefore a key consideration in synthetic planning. While traditional precursors like L-proline and its derivatives offer a direct entry into the chiral pool, reagents such as this compound provide a distinct set of advantages in terms of reactivity and synthetic versatility.
The Competitive Edge: this compound vs. Traditional Precursors
The primary advantage of this compound lies in its pre-activated nature. The chloromethyl group serves as a potent electrophile, primed for nucleophilic substitution reactions, thereby streamlining the introduction of the pyrrolidine moiety onto a variety of nucleophilic scaffolds. This contrasts with alternatives like prolinol or hydroxyproline, which often require activation steps, such as conversion to a mesylate or tosylate, before they can undergo similar coupling reactions. These additional steps can add to the overall synthesis time and potentially lower the overall yield.
| Feature | This compound | Prolinol | (4R)-Hydroxy-L-proline |
| Activation | Pre-activated (electrophilic carbon) | Requires activation (e.g., mesylation) | Requires activation of the hydroxyl group |
| Typical Reaction | Direct N-alkylation, C-alkylation | Nucleophilic substitution after activation | Nucleophilic substitution after activation |
| Reaction Steps | Fewer steps for direct coupling | Additional activation step required | Additional activation step required |
| Stereocontrol | Retention of stereochemistry at C2 | Potential for inversion depending on the mechanism | Can be used to introduce functionality at C4 |
| Handling | Hydrochloride salt is a stable solid | Hydroscopic alcohol | Zwitterionic solid |
Causality Behind Experimental Choices: Why Opt for a Pre-activated Building Block?
The decision to employ this compound is often driven by a desire for a more direct and efficient synthetic route. In multi-step syntheses, minimizing the number of reaction and purification steps is paramount for improving overall yield and reducing production costs.[1] The direct reactivity of the chloromethyl group avoids the need for potentially problematic activation and deprotection sequences that are often associated with amino acid-derived precursors.
Furthermore, the stereochemical integrity of the chiral center at the 2-position is typically maintained during nucleophilic substitution reactions involving 2-chloromethyl-pyrrolidine. This is a crucial consideration when constructing enantiomerically pure drug candidates, as the biological activity is often confined to a single stereoisomer.[2]
A Case Study: The Synthesis of Varenicline
The smoking cessation aid, Varenicline, provides an excellent real-world example of the strategic application of pyrrolidine building blocks. While various synthetic routes to Varenicline have been explored, the choice of the pyrrolidine precursor significantly influences the overall efficiency of the synthesis.
One of the key steps in many Varenicline syntheses involves the formation of a key intermediate through the coupling of a pre-formed pyrrolidine unit. While syntheses starting from precursors like L-proline are feasible, they often involve more steps. A more convergent approach can be envisioned using a reactive building block like 2-halomethyl-pyrrolidine.
Caption: Simplified workflow for introducing the pyrrolidine moiety in Varenicline synthesis.
Experimental Protocols: A Head-to-Head Comparison
To illustrate the practical differences, let's consider a representative N-alkylation reaction, a common transformation in drug synthesis.
Protocol 1: N-Alkylation using (R)-2-Chloromethyl-pyrrolidine hydrochloride
Materials:
-
Aromatic amine (1.0 eq)
-
(R)-2-Chloromethyl-pyrrolidine hydrochloride (1.1 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Acetonitrile (ACN)
-
Round-bottom flask, condenser, magnetic stirrer
Procedure:
-
To a solution of the aromatic amine in acetonitrile, add potassium carbonate.
-
Add (R)-2-Chloromethyl-pyrrolidine hydrochloride to the suspension.
-
Heat the reaction mixture to reflux (approximately 82°C) and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: N-Alkylation using (R)-Prolinol via Mesylate Activation
Step 1: Mesylation of (R)-Prolinol
-
(R)-Prolinol (1.0 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Methanesulfonyl chloride (MsCl) (1.2 eq)
-
Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolve (R)-Prolinol in dichloromethane and cool the solution to 0°C.
-
Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride.
-
Stir the reaction at 0°C for 1-2 hours.
-
Wash the reaction mixture with cold water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude prolinol mesylate, which is often used directly in the next step.
Step 2: N-Alkylation with Prolinol Mesylate
-
Aromatic amine (1.0 eq)
-
Crude (R)-Prolinol mesylate (from Step 1)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
To a solution of the aromatic amine in DMF, add potassium carbonate.
-
Add the crude (R)-Prolinol mesylate to the suspension.
-
Heat the reaction mixture to 80-100°C and stir for 12-24 hours.
-
Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography.
Comparative Data Summary
| Parameter | N-Alkylation with 2-Chloromethyl-pyrrolidine HCl | N-Alkylation with Prolinol (via Mesylate) |
| Number of Steps | 1 | 2 |
| Typical Yield | 75-90% | 60-80% (over two steps) |
| Reaction Time | 12-24 hours | 13-26 hours (total) |
| Reagents | K₂CO₃, ACN | TEA, MsCl, K₂CO₃, DCM, DMF |
| Stereochemical Outcome | High retention of configuration | Potential for side reactions, but generally proceeds with inversion |
| Process Simplicity | More straightforward | More complex due to the additional activation step |
Note: Yields and reaction times are representative and can vary depending on the specific substrates and reaction conditions.
Mechanistic Insights and Stereochemical Control
The N-alkylation reaction with this compound typically proceeds via an Sₙ2 mechanism. The nucleophilic amine attacks the electrophilic carbon of the chloromethyl group, leading to the displacement of the chloride ion. The stereochemistry at the C2 position of the pyrrolidine ring is generally preserved during this process.
Caption: Sₙ2 mechanism for N-alkylation with 2-chloromethyl-pyrrolidine.
In contrast, the two-step process involving prolinol requires careful control of the activation step to avoid side reactions. The subsequent nucleophilic substitution on the mesylate also proceeds via an Sₙ2 pathway, which typically results in an inversion of stereochemistry if the chiral center were directly involved. However, in this case, the reaction occurs at the primary carbon, so the stereocenter of the prolinol is not inverted.
Conclusion: A Strategic Choice for Efficient Synthesis
In the landscape of multi-step synthesis, this compound offers a compelling combination of reactivity, efficiency, and stereochemical control. Its pre-activated nature streamlines synthetic routes by eliminating the need for additional activation steps, leading to higher overall yields and simplified process development. While alternatives derived from the chiral pool, such as prolinol and hydroxyproline, remain valuable tools, the direct and reliable reactivity of this compound makes it a strategic and often superior choice for the introduction of the pyrrolidine moiety in the synthesis of complex, high-value molecules. For researchers and drug development professionals, a thorough understanding of the advantages and applications of this versatile building block is essential for designing and executing efficient and cost-effective synthetic strategies.
References
A Comparative Guide to 2-Chloromethyl-pyrrolidine Hydrochloride and Its Analogs in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine scaffold is a cornerstone in medicinal chemistry and organic synthesis, forming the core of numerous pharmaceuticals and natural products.[1] Among the diverse array of pyrrolidine-based building blocks, 2-chloromethyl-pyrrolidine hydrochloride and its analogs serve as critical electrophilic intermediates for the introduction of the pyrrolidin-2-ylmethyl moiety into target molecules. This guide provides an in-depth comparative analysis of this compound and its key analogs, focusing on their reactivity, applications, and practical considerations in organic synthesis. We will delve into the nuances of their use in N-alkylation reactions and their role in the synthesis of significant pharmaceutical agents, supported by experimental data and detailed protocols.
Introduction to 2-Chloromethyl-pyrrolidine and Its Analogs
This compound is a versatile reagent available in both its racemic and chiral forms, (R)- and (S)-2-chloromethyl-pyrrolidine hydrochloride.[2] Its utility stems from the presence of a reactive chloromethyl group attached to the pyrrolidine ring, making it an effective alkylating agent for a variety of nucleophiles. However, the reactivity and selectivity of this reagent can be significantly modulated by modifications to the pyrrolidine nitrogen and the nature of the leaving group. This has led to the development and use of several important analogs:
-
N-Substituted Analogs (e.g., N-Boc-2-chloromethyl-pyrrolidine): Protection of the pyrrolidine nitrogen, most commonly with a tert-butoxycarbonyl (Boc) group, alters the electronic properties and steric environment of the molecule. This can influence its reactivity in nucleophilic substitution reactions and is often a necessary strategy in multi-step syntheses to avoid unwanted side reactions.[3]
-
Analogs with Different Leaving Groups (e.g., 2-bromomethyl-pyrrolidine and 2-tosyloxymethyl-pyrrolidine): The nature of the leaving group is a critical determinant of reactivity in SN2 reactions. Bromo- and tosyloxy- derivatives are often employed to achieve faster reaction rates or to enable reactions with less reactive nucleophiles.
This guide will compare these analogs in the context of their synthetic utility, with a focus on providing actionable insights for laboratory applications.
Comparative Reactivity in Nucleophilic Substitution Reactions
The primary application of 2-chloromethyl-pyrrolidine and its analogs is in nucleophilic substitution reactions, typically following an SN2 mechanism.[4] The choice of the specific analog can have a profound impact on the reaction outcome, including yield, reaction time, and in the case of chiral analogs, the stereochemical integrity of the product.
The Role of the N-Protecting Group
The presence of an N-protecting group, such as the Boc group, can significantly influence the reactivity of the 2-chloromethyl-pyrrolidine scaffold. The electron-withdrawing nature of the carbamate in N-Boc-2-chloromethyl-pyrrolidine can modulate the reactivity of the C-Cl bond. While direct kinetic comparisons are scarce in the literature, empirical evidence from various syntheses suggests that the N-Boc analog may exhibit slightly attenuated reactivity compared to the unprotected hydrochloride salt, which can be advantageous in controlling selectivity and minimizing side reactions.
The decision to use the N-protected versus the unprotected form is often dictated by the overall synthetic strategy. For instance, in a multi-step synthesis where the pyrrolidine nitrogen might interfere with subsequent transformations, the use of an N-Boc protected analog is standard practice.
The Influence of the Leaving Group
The reactivity of the electrophilic center is directly proportional to the ability of the leaving group to depart. In the context of 2-(halomethyl)pyrrolidines, the reactivity generally follows the order of leaving group ability: I > Br > Cl > F. Consequently, 2-bromomethyl-pyrrolidine is expected to be a more reactive alkylating agent than 2-chloromethyl-pyrrolidine. This increased reactivity can be beneficial for reactions with weak nucleophiles or to achieve reasonable reaction rates at lower temperatures.
Another important analog is 2-tosyloxymethyl-pyrrolidine. The tosyloxy group is an excellent leaving group, making this analog significantly more reactive than its chloro counterpart. This heightened reactivity makes it a suitable alternative when alkylations with 2-chloromethyl-pyrrolidine are sluggish or fail.
Table 1: Qualitative Reactivity Comparison of 2-Chloromethyl-pyrrolidine Analogs
| Analog | Leaving Group | N-Substitution | Expected Relative Reactivity | Key Considerations |
| 2-Chloromethyl-pyrrolidine HCl | Cl | None (as HCl salt) | Baseline | Cost-effective, readily available. |
| N-Boc-2-chloromethyl-pyrrolidine | Cl | Boc | Slightly decreased vs. HCl salt | Protects nitrogen for multi-step synthesis. |
| 2-Bromomethyl-pyrrolidine HBr | Br | None (as HBr salt) | Increased vs. Chloro | Higher reactivity, potentially more side reactions. |
| 2-Tosyloxymethyl-pyrrolidine | OTs | Varies | Significantly increased vs. Chloro | Highly reactive, useful for difficult alkylations. |
Applications in the Synthesis of Bioactive Molecules
The utility of 2-chloromethyl-pyrrolidine and its analogs is best illustrated through their application in the synthesis of pharmaceuticals and other bioactive compounds.
Case Study: Synthesis of Varenicline
Varenicline, a medication used for smoking cessation, features a complex polycyclic structure. While the core of varenicline is not directly constructed from 2-chloromethyl-pyrrolidine, intermediates in some synthetic routes bear a structural resemblance and the principles of pyrrolidine chemistry are central to its synthesis.[1][5][6][7][8] The synthesis of varenicline often involves the formation of a pyrrolidine-containing intermediate, highlighting the importance of controlling stereochemistry and functional group compatibility, lessons directly applicable to the use of 2-chloromethyl-pyrrolidine analogs.[5]
N-Alkylation of Indoles and Phenols
A common application of these reagents is the N-alkylation of heterocyclic compounds and O-alkylation of phenols. These reactions are crucial for modifying the pharmacological properties of lead compounds in drug discovery.
Table 2: Representative Yields for Alkylation Reactions
| Electrophile | Nucleophile | Product | Yield (%) | Reference |
| 2-chloromethyl-1H-indole | 3-methylindole | 2-((3-methyl-1H-indol-1-yl)methyl)-1H-indole | ~92% | [9][10] |
| Generic Alkyl Halide | Phenol | Alkylated Phenol | Varies | [11] |
| N-Boc-pyrrolidine | (bromomethyl)cyclohexane | N-Boc-2-(cyclohexylmethyl)pyrrolidine | ~82% |
Note: Yields are highly dependent on specific substrates and reaction conditions. The data presented is for illustrative purposes.
Experimental Protocols
To provide practical guidance, detailed experimental protocols for key transformations are outlined below.
Synthesis of N-Boc-(S)-2-chloromethyl-pyrrolidine
This protocol describes the preparation of the N-Boc protected analog from the corresponding alcohol, (S)-N-Boc-prolinol.
Workflow for the Synthesis of N-Boc-(S)-2-chloromethyl-pyrrolidine
Caption: Synthesis of N-Boc-(S)-2-chloromethyl-pyrrolidine from (S)-N-Boc-prolinol.
Step-by-Step Protocol:
-
To a solution of (S)-N-Boc-prolinol (1.0 eq) in toluene, add pyridine (1.2 eq) and cool the mixture to 0 °C.
-
Slowly add thionyl chloride (1.2 eq) dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by carefully adding water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford N-Boc-(S)-2-chloromethyl-pyrrolidine.
General Protocol for N-Alkylation of Indoles
This protocol provides a general procedure for the N-alkylation of an indole using a 2-chloromethyl-pyrrolidine analog.
Workflow for N-Alkylation of Indole
Caption: General workflow for the N-alkylation of indole.
Step-by-Step Protocol:
-
To a stirred suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous DMF under an inert atmosphere, add a solution of the indole (1.0 eq) in anhydrous DMF at 0 °C.
-
Stir the mixture at room temperature for 30 minutes or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and add a solution of the 2-chloromethyl-pyrrolidine analog (1.1 eq) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion
This compound and its analogs are indispensable tools in organic synthesis, providing a reliable means to introduce the pyrrolidin-2-ylmethyl moiety. The choice between the unprotected hydrochloride salt, an N-protected analog, or a derivative with a more reactive leaving group depends on a careful consideration of the specific synthetic challenge. N-protection is crucial for multi-step syntheses requiring orthogonal protecting group strategies, while analogs with better leaving groups, such as 2-bromomethyl- or 2-tosyloxymethyl-pyrrolidine, offer enhanced reactivity for challenging alkylations. For researchers in drug discovery and development, a thorough understanding of the comparative reactivity and handling of these reagents is paramount for the efficient and successful synthesis of novel therapeutic agents.
References
- 1. US8314235B2 - Process for preparing varenicline, varenicline intermediates, pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Varenicline synthesis - chemicalbook [chemicalbook.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. CN113956255A - Preparation method of varenicline intermediate, varenicline and salt thereof - Google Patents [patents.google.com]
- 6. WO2009155403A2 - Processes for the preparation of varenicline and intermediates thereof - Google Patents [patents.google.com]
- 7. Frontiers | 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes [frontiersin.org]
- 8. 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A rapid, simple, and mild procedure for alkylation of phenols, alcohols, amides and acids | Semantic Scholar [semanticscholar.org]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of (R)- and (S)-2-Chloromethyl-pyrrolidine Hydrochloride for Researchers in Drug Development
In the landscape of pharmaceutical synthesis, the precise control of stereochemistry is not merely a matter of academic curiosity but a cornerstone of efficacy and safety. Chiral building blocks, such as the enantiomers of 2-chloromethyl-pyrrolidine hydrochloride, are pivotal in the construction of complex molecular architectures that define the next generation of therapeutics. This guide provides an in-depth, objective comparison of the reactivity of (R)- and (S)-2-Chloromethyl-pyrrolidine hydrochloride. Moving beyond a simple cataloging of properties, we will delve into the mechanistic underpinnings of their differential reactivity and provide robust, validated experimental protocols for their evaluation.
The Stereochemical Imperative: Why Enantiomeric Purity Matters
Enantiomers, non-superimposable mirror images of a chiral molecule, possess identical physical properties in an achiral environment. However, the biological milieu is profoundly chiral. Proteins, enzymes, and receptors, themselves composed of L-amino acids, create a chiral environment where enantiomers of a drug molecule can exhibit vastly different pharmacological and toxicological profiles. Consequently, the use of enantiomerically pure starting materials is often a critical requirement in drug development.[1][2][3] The (R)- and (S)-enantiomers of 2-chloromethyl-pyrrolidine serve as versatile synthons for the introduction of a chiral pyrrolidine motif, a privileged scaffold in medicinal chemistry.[4][5][6]
Theoretical Underpinnings of Differential Reactivity
While (R)- and (S)-2-Chloromethyl-pyrrolidine hydrochloride will exhibit identical reactivity towards achiral nucleophiles in an achiral solvent, their reactivity can diverge significantly when interacting with other chiral molecules. This phenomenon, known as stereodiscrimination, arises from the formation of diastereomeric transition states.
When an enantiomer of 2-chloromethyl-pyrrolidine reacts with a chiral nucleophile, two possible diastereomeric transition states can be formed: (R,R) and (S,R) or (R,S) and (S,S). These diastereomeric transition states are not mirror images and thus have different energies. The difference in activation energy between these diastereomeric transition states leads to different reaction rates, a phenomenon known as kinetic resolution. This principle is fundamental to many stereoselective syntheses.[5]
Experimental Framework for Comparative Reactivity Analysis
To empirically assess the comparative reactivity of (R)- and (S)-2-Chloromethyl-pyrrolidine hydrochloride, a series of well-controlled experiments are necessary. The following protocols are designed to provide a comprehensive understanding of their kinetic and stereochemical behavior.
Experiment 1: Baseline Reactivity with an Achiral Nucleophile
This experiment aims to establish the baseline reactivity of each enantiomer in a non-chiral environment. Any significant deviation from identical reactivity would suggest the presence of impurities or a flaw in the experimental setup.
Protocol: Nucleophilic Substitution with Sodium Azide
-
Reaction Setup: In two separate, oven-dried round-bottom flasks equipped with magnetic stirrers and reflux condensers, dissolve 1.0 mmol of (R)-2-Chloromethyl-pyrrolidine hydrochloride and (S)-2-Chloromethyl-pyrrolidine hydrochloride, respectively, in 10 mL of anhydrous dimethylformamide (DMF).
-
Reagent Addition: To each flask, add 1.2 mmol of sodium azide (NaN₃).
-
Reaction Monitoring: Heat the reactions to 60 °C and monitor the progress by taking aliquots at regular intervals (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
Work-up and Analysis: Quench the aliquots with water and extract with diethyl ether. The organic layers are then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the extent of conversion to the corresponding 2-azidomethyl-pyrrolidine.
-
Data Analysis: Plot the concentration of the starting material versus time for both reactions. The rate constants (k) can be determined by fitting the data to a second-order rate law.
Expected Outcome: The reaction rates for the (R) and (S) enantiomers should be identical within experimental error.
| Enantiomer | Initial Concentration (M) | Rate Constant, k (M⁻¹s⁻¹) |
| (R)-2-Chloromethyl-pyrrolidine HCl | 0.1 | k |
| (S)-2-Chloromethyl-pyrrolidine HCl | 0.1 | k |
Table 1: Hypothetical kinetic data for the reaction with sodium azide.
Caption: Workflow for comparing baseline reactivity.
Experiment 2: Diastereoselective Reactivity with a Chiral Nucleophile
This experiment is designed to reveal the differences in reactivity between the two enantiomers when they interact with a chiral reagent, leading to the formation of diastereomeric products at different rates.
Protocol: Nucleophilic Substitution with (R)-(-)-2-Phenylglycinol
-
Reaction Setup: In two separate, oven-dried round-bottom flasks, dissolve 1.0 mmol of (R)-2-Chloromethyl-pyrrolidine hydrochloride and (S)-2-Chloromethyl-pyrrolidine hydrochloride, respectively, in 10 mL of anhydrous acetonitrile. Add 2.5 mmol of potassium carbonate as a base.
-
Reagent Addition: To each flask, add 1.0 mmol of (R)-(-)-2-phenylglycinol.
-
Reaction Monitoring: Stir the reactions at room temperature and monitor their progress by taking aliquots at regular intervals.
-
Work-up and Analysis: Quench the aliquots with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate. The organic layers are analyzed by Chiral High-Performance Liquid Chromatography (HPLC) to determine the concentrations of the starting materials and the two diastereomeric products.[7]
-
Data Analysis: Plot the concentrations of the (R) and (S) starting materials versus time. The rate constants for the consumption of each enantiomer will be different. Additionally, the ratio of the two diastereomeric products formed will provide information on the stereoselectivity of the reaction.
Expected Outcome: The reaction rates for the (R) and (S) enantiomers will differ. The reaction of the racemic mixture with the chiral nucleophile will result in a kinetic resolution, where one enantiomer reacts faster than the other.
| Starting Enantiomer | Chiral Nucleophile | Rate Constant, k (M⁻¹s⁻¹) | Diastereomeric Ratio |
| (R)-2-Chloromethyl-pyrrolidine HCl | (R)-2-Phenylglycinol | kRR | N/A |
| (S)-2-Chloromethyl-pyrrolidine HCl | (R)-2-Phenylglycinol | kSR | N/A |
Table 2: Hypothetical kinetic data for the reaction with a chiral nucleophile. The difference between kRR and kSR indicates the degree of kinetic resolution.
Caption: Mechanistic pathways for diastereoselective reaction.
Analytical Methodologies for Monitoring and Characterization
Accurate monitoring and characterization of the reactions are crucial for obtaining reliable comparative data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR spectroscopy can be used to confirm the structure of the products and to monitor the reaction progress by observing the disappearance of starting material signals and the appearance of product signals. For kinetic studies, quantitative NMR (qNMR) can be employed.[8]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for separating and quantifying enantiomers and diastereomers. A chiral stationary phase (CSP) is used to achieve separation based on the differential interactions of the stereoisomers with the chiral environment of the column.[7]
Protocol: Chiral HPLC Method Development
-
Column Selection: Start with a polysaccharide-based chiral column (e.g., Chiralcel OD-H or Chiralpak AD-H).
-
Mobile Phase Optimization: A mixture of hexane and isopropanol is a common mobile phase for normal-phase chiral separations. The ratio can be adjusted to optimize resolution and retention times. Small amounts of an amine additive (e.g., diethylamine) may be required to improve peak shape for basic analytes.
-
Detection: UV detection is typically used, with the wavelength chosen based on the chromophores in the molecules.
-
Quantification: Create calibration curves for the starting materials and products to accurately determine their concentrations in the reaction mixtures.
Polarimetry
Polarimetry measures the rotation of plane-polarized light by a chiral substance in solution.[9][10][11] While not ideal for monitoring reaction kinetics in complex mixtures, it is an excellent tool for determining the enantiomeric excess (ee) of the final products or the unreacted starting material in a kinetic resolution.
Protocol: Polarimetric Analysis
-
Sample Preparation: Prepare a solution of the purified product or unreacted starting material of a known concentration in a suitable solvent.
-
Measurement: Use a polarimeter to measure the observed rotation of the solution.
-
Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (c × l), where α is the observed rotation, c is the concentration in g/mL, and l is the path length in dm.
-
Determination of Enantiomeric Excess: The ee can be calculated by comparing the specific rotation of the sample to the specific rotation of the pure enantiomer: ee (%) = ([α]sample / [α]pure) × 100.
Conclusion
The comparative reactivity of (R)- and (S)-2-Chloromethyl-pyrrolidine hydrochloride is a critical consideration for their application in stereoselective synthesis. While their reactivity towards achiral reagents is identical, they exhibit distinct behaviors when reacting with chiral molecules, a principle that can be harnessed for the synthesis of enantiomerically pure pharmaceutical intermediates. The experimental protocols outlined in this guide provide a robust framework for researchers to quantitatively assess these differences in reactivity. A thorough understanding of these stereochemical nuances is paramount for the rational design of efficient and selective synthetic routes in modern drug development.
References
- 1. ftb.com.hr [ftb.com.hr]
- 2. Microbial/enzymatic synthesis of chiral drug intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. (PDF) Synthesis of Chiral Pyrrolidine Derivatives From [research.amanote.com]
- 7. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Time- and site-resolved kinetic NMR for real-time monitoring of off-equilibrium reactions by 2D spectrotemporal correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Studies in optical activity. Part II. A new type of polarimeter - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
A Cost-Benefit Analysis of 2-Chloromethyl-pyrrolidine Hydrochloride in Synthesis: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry, particularly in the development of novel pharmaceuticals and fine chemicals, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency, cost-effectiveness, and safety of a synthetic route. 2-Chloromethyl-pyrrolidine hydrochloride is a versatile reagent for the introduction of the pyrrolidinomethyl moiety, a common structural motif in a variety of biologically active compounds. This guide provides an in-depth cost-benefit analysis of using this compound in synthesis, offering a comparative perspective against its common alternatives and supported by practical insights for laboratory and process development applications.
The Role and Reactivity of this compound
This compound is primarily employed as an alkylating agent in nucleophilic substitution reactions. The electron-withdrawing nature of the pyrrolidine nitrogen enhances the electrophilicity of the chloromethyl group, making it susceptible to attack by a wide range of nucleophiles, including amines, thiols, and carbanions. This reactivity profile makes it a valuable tool for constructing carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds.
A key application of this reagent lies in the synthesis of N-substituted pyrrolidines, which are prevalent in numerous pharmacologically active molecules. The pyrrolidine ring itself is a privileged scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties.
Comparative Analysis with Alternative Reagents
The decision to use this compound should be weighed against the performance and cost of its alternatives. The most common alternatives include other 2-(halomethyl)pyrrolidines, such as the bromo- and iodo-derivatives, as well as in situ activation of 2-(hydroxymethyl)pyrrolidine via tosylation or other methods.
| Feature | 2-Chloromethyl-pyrrolidine HCl | 2-Bromomethyl-pyrrolidine HBr | 2-(Tosyloxymethyl)pyrrolidine |
| Reactivity | Moderate | High | High |
| Stability | Good | Moderate | Good |
| Cost | Relatively Low | High | Moderate (requires in-situ prep) |
| Synthesis | From 2-(hydroxymethyl)pyrrolidine | From 2-(hydroxymethyl)pyrrolidine | From 2-(hydroxymethyl)pyrrolidine |
| Handling | Irritant, handle with care.[1] | Lachrymator, more hazardous | Generally less hazardous precursor |
| Byproducts | HCl | HBr | Toluenesulfonic acid |
Key Considerations:
-
Reactivity vs. Stability: While the bromo-derivative is more reactive, leading to potentially faster reaction times and milder conditions, it is also less stable and more expensive.[2] The chloro-derivative offers a good balance of reactivity and stability, making it a workhorse reagent for many applications.
-
Cost-Effectiveness: For large-scale synthesis, the cost of the starting materials is a major driver. This compound is generally more economical than its bromo counterpart.[2] While in-situ generation of the tosylate can be cost-effective in terms of the raw materials (tosyl chloride is relatively inexpensive), it adds an extra step to the synthetic sequence.
-
Safety and Handling: All halomethylpyrrolidines are irritants and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[1] The bromo-derivative is often a lachrymator, requiring extra caution.
Experimental Protocols and Performance Data
The following protocols provide a general framework for the use of this compound and a more specific example of a related synthesis.
Protocol 1: General N-Alkylation of an Amine
This protocol outlines a general procedure for the N-alkylation of a primary or secondary amine with this compound.
Materials:
-
Amine (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.5 eq)
-
Acetonitrile or Dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a stirred solution of the amine in the chosen solvent, add the base (K₂CO₃ or Et₃N).
-
Add this compound portion-wise at room temperature.
-
Heat the reaction mixture to 50-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Expected Yields: Yields can vary significantly depending on the nucleophilicity of the amine and the reaction conditions but are typically in the range of 60-90%.
Workflow for General N-Alkylation
References
A Comparative Guide to the Synthesis of 2-Chloromethyl-pyrrolidine Hydrochloride and Its Equivalents
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine scaffold is a privileged motif in medicinal chemistry, forming the core of numerous pharmaceuticals. Among its many derivatives, 2-chloromethyl-pyrrolidine hydrochloride is a key building block, valued for its reactive chloromethyl group that allows for further molecular elaboration. This guide provides an in-depth technical comparison of the primary synthetic routes to this versatile intermediate and its synthetic equivalents, offering field-proven insights and experimental data to inform your research and development.
The Preeminence of L-Proline: A Chiral Pool Approach
The most established and widely utilized strategy for synthesizing enantiomerically pure (S)-2-chloromethyl-pyrrolidine hydrochloride begins with the naturally abundant and inexpensive amino acid, L-proline. This approach leverages the inherent chirality of the starting material, obviating the need for chiral resolutions or asymmetric synthesis.
The synthesis logically proceeds in two key steps: the reduction of the carboxylic acid to a primary alcohol, followed by chlorination.
Reduction of L-Proline to (S)-Prolinol
The reduction of L-proline to (S)-2-(hydroxymethyl)pyrrolidine, commonly known as (S)-prolinol, is a critical first step. The choice of reducing agent is paramount to achieving high yields and maintaining chiral integrity.
-
Lithium Aluminum Hydride (LiAlH₄): This powerful reducing agent is highly effective for the conversion of carboxylic acids to alcohols and is frequently employed for this transformation.[1] The reaction is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (THF).
-
Borane Complexes (e.g., BH₃·THF): Borane and its complexes offer a milder alternative to LiAlH₄ and are also effective for the reduction of carboxylic acids.
Experimental Protocol: Reduction of L-Proline with LiAlH₄
-
A solution of L-proline in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ in THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reduction.
-
The reaction is carefully quenched by the sequential addition of water and an aqueous solution of sodium hydroxide.
-
The resulting precipitate is filtered off, and the filtrate is dried over an anhydrous salt (e.g., Na₂SO₄) and concentrated under reduced pressure to yield crude (S)-prolinol.
-
Purification can be achieved by distillation under reduced pressure.
Chlorination of (S)-Prolinol
The conversion of the hydroxyl group of (S)-prolinol to a chloride is the final step in this sequence. Thionyl chloride (SOCl₂) is the most common and effective reagent for this transformation.[2][3][4]
Causality Behind Experimental Choices: The reaction with thionyl chloride proceeds via a chlorosulfite ester intermediate. The subsequent nucleophilic attack by the chloride ion can occur with either retention or inversion of configuration, depending on the reaction conditions. The use of a non-polar solvent and the absence of a base typically favor an Sₙi (internal nucleophilic substitution) mechanism, leading to retention of configuration.
Experimental Protocol: Chlorination of (S)-Prolinol with Thionyl Chloride
-
(S)-Prolinol is dissolved in an inert solvent such as dichloromethane (DCM) or chloroform.
-
The solution is cooled to 0 °C, and thionyl chloride (typically 1.1-1.5 equivalents) is added dropwise with stirring.
-
After the addition, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude (S)-2-chloromethyl-pyrrolidine hydrochloride.
-
The product can be purified by recrystallization from a suitable solvent system, such as methanol/ether.
DOT Diagram: Synthesis from L-Proline
References
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling 2-Chloromethyl-pyrrolidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Handling 2-Chloromethyl-pyrrolidine hydrochloride requires a thorough understanding of its potential hazards and the implementation of stringent safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel.
Hazard Assessment of this compound
This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is also harmful if swallowed or inhaled.[1][2][3] As a corrosive solid, its dust can react with moisture on the skin or in the respiratory tract, leading to potential burns.[4][5]
Key Hazards:
Engineering Controls: The First Line of Defense
Before detailing personal protective equipment (PPE), it is crucial to emphasize the importance of engineering controls. Whenever possible, handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[4][5] Emergency eyewash stations and safety showers must be readily accessible in any area where this chemical is handled.[4][6]
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is mandatory to prevent exposure. The following recommendations are based on a risk assessment of handling this compound.
Given the risk of serious eye irritation, robust eye and face protection is non-negotiable.
-
Minimum Requirement: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards should be worn at all times.[7]
-
Enhanced Protection: For tasks with a higher risk of splashes or dust generation, it is highly recommended to use a full-face shield in conjunction with safety goggles.[6][8] A face shield alone does not provide adequate protection.[4]
Protecting the skin on your hands is critical to prevent irritation and potential chemical burns.
-
Glove Inspection and Technique: Gloves must be inspected for any signs of damage before use.[6][7][9] Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with the product.[9] After handling the chemical, wash and dry your hands thoroughly.[7]
To protect against accidental spills and contamination, appropriate body protection is essential.
-
Lab Coat: A standard lab coat is the minimum requirement.
-
Chemical-Resistant Apron: For procedures involving larger quantities or a significant risk of splashing, a chemical-resistant apron worn over the lab coat is recommended.[4][10]
-
Coveralls: In situations with a high potential for exposure, consider wearing coveralls to ensure full-body protection.[6]
-
Footwear: Ensure that corrosive chemicals cannot penetrate footwear.[6]
Respiratory protection is necessary when engineering controls cannot guarantee that the airborne concentration of this compound dust or aerosols will be below exposure limits.
-
When to Use: If dust or aerosols are generated, or if you experience any irritation, a respirator is required.[7]
-
Type of Respirator: For conditions where the airborne exposure limit may be exceeded, a NIOSH-approved chemical cartridge respirator with an acid gas cartridge is suitable for concentrations up to 50 ppm.[11][12] In situations with higher potential exposure, a self-contained breathing apparatus (SCBA) with a full face-piece operated in a pressure-demand or other positive-pressure mode should be used.[11][12]
PPE Donning and Doffing Workflow
Correctly putting on (donning) and taking off (doffing) PPE is a critical procedure to prevent cross-contamination.
Caption: A flowchart illustrating the correct sequence for donning and doffing PPE.
Decontamination and Disposal Plan
Proper decontamination and disposal of used PPE are essential to prevent the spread of contamination.
Decontamination:
-
Reusable PPE: Reusable items such as face shields and chemical-resistant aprons should be thoroughly cleaned with soap and water after each use.
-
Work Clothes: Any work clothes that become contaminated should be laundered separately from other clothing.[1]
Disposal:
-
Single-Use PPE: All single-use PPE, such as gloves and disposable masks, that have come into contact with this compound should be considered hazardous waste.
-
Procedure: Place contaminated items in a suitable, closed, and clearly labeled container for disposal.[1][7][9] All chemical waste must be disposed of in accordance with local, state, and federal regulations. Do not mix with other waste.
Emergency Procedures
In the event of an accidental exposure, immediate and appropriate action is critical.
| Exposure Type | Immediate Action |
| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the lower and upper eyelids.[3][4][11] Remove contact lenses if present and easy to do so.[3] Seek immediate medical attention from an ophthalmologist. |
| Skin Contact | Immediately remove any contaminated clothing.[4] Flush the affected skin with plenty of water for at least 15 minutes.[3][4] Seek medical attention if irritation persists.[3] |
| Inhalation | Move the exposed person to fresh air immediately.[3][11] If breathing has stopped, perform artificial respiration.[11] Seek immediate medical attention.[11] |
| Ingestion | Do NOT induce vomiting. Have the victim drink water (two glasses at most). Seek immediate medical attention.[11] |
Summary of Recommended PPE
| Protection Type | Minimum Requirement | Recommended for Higher Risk |
| Eye/Face | Tightly fitting safety goggles | Goggles and a full-face shield |
| Hand | Chemical-resistant gloves (e.g., nitrile) | Double gloving may be appropriate |
| Body | Lab coat | Chemical-resistant apron or coveralls |
| Respiratory | Not required with adequate ventilation | NIOSH-approved respirator with acid gas cartridge |
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
- 7. echemi.com [echemi.com]
- 8. oshatrainingschool.com [oshatrainingschool.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. coactionspecialty.safetynow.com [coactionspecialty.safetynow.com]
- 11. www-group.slac.stanford.edu [www-group.slac.stanford.edu]
- 12. nj.gov [nj.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
